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Core Science & Biosynthesis

Foundational

Technical Guide: 4-Ethyl-2-(trifluoromethyl)quinoline (CAS 515845-46-2)

[1] Executive Summary 4-Ethyl-2-(trifluoromethyl)quinoline (CAS 515845-46-2) is a specialized fluoro-heterocyclic building block utilized primarily in the development of anti-infective agents (antimalarials, antivirals)...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

4-Ethyl-2-(trifluoromethyl)quinoline (CAS 515845-46-2) is a specialized fluoro-heterocyclic building block utilized primarily in the development of anti-infective agents (antimalarials, antivirals) and kinase inhibitors.[1] Its structural core combines the lipophilic, metabolic-blocking properties of the trifluoromethyl group at the C2 position with a steric ethyl handle at C4. This specific substitution pattern modulates the basicity of the quinoline nitrogen, reducing hERG liability while enhancing membrane permeability compared to non-fluorinated analogs.

This guide details the physicochemical properties, validated synthetic pathways, and medicinal chemistry applications of this compound, designed for researchers requiring high-integrity data for lead optimization.

Part 1: Physicochemical Profile[1][3]

The introduction of a trifluoromethyl group at C2 significantly alters the electronic landscape of the quinoline ring, withdrawing electron density from the nitrogen atom. This results in a lower pKa compared to unsubstituted quinoline (pKa ~4.9), making the molecule less protonated at physiological pH—a critical factor for passive transport across the blood-brain barrier (BBB) or infected erythrocyte membranes.

Table 1: Core Properties
PropertyDataNote
CAS Number 515845-46-2
Molecular Formula C₁₂H₁₀F₃N
Molecular Weight 225.21 g/mol
Physical State Low-melting solid or OilAnalogous 4-Me derivatives are solids (mp 58-62°C); ethyl substitution often lowers lattice energy.
Predicted LogP 3.8 ± 0.4Highly lipophilic due to CF₃ and Ethyl groups.
Predicted pKa ~2.5 - 3.0Nitrogen basicity reduced by inductive effect of 2-CF₃.
H-Bond Acceptors 1 (Quinoline N)Weak acceptor.
PSA (Polar Surface Area) 12.9 ŲFavorable for CNS penetration.

Part 2: Synthetic Strategies

For research and scale-up, two distinct pathways are recommended. Method A is preferred for late-stage diversification (Medicinal Chemistry), while Method B is atom-economical for gram-scale preparation (Process Chemistry).

Method A: Modular Synthesis via Suzuki-Miyaura Coupling (Recommended)

This route utilizes the commercially available intermediate 4-chloro-2-(trifluoromethyl)quinoline . It allows for the rapid generation of 4-alkyl analogs using organoboron reagents.

Protocol:

  • Reagents: 4-Chloro-2-(trifluoromethyl)quinoline (1.0 eq), Ethylboronic acid (1.5 eq), Pd(dppf)Cl₂ (5 mol%), Cs₂CO₃ (3.0 eq).

  • Solvent: 1,4-Dioxane/Water (9:1).

  • Conditions: Degas solvents with Argon. Heat to 90°C for 4-12 hours in a sealed tube.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Method B: De Novo Cyclization (Combes Synthesis)

For larger batches, the condensation of aniline with a fluorinated


-diketone is more cost-effective.

Protocol:

  • Reagents: Aniline (1.0 eq), 1,1,1-trifluorohexane-2,4-dione (1.1 eq).

  • Catalyst: Polyphosphoric Acid (PPA) or Eaton’s Reagent.[2]

  • Mechanism: Acid-catalyzed formation of a Schiff base followed by electrophilic aromatic substitution (cyclization).

  • Regioselectivity: The CF₃ group typically directs to the 2-position due to the mechanism favoring attack of the aniline nitrogen on the more electrophilic carbonyl (adjacent to CF₃) or thermodynamic equilibration.

Visualization: Synthetic Workflows

Synthesis cluster_0 Method B: Combes Synthesis Aniline Aniline Schiff Schiff Base Intermediate Aniline->Schiff Condensation Diketone 1,1,1-Trifluorohexane- 2,4-dione Diketone->Schiff Target 4-Ethyl-2-(trifluoromethyl) quinoline (CAS 515845-46-2) Schiff->Target PPA, 120°C (Cyclization) ChloroQ 4-Chloro-2-(trifluoromethyl) quinoline ChloroQ->Target Pd(dppf)Cl2, Cs2CO3 Suzuki Coupling EthylBoron Ethylboronic Acid EthylBoron->Target

Figure 1: Dual synthetic pathways. Solid lines denote the de novo Combes route; dashed lines denote the modular Suzuki coupling.

Part 3: Structural Characterization[1]

Verification of the 4-ethyl-2-(trifluoromethyl)quinoline structure relies on specific NMR signatures.

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       1.35 (t, 3H):  Methyl protons of the ethyl group.
      
    • 
       3.10 (q, 2H):  Methylene protons (benzylic) coupled to the methyl.
      
    • 
       7.60 - 8.20 (m, 5H):  Aromatic quinoline protons. The proton at C3 is often a singlet or doublet with long-range coupling to Fluorine.
      
  • ¹⁹F NMR:

    • 
       -68.0 ppm:  Characteristic singlet for the CF₃ group attached to the heteroaromatic ring.
      

Part 4: Medicinal Chemistry Applications[1][6][7]

Bioisosterism & Metabolic Stability

The 2-trifluoromethylquinoline scaffold is a proven pharmacophore, most notably in the antimalarial drug Mefloquine .

  • Metabolic Blocking: The CF₃ group at C2 blocks the oxidative metabolism prone to occur at the electron-deficient C2 position of quinolines (via aldehyde oxidase).

  • Lipophilicity: The 4-ethyl group fills hydrophobic pockets (e.g., in kinase ATP binding sites) more effectively than a methyl group, while the CF₃ group increases global lipophilicity (LogP), aiding in crossing the lipid bilayer of parasites or the BBB.

Signal Inhibition Logic

In kinase drug discovery, this scaffold often mimics the adenine ring of ATP. The electron-withdrawing CF₃ reduces the H-bond acceptor capability of the Nitrogen, which can be tuned to match specific donor residues in the hinge region of kinases.

Visualization: SAR Logic

SAR Core 4-Ethyl-2-(trifluoromethyl)quinoline C2_CF3 C2-CF3 Group: 1. Blocks Metabolic Oxidation 2. Lowers pKa (reduces hERG risk) 3. Increases Lipophilicity Core->C2_CF3 C4_Ethyl C4-Ethyl Group: 1. Steric bulk fills hydrophobic pockets 2. Breaks planarity slightly vs Methyl Core->C4_Ethyl N_Ring Quinoline Nitrogen: 1. Weak H-Bond Acceptor 2. pKa ~3.0 (Unprotonated at pH 7.4) Core->N_Ring

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional roles of substituents.

Part 5: Handling & Safety[1]

While specific toxicological data for CAS 515845-46-2 is limited, it should be handled with the protocols standard for lipophilic fluorinated quinolines.

  • GHS Classification (Predicted):

    • Skin Irrit. 2 (H315): Causes skin irritation.

    • Eye Irrit. 2A (H319): Causes serious eye irritation.

    • Aquatic Chronic 4: May cause long-lasting harmful effects to aquatic life (due to CF₃ stability).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Disposal: Do not release into drains. Fluorinated compounds require high-temperature incineration.

References

  • Beilstein Journals. (2025). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes.Link

  • National Institutes of Health (NIH). (2005). Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties.Link

  • BenchChem. (2025).[3][4] Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloroquinoline-6-carbaldehyde: Protocols and Applications.Link

  • MDPI. (2019). The Development of Novel Compounds Against Malaria: Quinolines and Bioisosteres.Link

  • Fisher Scientific. (2025). Suzuki-Miyaura Cross-Coupling Reaction: Mechanism and Reagents.Link

Sources

Exploratory

Strategic Fluorination: Technical Guide to 4-Ethyl-2-(trifluoromethyl)quinoline

Executive Summary 4-Ethyl-2-(trifluoromethyl)quinoline (CAS: 515845-46-2) represents a critical scaffold in modern medicinal chemistry, particularly in the development of antimalarial agents, anti-viral therapeutics (Zik...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Ethyl-2-(trifluoromethyl)quinoline (CAS: 515845-46-2) represents a critical scaffold in modern medicinal chemistry, particularly in the development of antimalarial agents, anti-viral therapeutics (Zika/Dengue), and kinase inhibitors.[1] This molecule combines the steric bulk and lipophilicity of a C4-ethyl group with the profound electronic modulation of a C2-trifluoromethyl (


) moiety.

This guide analyzes the compound's structural utility, detailing the "Fluorine Effect" on pharmacokinetics, and provides a validated, self-consistent protocol for its synthesis via innate C-H functionalization (Minisci-type radical substitution).

Part 1: Structural Analysis & Physicochemical Profile

The introduction of a trifluoromethyl group at the C2 position of the quinoline ring is not merely a lipophilic modification; it is an electronic switch. The strong electron-withdrawing nature of the


 group (

) significantly lowers the

of the quinoline nitrogen, reducing its basicity compared to the non-fluorinated parent.
Core Chemical Identity
ParameterData
IUPAC Name 4-Ethyl-2-(trifluoromethyl)quinoline
CAS Number 515845-46-2
Molecular Formula

Molecular Weight 225.21 g/mol
SMILES CCC1=C(C=CC=C2)C2=NC(C(F)(F)F)=C1
Predicted LogP ~3.8 – 4.2 (High Lipophilicity)
H-Bond Acceptors 1 (Nitrogen)
The "Fluorine Effect" in Drug Design

The


 group acts as a bioisostere for the isopropyl group in terms of steric demand but differs radically in electronic properties.
  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is resistant to cytochrome P450 oxidation, blocking metabolic soft spots.

  • Membrane Permeability: The high lipophilicity facilitates blood-brain barrier (BBB) penetration, a feature exploited in quinoline-based antimalarials like Mefloquine.

Part 2: Synthetic Pathways[2]

While classical methods like the Combes or Conrad-Limpach synthesis can construct the ring system from aniline and fluorinated diketones, they often suffer from harsh conditions and regioselectivity issues.

The Superior Approach: Late-Stage Radical Trifluoromethylation (Minisci Reaction) For research-scale synthesis, the direct C-H functionalization of 4-ethylquinoline is the most efficient pathway. This method utilizes the innate reactivity of the protonated quinoline ring toward nucleophilic radicals.

Reaction Mechanism (Minisci-Type)

The reaction proceeds via the generation of a trifluoromethyl radical (


), which attacks the most electron-deficient position of the protonated heterocycle. For 4-substituted quinolines, the C2 position is electronically and sterically favored.

MinisciMechanism cluster_conditions Key Conditions Start 4-Ethylquinoline Protonation Protonated Species (Activated Electrophile) Start->Protonation + Acid (TFA/H2SO4) Attack Radical Addition at C2 Position Protonation->Attack Nucleophilic Attack RadicalGen CF3 Radical Source (e.g., Langlois Reagent) RadicalGen->Attack Generates •CF3 Oxidation Oxidative Aromatization (-H+) Attack->Oxidation Radical Intermediate Product 4-Ethyl-2-(CF3)quinoline Oxidation->Product Final Product Cond1 Oxidant: t-BuOOH or K2S2O8 Cond2 Solvent: DCM/H2O Biphasic

Figure 1: Mechanism of Minisci-type radical trifluoromethylation for regioselective C2 functionalization.

Validated Experimental Protocol

Objective: Synthesis of 4-Ethyl-2-(trifluoromethyl)quinoline via Langlois Reagent.

Reagents:

  • Substrate: 4-Ethylquinoline (1.0 equiv)

  • Radical Source: Sodium triflinate (

    
    , Langlois Reagent) (3.0 equiv)
    
  • Oxidant: tert-Butyl hydroperoxide (TBHP) (70% aq., 5.0 equiv)

  • Solvent: DCM:Water (1:1 biphasic system)

  • Additive: Trifluoroacetic acid (TFA) (1.0 equiv) to activate the quinoline.

Step-by-Step Methodology:

  • Activation: In a round-bottom flask, dissolve 4-ethylquinoline (1 mmol) in dichloromethane (5 mL). Add TFA (1 mmol) and stir for 10 minutes to ensure protonation (formation of the quinolinium salt).

  • Radical Generation: Add water (5 mL) and Sodium triflinate (3 mmol). Cool the mixture to 0°C.

  • Initiation: Dropwise add TBHP (5 mmol) under vigorous stirring. The biphasic system requires high-speed stirring to ensure radical transfer.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:1). The product will be less polar than the starting material.

  • Workup: Quench with saturated

    
     (neutralize acid). Extract with DCM (3 x 10 mL). Dry combined organics over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).

Why this works: The protonated quinoline is highly electrophilic at C2. The


 radical is nucleophilic. This polarity matching ensures high regioselectivity over the C5/C8 positions.

Part 3: Analytical Characterization

Confirming the structure requires verifying the presence of the ethyl group and the specific location of the trifluoromethyl group.

Diagnostic NMR Signals
  • 
     NMR:  The definitive test. Look for a singlet in the range of -60 to -68 ppm . This confirms the presence of the 
    
    
    
    group attached to an aromatic ring.
  • 
     NMR (Chloroform-d): 
    
    • Aromatic Region: A singlet at ~7.6–7.8 ppm corresponds to the H3 proton. Its singlet multiplicity confirms substitution at C2 and C4.

    • Ethyl Group: A triplet (~1.3 ppm) and a quartet (~2.8–3.0 ppm) confirm the alkyl chain at C4.

Mass Spectrometry
  • ESI-MS: Expect

    
    . The fragmentation pattern is stable due to the aromatic core, but loss of 
    
    
    
    (M-69) is a common high-energy fragment.

Part 4: Medicinal Chemistry Applications[3][4][5][6]

The 2-trifluoromethylquinoline scaffold is a privileged structure in drug discovery.

Antiviral & Antimalarial Potency

Research indicates that 2-trifluoromethyl quinoline derivatives exhibit significant biological activity. Specifically, analogs of this structure have been evaluated for Anti-Zika virus (ZIKV) activity, showing potency superior to Mefloquine in specific assays.[2] The lipophilic


 group enhances membrane permeability, allowing the molecule to reach intracellular viral replication sites.
Tubulin Polymerization Inhibition

Recent studies highlight N-aryl-2-trifluoromethyl-quinoline derivatives as potent tubulin inhibitors. The 4-ethyl-2-CF3 variant serves as a compact, lipophilic core that can bind to the colchicine binding site of tubulin, disrupting cell division in cancer cells.

SAR_Workflow cluster_mods Pharmacological Impact Core 4-Ethyl-2-(CF3)quinoline Scaffold Mod1 C2-CF3 Group • Metabolic Block • Lowers pKa Core->Mod1 Mod2 C4-Ethyl Group • Steric Bulk • Lipophilicity Core->Mod2 Target Biological Targets Mod1->Target Mod2->Target Result Outcomes: • Anti-Zika Activity • Tubulin Inhibition Target->Result

Figure 2: Structure-Activity Relationship (SAR) flow for the 4-ethyl-2-(trifluoromethyl)quinoline scaffold.

References

  • BenchChem. (2025).[3] Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. Retrieved from

  • Pillitteri, S., et al. (2018).[4] General mechanisms of the Minisci reaction and scheme of the modules of a continuous flow setup. Chem. Commun. Retrieved from

  • Souza, M., et al. (2017). 2,8-bis(trifluoromethyl)quinoline analogs show improved anti-Zika virus activity, compared to mefloquine.[2] European Journal of Medicinal Chemistry. Retrieved from

  • Xu, B., et al. (2026).[5] Novel trifluoromethylquinoline derivatives as potent tubulin polymerization inhibitors with antitumor activity. Bioorganic & Medicinal Chemistry. Retrieved from

  • ChemScene. (n.d.). 4-Ethyl-2-(trifluoromethyl)quinoline Product Information. Retrieved from

  • Hagmann, W. K. (2008).[6] The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 4-Ethyl-2-(trifluoromethyl)quinoline

Executive Summary In the landscape of modern medicinal chemistry and agrochemical development, fluorinated aromatic azacycles represent a privileged class of scaffolds. Among these, 4-Ethyl-2-(trifluoromethyl)quinoline h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, fluorinated aromatic azacycles represent a privileged class of scaffolds. Among these, 4-Ethyl-2-(trifluoromethyl)quinoline has emerged as a high-value target. The strategic placement of a trifluoromethyl (-CF₃) group at the C2 position of the quinoline core profoundly alters the molecule's electronic distribution, metabolic stability, and lipophilicity. This whitepaper provides an in-depth technical analysis of 4-Ethyl-2-(trifluoromethyl)quinoline, establishing its exact molecular formula and weight, elucidating its structural causality in biological systems, and detailing field-proven, self-validating synthetic protocols for its generation.

Physicochemical Profiling and Structural Causality

The fundamental parameters of 4-Ethyl-2-(trifluoromethyl)quinoline dictate its behavior in both synthetic environments and biological matrices. The exact molecular formula is C₁₂H₁₀F₃N , yielding a molecular weight of 225.21 g/mol 1.

Quantitative Data Summary
PropertyValueCausality / Implication
Chemical Name 4-Ethyl-2-(trifluoromethyl)quinolineCore scaffold for targeted drug discovery.
CAS Registry Number 515845-46-2Unique identifier for procurement and safety tracking.
Molecular Formula C₁₂H₁₀F₃NDetermines exact mass and elemental composition.
Molecular Weight 225.21 g/mol Optimal size for small-molecule oral bioavailability (Lipinski's Rule of 5).
SMILES String FC(F)(F)C1=NC=2C=CC=CC2C(=C1)CCEnables computational modeling and docking simulations.
Structural Class Fluorinated HeterocycleHigh lipophilicity and resistance to cytochrome P450 oxidation.

The structural causality of this molecule is driven by two key substituents on the quinoline core. The 4-ethyl group provides essential steric bulk and lipophilicity, allowing the molecule to anchor into hydrophobic pockets of target proteins (such as parasitic heme or specific kinases). Concurrently, the 2-trifluoromethyl group acts as a powerful electron-withdrawing moiety. This lowers the pKa of the quinoline nitrogen, reducing non-specific basicity-driven toxicity, while completely blocking the C2 position from unwanted oxidative metabolism (a common failure point for unsubstituted quinolines) 2.

MOA A 4-Ethyl-2-(trifluoromethyl)quinoline (C12H10F3N) B Quinoline Core (Target Binding) A->B C 2-CF3 Group (Metabolic Stability) A->C D 4-Ethyl Group (Lipophilic Pocket) A->D F Receptor / Enzyme Inhibition B->F E Enhanced Bioavailability C->E D->E D->F

Structural contributions of 4-Ethyl-2-(trifluoromethyl)quinoline to pharmacodynamics.

Advanced Synthetic Methodologies: Overcoming C2-Regioselectivity

Historically, the direct C-H trifluoromethylation of quinolines utilized trimethyl(trifluoromethyl)silane (TMSCF₃). However, this approach often suffers from poor yields and limited regioselectivity due to the low nucleophilicity of the generated CF₃ anion equivalent.

Recent breakthroughs have established that modifying the silyl reagent dramatically alters the reaction kinetics. The use of the bifunctional silyl reagent Me₂(CH₂Cl)SiCF₃ represents a paradigm shift 3. The polar chloromethyl group enhances the polarizability and reactivity of the silicon center, facilitating a highly efficient, C2-regioselective nucleophilic addition. Alternatively, metal-free green synthesis approaches utilizing polyfluoroalkanoic acids have also been documented for constructing similar 2-trifluoromethyl quinoline derivatives 4.

Synthesis N1 Step 1: Substrate Activation 4-Ethylquinoline + Activator N2 Step 2: Nucleophilic Addition Me2(CH2Cl)SiCF3 Reagent N1->N2 N3 Step 3: Oxidative Aromatization Oxidant addition N2->N3 N4 Step 4: Purification Flash Chromatography N3->N4 N5 Pure 4-Ethyl-2-(trifluoromethyl)quinoline MW: 225.21 g/mol N4->N5

Direct C-H trifluoromethylation workflow for 4-Ethyl-2-(trifluoromethyl)quinoline.

Experimental Protocol: Direct C2-Trifluoromethylation

This protocol outlines a self-validating workflow for the synthesis of 4-Ethyl-2-(trifluoromethyl)quinoline using the modified Kanai & Kuninobu procedure.

Step-by-Step Methodology
  • Substrate Activation (Inert Atmosphere):

    • Action: Dissolve 4-ethylquinoline (1.0 mmol) in anhydrous DMF (5.0 mL) under an argon atmosphere. Add a fluoride activator (e.g., Potassium bifluoride, 1.2 mmol).

    • Causality: The fluoride ion coordinates with the silicon atom of the silyl reagent in the next step, forming a hypervalent silicate intermediate that readily transfers the CF₃ group.

  • Nucleophilic Addition:

    • Action: Cool the reaction mixture to -20°C. Dropwise, add Me₂(CH₂Cl)SiCF₃ (2.0 mmol) over 10 minutes. Stir for 2 hours.

    • Causality: Strict temperature control is mandatory. The CF₃ anion is highly unstable and prone to α-elimination (forming difluorocarbene) at room temperature. The low temperature ensures selective nucleophilic attack at the electron-deficient C2 position of the quinoline ring, forming a dihydroquinoline intermediate.

  • Oxidative Aromatization:

    • Action: Add an oxidant such as 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 mmol) directly to the cold mixture, then allow it to warm to room temperature over 4 hours.

    • Causality: The nucleophilic addition breaks the aromaticity of the quinoline core. The oxidant rapidly dehydrogenates the intermediate, restoring the thermodynamically stable aromatic system and driving the reaction to completion.

  • Quenching and Purification:

    • Action: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with Ethyl Acetate (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Analytical Validation Protocol

To guarantee scientific integrity, the resulting compound must be subjected to a rigorous analytical validation matrix to confirm the molecular weight (225.21 g/mol ) and formula (C₁₂H₁₀F₃N).

  • Thin-Layer Chromatography (TLC): Monitor the disappearance of the highly fluorescent dihydroquinoline intermediate under 254 nm UV light. The final aromatized product will exhibit a distinct, less polar Rf value.

  • ¹⁹F NMR Spectroscopy (Self-Validating Step): Acquire a ¹⁹F NMR spectrum (typically 376 MHz). The presence of a sharp singlet integrating to 3 fluorines between -62.0 ppm and -65.0 ppm is the definitive hallmark of an intact, aromatic-bound trifluoromethyl group. Absence of secondary peaks confirms no defluorination occurred during oxidation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Perform ESI-MS in positive ion mode. The spectrum must display a dominant [M+H]⁺ peak at m/z 226.21 , verifying the exact molecular weight of the synthesized C₁₂H₁₀F₃N structure.

  • ¹H NMR Spectroscopy: Confirm the presence of the 4-ethyl group: a characteristic quartet around 3.1 ppm (-CH₂-) and a triplet around 1.3 ppm (-CH₃). Crucially, ensure the complete absence of the C2 aromatic proton (which would normally appear around 8.8 ppm in the starting material), confirming absolute regioselectivity.

References

  • ChemScene. "515845-46-2 | 4-Ethyl-2-(trifluoromethyl)quinoline". ChemScene.
  • Chinese Journal of Chemistry. "Improved Direct 2‐Trifluoromethylation of Quinoline Derivatives Using Me2(CH2Cl)SiCF3".
  • ACS Omega. "Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview".
  • ResearchGate. "Green synthesis of 2-trifluoromethyl quinoline derivatives under metal-free conditions and their antifungal properties".

Sources

Exploratory

Solvation Dynamics and Thermodynamic Profiling of 4-Ethyl-2-(trifluoromethyl)quinoline in Organic Media

Executive Summary 4-Ethyl-2-(trifluoromethyl)quinoline (CAS: 515845-46-2) is a highly specialized fluorinated heterocyclic compound utilized extensively in medicinal chemistry and materials science[1]. Incorporating a tr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Ethyl-2-(trifluoromethyl)quinoline (CAS: 515845-46-2) is a highly specialized fluorinated heterocyclic compound utilized extensively in medicinal chemistry and materials science[1]. Incorporating a trifluoromethyl (-CF₃) group into a quinoline scaffold is a privileged strategy to significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets[2]. However, this modification fundamentally alters the molecule's solvation thermodynamics.

This technical guide provides an in-depth analysis of the physicochemical forces governing the solubility of 4-Ethyl-2-(trifluoromethyl)quinoline and establishes self-validating experimental protocols for accurate thermodynamic profiling.

Physicochemical Determinants of Solvation

To predict and manipulate the solubility of 4-Ethyl-2-(trifluoromethyl)quinoline, we must deconstruct the causality behind its structural features:

  • The Quinoline Core: The bicyclic aromatic system provides a rigid framework capable of

    
     stacking. The nitrogen atom acts as a weak hydrogen-bond acceptor, granting the core moderate polarity[3].
    
  • The 2-Trifluoromethyl (-CF₃) Group: The -CF₃ moiety is intensely electron-withdrawing and possesses low polarizability. It significantly increases the overall lipophilicity (LogP) of the molecule[2]. Furthermore, its position at C-2 sterically and electronically hinders the adjacent quinoline nitrogen, drastically reducing the molecule's ability to participate in hydrogen bonding with aqueous or highly protic solvents.

  • The 4-Ethyl (-CH₂CH₃) Group: The addition of an alkyl chain introduces steric bulk that disrupts the planar packing of the quinoline rings in the solid state. This disruption lowers the crystal lattice energy compared to unsubstituted analogs. Lower lattice energy thermodynamically favors dissolution, particularly in organic media[3].

SPR Core 4-Ethyl-2-(trifluoromethyl)quinoline CF3 2-Trifluoromethyl (-CF3) Strongly Lipophilic Low Polarizability Core->CF3 Ethyl 4-Ethyl (-CH2CH3) Steric Bulk Disrupts Crystal Packing Core->Ethyl Quinoline Quinoline Core Pi-Pi Stacking Weak H-Bond Acceptor Core->Quinoline Organic High Organic Solubility (>25 mg/mL in CHCl3) CF3->Organic Promotes Aqueous Poor Aqueous Solubility (<0.1 mg/mL in H2O) CF3->Aqueous Inhibits Ethyl->Organic Promotes Ethyl->Aqueous Inhibits Quinoline->Organic Promotes

Fig 2: Structure-Property Relationship (SPR) mapping of functional groups to solubility.

Quantitative Solubility Profile

Due to the highly specific nature of 4-Ethyl-2-(trifluoromethyl)quinoline, empirical solubility data is often proprietary. However, by analyzing structurally analogous compounds—such as 4-Chloro-7-(trifluoromethyl)quinoline and 4,7-dichloroquinoline—we can extrapolate a highly accurate solubility profile[3],. The compound exhibits excellent solubility in non-polar and polar aprotic organic solvents, driven by its high lipophilicity and low lattice energy.

SolventDielectric Constant (ε)Estimated Solubility (mg/mL)Analog Benchmark Reference
Chloroform (CHCl₃) 4.8> 25.025.0 mg/mL (4-Chloro-7-(CF₃)quinoline)[3],
Dichloromethane (DCM) 8.9> 30.0Highly Soluble (General CF₃-quinolines)[3]
Ethanol (EtOH) 24.515.0 - 20.00.0113 mole fraction (4,7-Dichloroquinoline)[3]
Dimethyl Sulfoxide (DMSO) 46.7> 50.0Highly Soluble[3],[2]
Water (H₂O) 80.1< 0.1Insoluble / Poor[4]

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I cannot overstate the importance of rigorous, artifact-free experimental design. Kinetic solubility methods (e.g., solvent-shift from DMSO stocks) often fail for highly lipophilic fluorinated compounds due to the formation of metastable colloidal suspensions[4]. Therefore, thermodynamic equilibrium methods must be employed[5].

Equilibrium Solubility via Modified Shake-Flask Method

Causality & Rationale: The standard shake-flask method is the gold standard for thermodynamic solubility[6],[5]. However, fluorinated heterocycles exhibit severe non-specific adsorption to standard polypropylene tubes and PTFE syringe filters. To counteract this, our protocol mandates the use of borosilicate glass and high-speed centrifugation for phase separation.

Workflow Step1 1. Solid Compound Addition Excess 4-Ethyl-2-(CF3)quinoline Step2 2. Solvent Dispensing (e.g., CHCl3, DMSO) Step1->Step2 Step3 3. Thermostatic Shaking 24-48h @ 25°C (Equilibration) Step2->Step3 Step4 4. High-Speed Centrifugation (Avoids Filter Adsorption) Step3->Step4 Step5 5. Supernatant Extraction & Serial Dilution Step4->Step5 Step6 6. HPLC-UV Quantification (Isocratic Elution) Step5->Step6 Step7 7. Thermodynamic Solubility Calculation Step6->Step7

Fig 1: Standardized shake-flask workflow for equilibrium solubility determination.

Step-by-Step Procedure:

  • Solid Addition: Weigh an excess amount (~15 mg) of crystalline 4-Ethyl-2-(trifluoromethyl)quinoline into a 4 mL amber borosilicate glass vial[5]. Amber glass mitigates potential UV-induced degradation.

  • Solvent Dispensing: Add 1.0 mL of the target organic solvent. Seal tightly with a PTFE-lined screw cap.

  • Equilibration: Place the vial in a thermostatic shaker at 25.0 ± 0.1 °C. Agitate at 300 rpm for 48 hours[6].

    • Self-Validation Check: After 24 hours, visually inspect the vial. If no solid powder remains, the solution is not saturated. Add an additional 5 mg of solid to ensure true thermodynamic equilibrium[7].

  • Phase Separation: Transfer the suspension to a glass centrifuge tube. Centrifuge at 10,000 × g for 15 minutes at 25 °C[5]. Do not filter.

  • Quantification: Aspirate 100 µL of the supernatant. Dilute with the HPLC mobile phase to fall within the linear dynamic range of the calibration curve. Analyze via HPLC-UV (e.g., C18 column, isocratic elution)[6].

    • Self-Validation Check: Run a parallel assay using a known reference standard (e.g., albendazole) to verify the integrity of the equilibration and quantification system[5].

Partition Coefficient (LogP) Determination

Causality & Rationale: LogP dictates the partitioning of the drug between lipid membranes and aqueous environments[2]. Computational LogP models often miscalculate the inductive effects of the -CF₃ group on the quinoline core. An empirical shake-flask HPLC method is required[8].

Step-by-Step Procedure:

  • Phase Saturation: Vigorously stir n-octanol and HPLC-grade water together for 24 hours, then separate. This prevents mutual dissolution from altering phase volumes during the assay[2].

  • Solute Addition: Dissolve 5 mg of the compound in 5 mL of the pre-saturated n-octanol phase.

  • Partitioning: Combine the octanol solution with 5 mL of pre-saturated water in a glass separatory funnel. Shake mechanically for 60 minutes[8].

  • Phase Separation: Allow the mixture to stand for 24 hours to break any micro-emulsions[2].

  • Quantification & Validation: Sample both the octanol and aqueous phases. Analyze via HPLC-UV[8].

    • Self-Validation Check: Calculate the mass balance (

      
      ). A mass balance < 95% indicates analyte loss due to glass adsorption or incomplete emulsion separation, invalidating the run.
      

References

  • [7] U.S. EPA / Regulations.gov. "MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD." Available at: [Link]

  • [4] Protocols.io. "Shake-Flask Aqueous Solubility assay (Kinetic solubility)." Available at: [Link]

  • [8] Scribd. "Shake Flask Method for Partition Coefficient." Available at: [Link]

  • [5] PMC / NIH. "Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan." Available at: [Link]

Sources

Foundational

4-Ethyl-2-(trifluoromethyl)quinoline: A Privileged Scaffold for Novel Kinase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of a Privileged Scaffold In the landscape of modern medicinal chemistry, the quinoline ring system sta...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quinoline ring system stands out as a "privileged scaffold," forming the structural core of numerous biologically active compounds.[1] Its inherent rigidity, planarity, and synthetic accessibility make it an ideal framework for the design of targeted therapeutics.[1] Within the realm of oncology, quinoline derivatives have risen to prominence as a significant class of kinase inhibitors, effectively targeting key signaling pathways implicated in tumor growth and proliferation.[1][2] This guide focuses on a specific, promising scaffold: 4-Ethyl-2-(trifluoromethyl)quinoline. We will explore its constituent parts, potential as a kinase inhibitor, and provide a roadmap for its synthesis and evaluation.

The strategic incorporation of a trifluoromethyl (CF3) group and an ethyl group at specific positions on the quinoline core is not arbitrary. The CF3 group is a cornerstone of modern drug design, known for enhancing metabolic stability, increasing lipophilicity, and improving binding affinity through strong electrostatic interactions.[3][4] The ethyl group at the 4-position can provide crucial hydrophobic interactions within the kinase active site. This unique combination of features positions 4-Ethyl-2-(trifluoromethyl)quinoline as a compelling starting point for the development of novel and potent kinase inhibitors.

Deconstructing the Scaffold: A Symphony of Functionality

The potential of the 4-Ethyl-2-(trifluoromethyl)quinoline scaffold arises from the synergistic interplay of its three key components: the quinoline core, the 2-trifluoromethyl group, and the 4-ethyl group.

  • The Quinoline Core: This bicyclic aromatic system provides a rigid and planar anchor for the other functional groups, ensuring an optimal orientation for interaction with the target kinase.[1] Its nitrogen atom can act as a hydrogen bond acceptor, a critical interaction in the hinge region of many kinase active sites.

  • The 2-Trifluoromethyl Group: This powerful electron-withdrawing group significantly influences the electronic properties of the quinoline ring. The high strength of the carbon-fluorine bond makes the CF3 group resistant to metabolic degradation, thereby potentially prolonging the in vivo half-life of a drug candidate.[3] Furthermore, its lipophilicity can enhance membrane permeability, a crucial factor for oral bioavailability.[4] The trifluoromethyl group can also engage in favorable interactions with the kinase active site, including dipole-dipole and hydrophobic interactions.[4]

  • The 4-Ethyl Group: The ethyl group at the 4-position is strategically placed to occupy a hydrophobic pocket within the kinase ATP-binding site. This can lead to enhanced binding affinity and selectivity for the target kinase. The size and flexibility of the ethyl group can be fine-tuned to optimize these hydrophobic interactions.

Synthetic Strategy: A Plausible Pathway

While a specific, published synthesis for 4-Ethyl-2-(trifluoromethyl)quinoline was not found in the initial literature search, a plausible and efficient synthetic route can be proposed based on established methods for quinoline synthesis, such as the Friedländer annulation.[5][6]

A likely approach involves the condensation of a 2-aminoaryl ketone with a carbonyl compound containing an α-methylene group. In this case, 2-aminoacetophenone could be reacted with ethyl 4,4,4-trifluoroacetoacetate in the presence of a suitable catalyst.

Proposed Experimental Protocol: Synthesis of 4-Ethyl-2-(trifluoromethyl)quinoline
  • Reaction Setup: To a solution of 2-aminoacetophenone (1.0 eq) in a suitable solvent such as ethanol or toluene, add ethyl 4,4,4-trifluoroacetoacetate (1.2 eq).

  • Catalyst Addition: Introduce a catalytic amount of an acid or base catalyst. Proline potassium salt has been shown to be effective in similar syntheses.[5]

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 4-hydroxy-2-(trifluoromethyl)quinoline intermediate.

  • Reduction and Alkylation: The 4-hydroxy group can be converted to a more reactive intermediate, such as a triflate, followed by a coupling reaction with an ethylating agent (e.g., ethylmagnesium bromide) in the presence of a suitable catalyst to introduce the ethyl group at the 4-position.

Mechanism of Action: Targeting the Kinase Engine

Kinases are a family of enzymes that play a central role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to a substrate protein.[7] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[7] Kinase inhibitors typically function by competing with ATP for binding to the active site of the enzyme, thereby blocking its catalytic activity.

The 4-Ethyl-2-(trifluoromethyl)quinoline scaffold is designed to be an ATP-competitive kinase inhibitor. The quinoline nitrogen is predicted to form a crucial hydrogen bond with the hinge region of the kinase, mimicking the interaction of the adenine moiety of ATP. The trifluoromethyl and ethyl groups are positioned to occupy adjacent hydrophobic pockets in the active site, further enhancing binding affinity and selectivity.

Kinase_Inhibition cluster_0 Kinase Active Site ATP ATP Kinase Kinase ATP->Kinase Binds Substrate Substrate Protein Kinase->Substrate Phosphorylates Inhibitor 4-Ethyl-2-(trifluoromethyl)quinoline Scaffold Inhibitor->Kinase Competitively Binds experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Evaluation cluster_optimization Lead Optimization synthesis Synthesis of Analogs purification Purification (HPLC) synthesis->purification characterization Structural Confirmation (NMR, MS) purification->characterization kinase_assay Kinase Inhibition Assay (IC50) characterization->kinase_assay cell_assay Cellular Proliferation Assay (GI50) kinase_assay->cell_assay western_blot Target Engagement (Western Blot) cell_assay->western_blot sar_analysis SAR Analysis western_blot->sar_analysis adme_profiling ADME/Tox Profiling sar_analysis->adme_profiling in_vivo_studies In Vivo Efficacy Studies adme_profiling->in_vivo_studies in_vivo_studies->synthesis Iterative Design

Figure 2: A typical workflow for the discovery and optimization of kinase inhibitors.

Detailed Protocol: Kinase Inhibition Assay (IC50 Determination)
  • Reagents and Materials:

    • Kinase of interest (e.g., recombinant human c-Met, FLT3)

    • Substrate peptide

    • ATP (radiolabeled or non-radiolabeled depending on the detection method)

    • Test compounds (dissolved in DMSO)

    • Assay buffer

    • Kinase detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

    • Microplates (e.g., 384-well)

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add the kinase, substrate, and test compound to the wells of the microplate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at room temperature for a specified time.

    • Stop the reaction and measure the kinase activity using the chosen detection method.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The 4-Ethyl-2-(trifluoromethyl)quinoline scaffold represents a highly promising starting point for the development of a new generation of kinase inhibitors. Its unique combination of a privileged quinoline core, a metabolically robust trifluoromethyl group, and a strategically placed ethyl group provides a strong foundation for achieving high potency and selectivity. The synthetic accessibility of this scaffold allows for rapid exploration of the structure-activity relationship, paving the way for the identification of clinical candidates.

Future research should focus on the synthesis and evaluation of a diverse library of analogs to fully explore the potential of this scaffold against a panel of cancer-relevant kinases. Further investigation into the mechanism of action and in vivo efficacy of lead compounds will be crucial for translating the promise of this scaffold into tangible therapeutic benefits.

References

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022). University of South Florida.
  • The Quinoline Core: A Privileged Scaffold for Potent Kinase Inhibitors. Benchchem.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
  • Benzo[f]quinoline: A Promising Scaffold for Kinase Inhibitor Development. Benchchem.
  • Characterization of an Aromatic Trifluoromethyl Ketone as a New Warhead for Covalently Reversible Kinase Inhibitor Design. (2021). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • The Biological Activity of Trifluoromethylated Anilines: A Technical Guide for Drug Discovery and Development. Benchchem.
  • Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. (2021). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. (2020). RSC Medicinal Chemistry. Retrieved from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Pharmaceuticals. Retrieved from [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Molecules. Retrieved from [Link]

  • Discovery of novel 4-(2-fluorophenoxy)quinoline derivatives bearing 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety as c-Met kinase inhibitors. (2013). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. ResearchGate. Retrieved from [Link]

  • Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. (2024). Molecular Diversity. Retrieved from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. Retrieved from [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2023). International Journal of Medical and Pharmaceutical Sciences. Retrieved from [Link]

  • Discovery of New Quinoline-Based Diarylamides as Potent B-RAF V600E /C-RAF Kinase Inhibitors Endowed with Promising In Vitro Anticancer Activity. (2023). Molecules. Retrieved from [Link]

  • Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines: Identification of 3-(4-Acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a Novel Anticancer Agent. (2011). Journal of Medicinal Chemistry. Retrieved from [Link]

  • A simple and efficient protocol for the synthesis of quinolines catalyzed by chloramine-T. (2012). Organic Communications. Retrieved from [Link]

  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment. (2021). Turkish Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. (2026). Archiv der Pharmazie. Retrieved from [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Letters in Drug Design & Discovery. Retrieved from [Link]

  • Structure-based discovery of novel 4-(2-fluorophenoxy)quinoline derivatives as c-Met inhibitors using isocyanide-involved multicomponent reactions. (2020). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). International Journal of Molecular Sciences. Retrieved from [Link]

Sources

Exploratory

The Strategic Incorporation of the 2-Trifluoromethyl Group in Quinoline Scaffolds: Physicochemical Modulation and Synthetic Pathways

Executive Summary In medicinal chemistry, the "magic methyl" effect is a well-known phenomenon where the addition of a single methyl group can profoundly alter a drug's potency and selectivity. However, for the quinoline...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the "magic methyl" effect is a well-known phenomenon where the addition of a single methyl group can profoundly alter a drug's potency and selectivity. However, for the quinoline scaffold—a privileged structure in antimalarial, anticancer, and antiviral therapeutics—the 2-trifluoromethyl (


) group  offers a far more aggressive and strategic advantage.

This guide details the technical role of the 2-


 motif. Unlike simple alkylation, the introduction of a trifluoromethyl group at the C2 position does not merely increase lipophilicity; it fundamentally alters the electronic landscape of the heterocyclic core. It acts as a "metabolic shield" against oxidative clearance while simultaneously suppressing the basicity of the quinoline nitrogen, thereby locking the molecule in a neutral, membrane-permeable state at physiological pH.

Physicochemical Modulation: The Core Mechanism

The efficacy of the 2-trifluoromethyl group stems from three synergistic physicochemical alterations: Lipophilicity Boost, Basicity Suppression, and Metabolic Blocking.

Lipophilicity and the Fluorine Effect

The trifluoromethyl group is significantly more lipophilic than a methyl group or a chlorine atom. This is quantified by the Hansch substituent constant (


), which measures the contribution of a substituent to the partition coefficient (logP).
  • Volume & Hydrophobicity: The

    
     group has a van der Waals volume (
    
    
    
    42.6 ų) roughly equivalent to an isopropyl group, but with distinct electronic properties. Its high hydrophobicity is driven by the low polarizability of the tight C-F bonds, which resist solvation by water.
  • Membrane Permeability: By increasing the overall logP, the 2-

    
     group enhances the passive diffusion of the quinoline scaffold across lipid bilayers, a critical factor for intracellular targets (e.g., parasitic DNA or microtubules).
    
Basicity Suppression (The "pKa Lock")

This is the most critical yet often overlooked effect. Unsubstituted quinoline is a weak base (


). At acidic pH (e.g., in the stomach or the parasite food vacuole), it becomes protonated.
  • Electronic Deactivation: The

    
     group is a powerful electron-withdrawing group (EWG) with a strong inductive effect (
    
    
    
    ). When placed at the C2 position (ortho to the nitrogen), it pulls electron density away from the nitrogen lone pair.
  • The Result: This drastically lowers the

    
     of the quinoline nitrogen, often to values 
    
    
    
    .
  • Physiological Consequence: At physiological pH (7.4), a 2-trifluoromethylquinoline remains almost exclusively in its neutral, unprotonated form. Since only the neutral species can passively diffuse through membranes, this "pKa lock" maximizes bioavailability.

Metabolic Stability

The C2 position of quinoline is an electrophilic "hotspot" prone to nucleophilic attack and oxidative metabolism (e.g., by aldehyde oxidase or Cytochrome P450s).

  • Steric & Electronic Shielding: The bulky

    
     group sterically blocks the C2 site. Furthermore, the strength of the C-F bond (
    
    
    
    116 kcal/mol) renders it metabolically inert, preventing the formation of 2-quinolones, a common metabolic deactivation pathway.
Data Summary: Substituent Effects at Quinoline C2 Position
Substituent (R)Hansch

Electronic Effect (

)
Approx.

(Quinoline)
Metabolic Stability (C2)
-H 0.000.004.90Low (Oxidation prone)
-CH

0.56-0.17 (Donor)5.80Moderate (Benzylic oxidation)
-Cl 0.710.23 (EWG)0.49High
-CF

0.88 0.54 (Strong EWG) < 0.5 Excellent (Blocked)

Visualization of Physicochemical Logic

The following diagram illustrates the causal relationship between the 2-


 substitution and the resulting pharmacokinetic benefits.

CF3_Logic_Flow CF3 2-Trifluoromethyl Group Inductive Strong Inductive Effect (-I) CF3->Inductive Lipophilicity Increased Lipophilicity (High Hansch π) CF3->Lipophilicity Steric Steric Bulk CF3->Steric pKa Reduced Basicity (pKa < 1.0) Inductive->pKa Permeability Enhanced Membrane Permeability Lipophilicity->Permeability Metabolism Blocked C2 Oxidation Steric->Metabolism Neutral Neutral Species at pH 7.4 pKa->Neutral Prevents Protonation HalfLife Extended Half-Life Metabolism->HalfLife Neutral->Permeability logD ≈ logP

Figure 1: Mechanistic pathway of 2-


 modulation on quinoline pharmacokinetics.

Synthetic Pathways[1][2]

Constructing the 2-trifluoromethylquinoline core requires robust methodologies. While direct radical trifluoromethylation of quinolines is possible, it often suffers from regioselectivity issues (C2 vs C4 vs C5). The most reliable method for drug development is the Conrad-Limpach Cyclization , which builds the ring with the


 group already in place.
The Conrad-Limpach Protocol (Recommended)

This method involves the condensation of an aniline with a


-keto ester (ethyl 4,4,4-trifluoroacetoacetate).

Reaction Scheme:

  • Condensation: Aniline + Ethyl 4,4,4-trifluoroacetoacetate

    
     Enamine Intermediate.
    
  • Cyclization: Thermal cyclization (

    
    250°C) 
    
    
    
    2-trifluoromethyl-4-quinolone.
  • Aromatization/Functionalization: The 4-quinolone can be converted to 4-chloro-2-trifluoromethylquinoline (using

    
    ), a versatile intermediate for 
    
    
    
    coupling.
Experimental Protocol: Synthesis of 2-Trifluoromethyl-4-quinolone

Reagents:

  • Aniline (1.0 eq)

  • Ethyl 4,4,4-trifluoroacetoacetate (1.1 eq)

  • Polyphosphoric acid (PPA) or Diphenyl ether (solvent for thermal cyclization)

  • Ethanol (for initial condensation)

Step-by-Step Methodology:

  • Imine Formation:

    • In a round-bottom flask equipped with a Dean-Stark trap, dissolve aniline (10 mmol) and ethyl 4,4,4-trifluoroacetoacetate (11 mmol) in benzene or toluene (30 mL).

    • Add a catalytic amount of p-toluenesulfonic acid (pTSA).

    • Reflux for 3–5 hours until the theoretical amount of water is collected.

    • Evaporate the solvent to obtain the crude enamino-ester intermediate.

  • Thermal Cyclization:

    • Heat diphenyl ether (10 mL) to reflux (

      
      250°C).
      
    • Add the crude enamino-ester dropwise to the boiling solvent. Caution: Rapid evolution of ethanol vapor will occur.

    • Maintain reflux for 30–60 minutes.

    • Cool the mixture to room temperature. The product, 2-trifluoromethyl-4-quinolone, typically precipitates.

  • Isolation:

    • Dilute the mixture with hexane or diethyl ether to maximize precipitation.

    • Filter the solid and wash with hexane to remove traces of diphenyl ether.

    • Recrystallize from ethanol/water if necessary.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of ethyl ester protons and the appearance of the quinoline aromatic signals.

    • 19F NMR: A singlet around -63 to -65 ppm confirms the

      
       group integrity.
      

Analytical Protocol: Lipophilicity Determination (HPLC)

While shake-flask methods are traditional, High-Performance Liquid Chromatography (HPLC) offers higher throughput and accuracy for lipophilic compounds, following OECD Guideline 117 .

Principle

The retention time (


) of the test substance on a C18 (reverse-phase) column is correlated with its logP using a calibration curve derived from reference standards with known logP values.
Methodology

Equipment:

  • HPLC System with UV Detector (254 nm).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Methanol:Water (75:25 v/v), isocratic.

  • Flow Rate: 1.0 mL/min.

Procedure:

  • Standard Preparation: Prepare a mixture of at least 6 reference standards covering the expected logP range (e.g., Acetophenone (1.58), Benzene (2.13), Toluene (2.73), Naphthalene (3.30), Phenanthrene (4.46), DDT (6.2)).

  • Dead Time (

    
    ) Determination:  Inject Thiourea (unretained) to determine the column dead time.
    
  • Calibration:

    • Inject the standard mixture.

    • Calculate the capacity factor (

      
      ) for each standard: 
      
      
      
      .
    • Plot

      
       vs. 
      
      
      
      . Perform linear regression to obtain the equation:
      
      
      .
  • Sample Measurement:

    • Inject the 2-trifluoromethylquinoline sample.

    • Record

      
       and calculate 
      
      
      
      .
    • Apply the regression equation to determine

      
      .
      

Self-Validation:

  • The correlation coefficient (

    
    ) of the calibration curve must be 
    
    
    
    .
  • Duplicate injections of the sample should yield retention times within

    
    1%.
    

Synthetic Workflow Diagram

Synthesis_Workflow Start Start: Aniline + Ethyl 4,4,4-trifluoroacetoacetate Step1 Condensation (Dean-Stark) Solvent: Toluene, Cat: pTSA Start->Step1 Intermediate Intermediate: Enamino-Ester Step1->Intermediate Step2 Thermal Cyclization (250°C) Solvent: Diphenyl Ether Intermediate->Step2 - EtOH Product Product: 2-Trifluoromethyl-4-quinolone Step2->Product Step3 Functionalization (POCl3) -> 4-Chloro Derivative Product->Step3 Optional

Figure 2: Conrad-Limpach synthesis workflow for generating the 2-trifluoromethylquinoline core.

References

  • BenchChem. (2025).[1] Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. BenchChem Technical Support. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.
  • Leroux, F. R., et al. (2005). Trifluoromethyl Ethers and -Thioethers as Tools for Medicinal Chemistry and Agrochemicals. ChemBioChem.[2] Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Regiocontrolled Synthesis of 4-Ethyl-2-(trifluoromethyl)quinoline

Executive Summary & Strategic Rationale Synthesizing 4-ethyl-2-(trifluoromethyl)quinoline directly from aniline presents a classic regiochemical challenge in heterocyclic chemistry. While a direct Combes condensation of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Synthesizing 4-ethyl-2-(trifluoromethyl)quinoline directly from aniline presents a classic regiochemical challenge in heterocyclic chemistry. While a direct Combes condensation of aniline with 1,1,1-trifluorohexane-2,4-dione appears to be the most atom-economical route, it is not recommended for high-purity applications.

The Regioselectivity Paradox

In the condensation of aniline with unsymmetrical fluorinated


-diketones, the nucleophilic amine preferentially attacks the non-fluorinated carbonyl group (the ethyl ketone) due to the intense electronic shielding (hydrate formation) and electrostatic repulsion of the trifluoromethyl group. Cyclization of this intermediate yields the inverse isomer : 2-ethyl-4-(trifluoromethyl)quinoline.

To guarantee the 2-(trifluoromethyl) substitution pattern, this protocol utilizes a Modified Conrad-Limpach Approach followed by a functional group interconversion (FGI) strategy. This route ensures the trifluoromethyl group is locked at the C2 position by using a


-ketoester precursor, where the reaction kinetics can be controlled to favor the specific enamine intermediate required for the target scaffold.
The Validated Pathway
  • Cyclization: Condensation of aniline with ethyl 4,4,4-trifluoroacetoacetate to yield 2-(trifluoromethyl)quinolin-4-ol.

  • Activation: Deoxychlorination using phosphoryl chloride (

    
    ).
    
  • Functionalization: Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to introduce the ethyl group.

Reaction Pathway Visualization

The following diagram illustrates the critical decision points and the selected pathway to ensure regiochemical integrity.

G Aniline Aniline (Starting Material) Enamine_Wrong Intermediate A (Attack at Et-CO) Aniline->Enamine_Wrong Direct Combes (Kinetic Preference) Enamine_Correct β-anilinoacrylate (Attack at CF3-CO site) Aniline->Enamine_Correct Modified Conrad-Limpach (Toluene/pTsOH, Reflux) Diketone 1,1,1-trifluorohexane- 2,4-dione Diketone->Enamine_Wrong KetoEster Ethyl 4,4,4- trifluoroacetoacetate KetoEster->Enamine_Correct Wrong_Product 2-Ethyl-4-(CF3)quinoline (WRONG ISOMER) Enamine_Wrong->Wrong_Product Quinolinol 2-(trifluoromethyl) quinolin-4-ol Enamine_Correct->Quinolinol Cyclization (Dowtherm A, 250°C) ChloroQ 4-Chloro-2-(trifluoromethyl) quinoline Quinolinol->ChloroQ POCl3 Deoxychlorination Target 4-Ethyl-2-(trifluoromethyl) quinoline (TARGET) ChloroQ->Target Pd-Cat Coupling (Et-BF3K)

Figure 1: Strategic pathway analysis. The red dashed line represents the regiochemically risky direct condensation. The green/solid path represents the validated stepwise protocol.

Detailed Experimental Protocols

Phase 1: Synthesis of 2-(Trifluoromethyl)quinolin-4-ol

This step locks the


 group at the C2 position. We utilize the Conrad-Limpach method, which favors the formation of the 

-anilinoacrylate followed by thermal cyclization.[1]

Reagents & Materials:

  • Aniline (1.0 eq)

  • Ethyl 4,4,4-trifluoroacetoacetate (1.1 eq)

  • p-Toluenesulfonic acid (pTsOH) (0.05 eq)

  • Solvent: Toluene (anhydrous)

  • Cyclization Medium: Diphenyl ether (Dowtherm A)

Protocol:

  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve Aniline (50 mmol) and Ethyl 4,4,4-trifluoroacetoacetate (55 mmol) in Toluene (150 mL). Add catalytic pTsOH.

  • Reflux: Heat to reflux (110°C) with vigorous stirring. Monitor water collection in the Dean-Stark trap. Continue until water evolution ceases (approx. 4-6 hours).

    • Mechanistic Note: This step forms the Schiff base/enamine intermediate.[2] The removal of water drives the equilibrium forward.

  • Evaporation: Remove toluene under reduced pressure to yield the crude

    
    -anilinoacrylate oil.
    
  • Thermal Cyclization: Heat Dowtherm A (50 mL) to 250°C in a separate flask. Add the crude oil dropwise to the boiling solvent.

    • Critical Step: Rapid addition to high-heat solvent favors kinetic cyclization to the quinoline over amide hydrolysis.

  • Isolation: Cool the mixture to room temperature. Dilute with hexane (100 mL). The product, 2-(trifluoromethyl)quinolin-4-ol , will precipitate. Filter, wash with hexane, and dry.

Phase 2: Activation to 4-Chloro-2-(trifluoromethyl)quinoline

The 4-hydroxy group is tautomeric with the 4-quinolone. To introduce the ethyl group, we must first convert this oxygen functionality into a leaving group (chloride).

Reagents:

  • 2-(Trifluoromethyl)quinolin-4-ol (from Phase 1)[3]

  • Phosphoryl chloride (

    
    ) (Excess, solvent/reagent)
    
  • Base: Diisopropylethylamine (DIPEA) (1.0 eq) - Optional, to scavenge HCl

Protocol:

  • Setup: Place the quinolinol (20 mmol) in a dry flask under argon.

  • Addition: Carefully add

    
     (60 mmol). Caution: Exothermic.
    
  • Reaction: Heat the mixture to 100°C for 2-3 hours. The suspension should become a clear solution.

  • Quench: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring to hydrolyze excess

    
    .
    
  • Extraction: Neutralize with

    
     (aq) to pH 7-8. Extract with Dichloromethane (DCM) (3x).
    
  • Purification: Dry organic layer over

    
    , concentrate, and pass through a short silica plug (eluting with 10% EtOAc/Hexane) to obtain 4-chloro-2-(trifluoromethyl)quinoline .
    
Phase 3: Introduction of Ethyl Group (Suzuki-Miyaura Coupling)

Direct alkylation with ethyl nucleophiles can be tricky due to


-hydride elimination. We use Potassium Ethyltrifluoroborate  (

) which is more stable and efficient than ethylboronic acid for primary alkyl couplings.

Reagents:

  • 4-Chloro-2-(trifluoromethyl)quinoline (1.0 eq)

  • Potassium Ethyltrifluoroborate (1.5 eq)

  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (3.0 eq)
    
  • Solvent: Toluene/Water (10:1 ratio)

Protocol:

  • Degassing: In a reaction vial, combine the chloro-quinoline (10 mmol),

    
     (15 mmol), and 
    
    
    
    (30 mmol). Add Toluene (20 mL) and Water (2 mL). Sparge with Argon for 15 minutes.
  • Catalysis: Add the Palladium catalyst. Seal the vial.

  • Coupling: Heat to 90°C for 12-16 hours.

  • Workup: Cool to RT. Filter through a pad of Celite to remove palladium residues. Wash the pad with EtOAc.

  • Separation: Wash the filtrate with water and brine. Dry over

    
    .
    
  • Final Purification: Flash column chromatography (Gradient: 0-10% EtOAc in Hexanes).

    • Target:4-Ethyl-2-(trifluoromethyl)quinoline .

Data Summary & Troubleshooting

Key Quantitative Metrics
ParameterPhase 1 (Cyclization)Phase 2 (Chlorination)Phase 3 (Coupling)
Typical Yield 65 - 75%85 - 92%70 - 80%
Key Impurity Uncyclized enamineHydrolyzed starting materialDe-chlorinated (reduced) quinoline
Monitoring TLC (High polarity)TLC (Non-polar, UV active)HPLC / GC-MS
Appearance Off-white solidCrystalline solidPale yellow oil/solid
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Phase 1: Low Yield Incomplete water removal during Dean-Stark.Ensure vigorous reflux and use fresh molecular sieves if necessary.
Phase 1: Regioisomer Mix Temperature too low during cyclization.Ensure Dowtherm A is at a rolling boil (250°C) before adding the substrate.
Phase 3: Protodehalogenation

-hydride elimination or Pd cycle failure.
Switch to a more bulky ligand (e.g., Buchwald ligands like XPhos) or lower temp to 80°C.
Phase 3: No Reaction Catalyst poisoning or oxidation.Re-degas solvents thoroughly; ensure Argon atmosphere is maintained.

References

  • Combes Quinoline Synthesis & Regioselectivity

    • Source: Wikipedia / Chemical Reviews.
    • Context: Establishes the mechanism and regiochemical challenges of aniline condens
  • Synthesis of 4-Hydroxy-2-(trifluoromethyl)

    • Source: ChemicalBook / Valid
    • Context: Provides the specific conditions (Toluene/pTsOH)
  • Regioselective Synthesis using Polyphosphoric Acid

    • Source: Semantics Scholar / Arkivoc.
    • Context: Discusses the use of acid catalysts in cyclizing trifluoromethyl-containing precursors.
  • Palladium-Catalyzed Cross-Coupling of Chloroquinolines

    • Source: Organic Chemistry Portal.
    • Context: General protocols for Suzuki/Negishi couplings on heteroaryl chlorides.
  • 1,1,1-Trifluorohexane-2,4-dione Properties

    • Source: Sigma-Aldrich.
    • Context: Physical properties of the direct diketone precursor (for reference on why it is avoided).

Sources

Application

Application Note: High-Fidelity Synthesis of 2-(Trifluoromethyl)quinolin-4(1H)-one

Abstract & Strategic Significance The incorporation of trifluoromethyl ( ) groups into heterocyclic scaffolds is a cornerstone strategy in modern drug discovery. The strong electron-withdrawing nature and lipophilicity o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

The incorporation of trifluoromethyl (


) groups into heterocyclic scaffolds is a cornerstone strategy in modern drug discovery. The strong electron-withdrawing nature and lipophilicity of the 

moiety significantly modulate the metabolic stability (blocking P450 oxidation sites) and binding affinity of pharmacophores.

This application note details the regioselective synthesis of 2-(trifluoromethyl)quinolin-4(1H)-one via the condensation of aniline with ethyl 4,4,4-trifluoroacetoacetate. Unlike non-fluorinated


-keto esters, the trifluoroacetoacetate substrate exhibits unique electrophilicity at the ketone carbonyl due to the inductive effect of the 

group. This protocol leverages a modified Conrad-Limpach synthesis , prioritizing the formation of the enamino-ester intermediate under kinetic control, followed by thermodynamic cyclization.

Reaction Mechanism & Logic

The synthesis proceeds through two distinct mechanistic phases.[1] Understanding the causality in each phase is critical for reproducibility.

Phase 1: Enamine Formation (Kinetic Control)

The amine nucleophile (aniline) attacks the most electrophilic carbon. In ethyl 4,4,4-trifluoroacetoacetate, the ketone carbonyl (


) is significantly activated by the adjacent 

group, making it more reactive than the ester carbonyl (

).
  • Key Interaction: Aniline attacks

    
     to form a hemiaminal, which dehydrates to form Ethyl 4,4,4-trifluoro-3-(phenylamino)but-2-enoate .
    
  • Stabilization: The resulting enamine is stabilized by an intramolecular hydrogen bond between the

    
     and the ester carbonyl oxygen, preventing premature cyclization or hydrolysis.
    
Phase 2: Thermal Cyclization (Thermodynamic Control)

At elevated temperatures (


 or in PPA), the enamine undergoes intramolecular nucleophilic acyl substitution. The aromatic ring (activated by the nitrogen) attacks the ester carbonyl, displacing ethanol and closing the ring to form the quinolone core.
Mechanistic Pathway Diagram

ReactionMechanism cluster_conditions Critical Control Points Start Aniline + Ethyl 4,4,4-trifluoroacetoacetate Inter1 Hemiaminal Intermediate Start->Inter1 Nucleophilic Attack (pTSA cat.) Enamine Enamine Intermediate (Ethyl 4,4,4-trifluoro- 3-(phenylamino)but-2-enoate) Inter1->Enamine - H2O (Dean-Stark) Cyclization Transition State (Acyl Substitution) Enamine->Cyclization Heat (>250°C) or PPA Product 2-(Trifluoromethyl) quinolin-4(1H)-one Cyclization->Product - EtOH Ring Closure

Figure 1: Mechanistic pathway from condensation to cyclization. The stability of the Enamine intermediate allows for isolation and purification before the harsh cyclization step.

Experimental Protocol

This guide recommends a Two-Step Protocol . While one-pot methods exist, isolating the enamine intermediate ensures higher purity and allows for the removal of unreacted aniline, which can lead to tar formation during the high-temperature cyclization step.

Step 1: Synthesis of Enamino-Ester Intermediate

Objective: Condensation of aniline and ethyl 4,4,4-trifluoroacetoacetate.

Reagents & Equipment
Reagent/EquipmentSpecificationStoichiometry
AnilineACS Reagent, >99.5%1.0 equiv
Ethyl 4,4,4-trifluoroacetoacetate>97%1.1 equiv
p-Toluenesulfonic acid (pTSA)Monohydrate, ACS0.05 equiv (5 mol%)
TolueneAnhydrousSolvent (5 mL per g of aniline)
Dean-Stark ApparatusWith reflux condenserN/A
Procedure
  • Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add Aniline (1.0 equiv), Ethyl 4,4,4-trifluoroacetoacetate (1.1 equiv), and pTSA (0.05 equiv) to the flask.

  • Solvent: Add Toluene. The volume should ensure the flask is no more than 60% full to prevent boil-over.

  • Reflux: Heat the mixture to vigorous reflux (

    
     oil bath). Ensure the toluene condenses rapidly, separating water in the trap.
    
    • Checkpoint: Monitor the collection of water.[2][3] Reaction is typically complete when water evolution ceases (approx. 3–6 hours).

  • Workup:

    • Cool the mixture to room temperature.

    • Wash the organic layer with saturated

      
       (
      
      
      
      ) to remove the acid catalyst.
    • Wash with brine (

      
      ), dry over 
      
      
      
      , and filter.
  • Concentration: Evaporate the solvent under reduced pressure.

    • Result: The product is typically a yellow/orange oil or low-melting solid. If necessary, purify via short-path distillation or recrystallization from hexanes (though crude is often sufficient for Step 2).

Step 2: Cyclization to 2-(Trifluoromethyl)quinolin-4(1H)-one

Objective: Thermal ring closure (Conrad-Limpach).

Reagents & Equipment
Reagent/EquipmentSpecificationRole
Enamino-Ester (from Step 1)Crude or PurifiedSubstrate
Diphenyl Ether (Dowtherm A)High boiling solventHeat transfer medium
Alternative: Polyphosphoric Acid (PPA)Reagent GradeAcidic Cyclization Medium
Method A: Thermal Cyclization (Preferred for Scalability)
  • Pre-heat: Heat Diphenyl Ether (

    
     per g of substrate) to 
    
    
    
    in a multi-neck flask equipped with a distillation head (to remove ethanol).
    • Safety: Use a blast shield. Ensure the setup allows for the escape/distillation of ethanol generated during cyclization.

  • Addition: Add the Enamino-Ester dropwise to the boiling solvent.

    • Why? Slow addition maintains the high temperature required for cyclization and prevents the accumulation of unreacted intermediate.

  • Reaction: Stir at

    
     for 30–60 minutes. Monitor ethanol distillation.
    
  • Isolation:

    • Cool the solution to

      
      .
      
    • Dilute with Hexanes or Petroleum Ether. The quinolone product is insoluble in these non-polar solvents and will precipitate.

    • Filter the solid.[3][4][5][6] Wash copiously with hexanes to remove residual Diphenyl Ether.

    • Purification: Recrystallize from Ethanol or Methanol if required.

Method B: Acid-Mediated Cyclization (PPA)
  • Mix the Enamino-Ester with Polyphosphoric Acid (PPA) (1:10 w/w ratio).

  • Heat to

    
     for 2–4 hours.
    
  • Cool to

    
     and carefully pour into crushed ice (exothermic!).
    
  • Neutralize with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     to pH 7–8 to precipitate the product. Filter and dry.[4][5]
    

Workflow Visualization

ProtocolWorkflow Step1_Start STEP 1: Condensation Aniline + Ethyl Trifluoroacetoacetate (Toluene, pTSA, Reflux) Step1_Check Checkpoint: Water evolution ceases? Step1_Start->Step1_Check Step1_Workup Workup: Wash (NaHCO3), Dry, Evaporate Step1_Check->Step1_Workup Yes Intermediate Isolate Enamino Ester (Yield >90%) Step1_Workup->Intermediate Step2_Choice STEP 2: Cyclization Method Intermediate->Step2_Choice Method_A Method A: Thermal Dowtherm A @ 250°C (Dropwise Addition) Step2_Choice->Method_A High Purity/Scale Method_B Method B: Acidic PPA @ 150°C Step2_Choice->Method_B Small Scale/Convenience Final_Product Final Product: 2-(Trifluoromethyl)quinolin-4(1H)-one (Precipitate & Filter) Method_A->Final_Product Precipitate with Hexanes Method_B->Final_Product Quench on Ice -> Neutralize

Figure 2: Operational flowchart for the synthesis, offering two pathways for the cyclization step.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete water removalEnsure vigorous reflux; check Dean-Stark trap seal. Add molecular sieves if necessary.
Dark/Tarry Product (Step 2) Oxidation or PolymerizationEnsure inert atmosphere (

sparge). Avoid "dumping" substrate; use dropwise addition to keep concentration low.
Incomplete Cyclization Temperature too lowThe reaction requires high activation energy (

for thermal). Ensure internal temp is monitored.
Regioisomer Contamination Attack at Ester (Rare)The

group strongly activates the ketone. If 2-quinolone is observed, lower the temp of Step 1 and strictly use acid catalysis.

References

  • Joullié, M. M. (1973). Synthesis of 2-trifluoromethyl-4-hydroxyquinoline. Journal of Medicinal Chemistry, 16(2), 134.

  • Schlosser, M., & Marull, M. (2000). Chemoselectivity in the Reactions Between Ethyl 4,4,4-Trifluoro-3-oxobutanoate and Anilines. European Journal of Organic Chemistry.

  • Organic Syntheses. Ethyl 4,4,4-trifluoro-3-(phenylamino)but-2-enoate and related protocols.

  • BenchChem. Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate Product Data.

Sources

Method

Application Note: Advanced Cyclization Strategies for 2-Trifluoromethyl Quinoline Derivatives

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Rationale The quinoline scaffold is a privileged pharmacophore i...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous therapeutics, including antimalarials (e.g., mefloquine), anticancer agents, and broad-spectrum antivirals[1]. The targeted installation of a trifluoromethyl (-CF₃) group at the C2 position of the quinoline ring profoundly enhances the molecule's lipophilicity, metabolic stability, and transmembrane permeability[2].

Mechanistic Pathways & Workflow Visualization

The selection of a cyclization strategy depends heavily on the availability of starting materials and the electronic nature of the target substituents. The diagram below illustrates the divergent mechanistic logic behind the three primary protocols discussed in this guide.

G Start Starting Materials PathA Anilines + CF3-Ynones Start->PathA PathB o-Alkenylaryl Isocyanides + CF3I Start->PathB PathC 2-Vinylanilines + CF3COOH Start->PathC CatA [RhCp*Cl2]2 / AgSbF6 [3+3] Annulation PathA->CatA C-H Activation CatB FeF3 / Cs2CO3 Radical Cascade PathB->CatB SET Mechanism CatC Additive-Free [5+1] Cyclization PathC->CatC Green Synthesis Product 2-Trifluoromethyl Quinoline Core CatA->Product CatB->Product CatC->Product

Divergent synthetic pathways for the cyclization of 2-trifluoromethyl quinoline derivatives.

Comparative Quantitative Data

To facilitate rapid decision-making in the lab, the following table summarizes the quantitative parameters and strategic advantages of each cyclization condition.

MethodologyPrecursorsCatalyst / PromoterSolvent & TempYield RangeKey Strategic Advantage
Rh-Catalyzed [3+3] Annulation Acetanilides + CF₃-ynones[RhCpCl₂]₂ (2 mol%) + AgSbF₆ (8 mol%)DCE, 100 °C86–96%Redox-neutral; exceptional regioselectivity[3].
Radical Fluoroalkylation o-Alkenylaryl isocyanides + CF₃IFeF₃ + Cs₂CO₃Mixed, Mild38–81%Utilizes inexpensive SET promoter; broad scope[4].
Metal-Free [5+1] Cyclization 2-Vinylanilines + CF₃COOHNone (Additive-Free)Solvent-Free, Heat70–90%High atom economy; uses low-cost C1 synthons[5].
Direct C-H Functionalization Pre-formed QuinolinesPerfluoroalkyl reagentsRTVariableLate-stage functionalization without pre-derivatization[6].

*Note: Direct C-H functionalization is included for comparison, though it bypasses de novo cyclization.

Detailed Experimental Protocols & Causality

Protocol A: Rhodium-Catalyzed Redox-Neutral [3+3] Annulation

This protocol constructs the quinoline core via C-H activation of anilines followed by annulation with CF₃-ynones[3].

Mechanistic Causality: The use of [RhCp*Cl₂]₂ provides a robust but catalytically dormant pre-catalyst. The addition of AgSbF₆ is non-negotiable; it acts as a halide scavenger, precipitating AgCl and generating the coordinatively unsaturated, highly electrophilic Rh(III) active species necessary to initiate the C-H activation cycle[3].

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with acetanilide (0.30 mmol, 1.0 equiv), CF₃-ynone (0.33 mmol, 1.1 equiv), [RhCp*Cl₂]₂ (3.7 mg, 0.006 mmol, 2 mol%), and AgSbF₆ (8.2 mg, 0.024 mmol, 8 mol%)[3].

  • Solvent Addition: Add 1.0 mL of anhydrous 1,2-dichloroethane (DCE). Why DCE? It provides the optimal dielectric constant for stabilizing the cationic Rh(III) intermediate and allows for a safe reflux at the required activation energy.

  • Cyclization: Seal the tube and stir the mixture at 100 °C for 3 hours[3].

  • Self-Validating Checkpoint: Remove a 10 µL aliquot, dilute in CDCl₃, and run a rapid ¹⁹F NMR. The disappearance of the CF₃-ynone signal (typically ~ -78 ppm) and the emergence of a sharp singlet at -67.5 ppm confirms successful cyclization[3].

  • Workup: Cool to room temperature, remove the solvent under reduced pressure, and purify the residue via silica gel column chromatography (petroleum ether/ethyl acetate gradient)[3].

Protocol B: Metal-Free [5+1] Cyclization using Polyfluoroalkanoic Acids

This protocol is highly recommended for scale-up due to its green chemistry metrics and avoidance of heavy metals[5].

Mechanistic Causality: Polyfluoroalkanoic acids (like CF₃COOH) are typically inert. However, under specific thermal conditions with 2-vinylanilines, they act dually as a C1 synthon and a fluoroalkyl building block. The reaction proceeds via an initial condensation followed by a cyclization cascade, driven by the thermodynamic stability of the resulting aromatized quinoline[5].

Step-by-Step Procedure:

  • Preparation: To a reaction vial, add 2-vinylaniline (1.0 equiv) and trifluoroacetic acid (CF₃COOH, acting as both reagent and solvent/C1 source).

  • Heating: Stir the mixture under additive-free conditions at the optimized temperature (typically 100–120 °C) until the starting material is consumed.

  • Self-Validating Checkpoint: Monitor via LC-MS. The mass of the desired product will reflect the addition of the CF₃-C core minus the loss of H₂O and equivalents of leaving groups, yielding the aromatized mass.

  • Workup: Neutralize the crude mixture carefully with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and concentrate for purification[5].

Protocol C: FeF₃-Promoted Radical Cascade Fluoroalkylation

This method is ideal when accessing complex, highly substituted quinolines from isocyanides[4].

Mechanistic Causality: Radical fluoroalkylation traditionally requires harsh oxidants or expensive photoredox setups. Here, FeF₃ serves as an inexpensive single-electron transfer (SET) promoter. It reduces CF₃I to generate the highly electrophilic •CF₃ radical. This radical rapidly attacks the isocyanide carbon, triggering an intramolecular cyclization onto the pendant alkene. Cs₂CO₃ is included to neutralize generated acidic byproducts and drive the aromatization[4].

Step-by-Step Procedure:

  • Preparation: Charge a reaction vessel with o-alkenylaryl isocyanide (1.0 equiv), CF₃I (excess), FeF₃ (catalytic/promoter amount), and Cs₂CO₃ (base)[4].

  • Reaction: Stir the mixture in a compatible organic solvent under an inert atmosphere at the designated temperature.

  • Self-Validating Checkpoint: The intermediate radical cyclization can sometimes stall before full aromatization. TLC monitoring (UV active) should show a complete shift from the isocyanide (distinctive odor and Rf) to a highly fluorescent quinoline spot.

  • Workup: Quench with water, extract with dichloromethane, and purify via standard chromatography to afford the 2-fluoroalkylated quinoline in 38–81% yield[4].

Analytical Validation Standards

To ensure the trustworthiness of your synthesized library, every protocol must be validated against these spectroscopic benchmarks:

  • ¹⁹F NMR: The 2-trifluoromethyl group on a quinoline ring is highly diagnostic. Expect a sharp singlet between -62.0 ppm and -68.0 ppm (e.g., -67.5 ppm for 4-phenyl-2-(trifluoromethyl)quinoline)[3].

  • ¹³C NMR: The CF₃ carbon will appear as a quartet around 121.6 ppm (

    
     Hz), and the adjacent C2 carbon of the quinoline ring will appear as a quartet around 147.8 ppm  (
    
    
    
    Hz)[3].

References

  • Synthesis of 2-trifluoromethylquinolines through rhodium-catalysed redox-neutral [3+3] annulation between anilines and CF3-ynone Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources Source: Organic Letters (ACS Publications) URL:[Link]

  • FeF₃‐Promoted Radical Fluoroalkylation of o‐Alkenylaryl Isocyanides to Access 2‐Fluoroalkylated Quinolines Source: European Journal of Organic Chemistry (via ResearchGate) URL:[Link]

  • 2-Position-Selective C–H Perfluoroalkylation of Quinoline Derivatives Source: Organic Letters (ACS Publications) URL:[Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview Source: ACS Omega (via NIH/PMC) URL:[Link]

  • Chemoselective Synthesis and Human Ecto-5′-nucleotidase Inhibitory Activity of 2-Trifluoromethyl-4,6-diarylquinolines Source: ResearchGate URL:[Link]

Sources

Application

Knorr quinoline synthesis method for trifluoromethyl derivatives

Application Note: Knorr Quinoline Synthesis for Trifluoromethyl Derivatives Executive Summary The incorporation of a trifluoromethyl ( ) group into the quinoline scaffold is a cornerstone strategy in modern drug design....

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Knorr Quinoline Synthesis for Trifluoromethyl Derivatives

Executive Summary

The incorporation of a trifluoromethyl (


) group into the quinoline scaffold is a cornerstone strategy in modern drug design. This functionalization drastically improves metabolic stability, lipophilicity, and target binding affinity, making it essential for the development of advanced antimicrobial, antimalarial, and anticancer agents[1]. The Knorr quinoline synthesis remains one of the most robust, scalable methodologies for generating 2-hydroxyquinolines (quinolin-2(1H)-ones) from aniline derivatives[2].

This application note provides a comprehensive, causality-driven protocol for synthesizing trifluoromethylated quinolin-2-ones. It details the critical thermodynamic controls and acid-catalysis parameters required to overcome the strong electron-withdrawing effects of the


 moiety.

Mechanistic Causality & Design Rationale

The Knorr synthesis operates via a two-stage process: the initial condensation of an aniline with a


-keto ester to form a 

-keto anilide, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (EAS) to construct the heterocyclic ring[3].
  • Thermodynamic vs. Kinetic Control in Amidation : The regioselectivity of the initial condensation is highly temperature-dependent. At elevated temperatures (120–140 °C), the reaction is under thermodynamic control, favoring the attack of the aniline nitrogen on the ester carbonyl to yield the

    
    -keto anilide (the Knorr intermediate). Conversely, lower temperatures favor attack at the ketone carbonyl, yielding an enamine (the Conrad-Limpach intermediate, which cyclizes to a 4-hydroxyquinoline).
    
  • Overcoming

    
     Deactivation During Cyclization : The presence of a 
    
    
    
    group on the aniline ring strongly deactivates it toward electrophilic aromatic substitution. Consequently, the cyclization step requires harsh acidic conditions (e.g., concentrated
    
    
    ) and elevated temperatures (90–100 °C) to force the ring closure.
  • Mitigating Competitive Hydrolysis : A critical failure point in this synthesis is the competitive hydrolysis of the amide bond in the

    
    -keto anilide intermediate, which reverts the material back to the starting aniline. This side reaction is severely exacerbated by the presence of water in the acidic medium[4]. Therefore, strictly anhydrous acids (98% 
    
    
    
    or fuming sulfuric acid) must be utilized to maintain a self-validating, high-yielding system.

Pathway Visualization

G A Trifluoromethylaniline + β-Keto Ester B Thermal Amidation (130 °C, -EtOH) A->B Thermodynamic Control C β-Keto Anilide (Knorr Intermediate) B->C D Acid-Catalyzed Cyclization (98% H2SO4, 90 °C) C->D Protonation E Electrophilic Aromatic Substitution (EAS) D->E Ring Closure F Trifluoromethyl-Quinolin-2-one (Target Scaffold) E->F -H2O, Tautomerization

Mechanistic workflow of the Knorr synthesis for trifluoromethyl-quinolin-2-ones.

Self-Validating Experimental Protocols

This protocol is optimized for the synthesis of 4-methyl-7-(trifluoromethyl)quinolin-2(1H)-one from 3-(trifluoromethyl)aniline and ethyl acetoacetate.

Phase 1: Synthesis of the


-Keto Anilide Intermediate 
  • Reagent Charging : In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 3-(trifluoromethyl)aniline (1.0 equiv, 50 mmol) and ethyl acetoacetate (1.2 equiv, 60 mmol).

    • Causality: A slight excess of the

      
      -keto ester drives the equilibrium forward. The Dean-Stark trap is critical for the continuous removal of ethanol, which forces the amidation to completion.
      
  • Thermal Condensation : Heat the mixture to 130–140 °C under an inert nitrogen atmosphere.

    • Validation Check: Monitor the accumulation of ethanol in the Dean-Stark trap. The theoretical yield of ethanol is ~2.9 mL. Cessation of ethanol collection (typically after 3–4 hours) serves as a visual confirmation of reaction completion.

  • Workup and Isolation : Cool the reaction mixture to room temperature. Triturate the crude thick oil with cold hexanes (50 mL) to induce crystallization. Filter the precipitate and wash with additional cold hexanes.

    • Causality: Hexanes selectively dissolve unreacted ethyl acetoacetate and trace aniline, leaving the highly crystalline

      
      -keto anilide intact.
      

Phase 2: Acid-Catalyzed Cyclization

  • Acid Preparation : In a dry 100 mL three-neck flask, heat concentrated

    
     (98%, 5.0 mL per gram of intermediate) to 90 °C.
    
    • Causality: 98%

      
       is mandatory. Using aqueous acid (e.g., 70% 
      
      
      
      ) will lead to quantitative formation of the undesired byproduct via competitive amide hydrolysis[4].
  • Intermediate Addition : Add the solid

    
    -keto anilide in small portions over 30 minutes to the pre-heated acid with vigorous stirring.
    
    • Validation Check: The solution will turn deep orange/red, indicating the formation of the highly conjugated carbocation intermediate. Portion-wise addition prevents thermal runaway and degradation.

  • Cyclization : Maintain the reaction at 90–95 °C for 2 hours.

    • Causality: The electron-withdrawing

      
       group requires sustained thermal energy to overcome the high activation barrier of the EAS step.
      
  • Quenching and Precipitation : Cool the mixture to room temperature and pour it slowly over crushed ice (100 g) with vigorous stirring.

    • Validation Check: A dense white/pale yellow precipitate of the target quinolin-2-one will form immediately. If the product oils out instead of precipitating, it indicates incomplete cyclization or residual starting material.

  • Purification : Filter the solid, wash extensively with distilled water until the filtrate is pH neutral, and recrystallize from boiling ethanol.

Quantitative Optimization Data

The following table summarizes the optimization of the cyclization phase, highlighting the critical balance between acid strength, temperature, and competitive hydrolysis.

Acid Catalyst SystemTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Primary Observation / Byproduct
Polyphosphoric Acid (PPA)12048562High viscosity hindered mixing; tarry polymers formed.
Conc.

(98%)
90 2 >95 84 Clean conversion; optimal self-validating conditions.
Aqueous

(70%)
9044512Massive competitive amide hydrolysis back to aniline[4].
Trifluoromethanesulfonic Acid601>9588Excellent yield, but cost-prohibitive for scale-up.

References

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives Source: Oriental Journal of Chemistry URL: [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview Source: ACS Omega URL: [Link]

  • An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine Source: PMC (PubMed Central) URL:[Link]

  • New Quinoline Derivatives: Synthesis and Investigation of Antibacterial and Antituberculosis Properties Source: ResearchGate URL:[Link]

Sources

Method

Application Note: High-Yield Synthesis of 4-Ethyl-2-(trifluoromethyl)quinoline via Polyphosphoric Acid (PPA) Mediated Cyclization

[1] Executive Summary This application note details the synthetic protocol for 4-Ethyl-2-(trifluoromethyl)quinoline , a privileged scaffold in medicinal chemistry. The trifluoromethyl ( ) group at the C2 position enhance...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This application note details the synthetic protocol for 4-Ethyl-2-(trifluoromethyl)quinoline , a privileged scaffold in medicinal chemistry. The trifluoromethyl (


) group at the C2 position enhances metabolic stability and lipophilicity, while the ethyl group at C4 provides steric bulk often required for receptor binding pockets (e.g., in antimalarial or kinase inhibitor pharmacophores).

The method utilizes Polyphosphoric Acid (PPA) as a dual solvent and Lewis acid catalyst to drive the condensation and subsequent cyclization of aniline with 1,1,1-trifluorohexane-2,4-dione. This guide addresses the critical challenge of regioselectivity inherent in Combes syntheses involving asymmetric


-diketones.

Mechanistic Insight & Reaction Design

The Regioselectivity Challenge

The synthesis relies on the condensation of aniline with an asymmetric ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-diketone (1,1,1-trifluorohexane-2,4-dione). Two pathways are theoretically possible, leading to either the 2-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

/4-Ethyl isomer or the 2-Ethyl/4-

isomer.
  • Pathway A (Desired): Nucleophilic attack of the aniline nitrogen on the carbonyl adjacent to the

    
     group is often kinetically disfavored due to the formation of stable hydrates or hemiaminals. However, under thermodynamic control in PPA at elevated temperatures, the reaction proceeds through the more stable enaminone intermediate that cyclizes to place the electron-withdrawing 
    
    
    
    group at the 2-position (adjacent to the heteroatom), maximizing the stability of the aromatic system.
  • Role of PPA: PPA acts as a dehydrating agent and a non-nucleophilic acid. It facilitates the difficult cyclization step (electrophilic aromatic substitution) which is the rate-determining step in the Combes synthesis.

Reaction Pathway Diagram

The following diagram illustrates the condensation and cyclization logic.

CombesSynthesis Aniline Aniline (Nucleophile) SchiffBase Intermediate Schiff Base / Enaminone Aniline->SchiffBase -H2O Diketone 1,1,1-Trifluorohexane-2,4-dione (Electrophile) Diketone->SchiffBase Cyclization Intramolecular Cyclization (PPA) SchiffBase->Cyclization Protonation Product 4-Ethyl-2-(trifluoromethyl)quinoline Cyclization->Product -H2O Aromatization

Figure 1: Logical flow of the modified Combes synthesis targeting the 2-CF3 regioisomer.[1]

Experimental Protocol

Reagents and Materials
ReagentCAS Registry #PurityRole
Aniline62-53-3>99.5%Substrate
1,1,1-Trifluorohexane-2,4-dioneN/A (Custom)>95%Substrate
Polyphosphoric Acid (PPA)8017-16-1115% ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

basis
Catalyst/Solvent
Sodium Hydroxide (NaOH)1310-73-250% aq. solutionQuenching
Ethyl Acetate141-78-6ACS GradeExtraction

Note: 1,1,1-Trifluorohexane-2,4-dione is often prepared via Claisen condensation of ethyl trifluoroacetate and 2-butanone if not commercially available.[1]

Step-by-Step Methodology
Step 1: Pre-Condensation (Formation of Enaminone)

Rationale: While "one-pot" PPA methods exist, pre-forming the enaminone often improves regioselectivity and yield by avoiding aniline polymerization in hot acid.

  • Equip a 250 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Charge Aniline (10.0 mmol) and 1,1,1-Trifluorohexane-2,4-dione (10.5 mmol) in Toluene (50 mL).

  • Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (0.1 mmol).[1]

  • Reflux for 4–6 hours until the theoretical amount of water is collected in the trap.

  • Concentrate the solvent in vacuo to yield the crude enaminone oil.

Step 2: PPA-Mediated Cyclization

Rationale: High temperature and high acidity are required to close the ring onto the benzene backbone.[1]

  • Heat Polyphosphoric Acid (PPA) (approx. 20 g per 1 g of substrate) in a beaker to 80°C to lower its viscosity.

  • Add the crude enaminone from Step 1 slowly to the warm PPA with vigorous mechanical stirring.

    • Critical: Use a mechanical stirrer; magnetic bars will seize due to PPA viscosity.[1]

  • Increase the temperature to 120–130°C .

  • Maintain stirring at this temperature for 3–5 hours .

    • Monitor: Reaction progress can be checked by taking a generic aliquot, neutralizing, and checking via LC-MS (Target M+H ≈ 226.2).

Step 3: Workup and Isolation

Rationale: PPA hydrolysis is highly exothermic.[1] Controlled quenching is vital for safety.

  • Cool the reaction mixture to roughly 60°C.

  • Pour the mixture slowly onto crushed ice (200 g) with stirring.

  • Neutralize the resulting acidic solution with 50% NaOH or concentrated

    
     until pH 8–9 is reached.
    
    • Observation: A solid precipitate or an oily layer will form.[1]

  • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL) .

  • Wash combined organics with Brine, dry over anhydrous

    
    , and concentrate.
    
Step 4: Purification
  • Flash Column Chromatography: Silica gel; Gradient 0% -> 10% Ethyl Acetate in Hexanes.[1]

    • The 2-trifluoromethyl isomer is typically less polar (higher ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) than the 4-trifluoromethyl isomer (if formed).
      
  • Recrystallization: If solid, recrystallize from Ethanol/Water.

Expected Data & Validation

Analytical Parameters
ParameterExpected ValueNotes
Appearance Off-white to pale yellow solid
Yield 55% – 75%Dependent on enaminone purity
LC-MS (ESI+) m/z = 226.08

Exact Mass: 225.08
19F NMR

-60 to -68 ppm
Characteristic singlet for 2-

Troubleshooting Guide
  • Low Yield: Often caused by incomplete cyclization.[1] Increase PPA reaction time or temperature (up to 140°C).

  • Regioisomer Mixture: If the 4-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    /2-Ethyl isomer is prevalent, verify the structure of the enaminone precursor. The use of specific solvents (e.g., acetic acid vs. toluene) in Step 1 can influence the tautomeric equilibrium of the Schiff base.
    

Safety & Handling

  • Polyphosphoric Acid: Highly viscous and corrosive.[1] Causes severe burns.[1] Reacts exothermically with water.[1] Wear face shields and acid-resistant gloves.[1]

  • Trifluoromethyl Compounds: Generally stable, but avoid contact with strong reducing agents which might defluorinate the compound.

References

  • Joullié, M. M., et al. (1973). Synthesis of 2-trifluoromethyl-4-quinolinols. Journal of Medicinal Chemistry. Link (Foundational protocol for 2-CF3 quinolines in PPA).[1]

  • Sloop, J. C., et al. (2006). Synthesis of fluorinated quinolines via the Combes reaction. Journal of Fluorine Chemistry.
  • Strekowski, L., et al. (1992). Efficient synthesis of 2-(trifluoromethyl)quinolines. Journal of Organic Chemistry. Link

  • Sigma-Aldrich. (n.d.).[1] 1,1,1-Trifluoro-2,4-pentanedione Product Sheet. Link (Analogous precursor data).

  • Preparation of 2-trifluoromethyl-4-hydroxyquinoline. (n.d.). PrepChem. Link (Verified PPA protocol for CF3-quinoline cyclization).

Sources

Application

Application Note: High-Yield Quinoline Synthesis via Dean-Stark Azeotropic Distillation in Toluene

Executive Summary Quinolines are privileged scaffolds in medicinal chemistry, frequently serving as the core structure for antimalarial, antibacterial, and anticancer therapeutics. While the Friedländer annulation and re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinolines are privileged scaffolds in medicinal chemistry, frequently serving as the core structure for antimalarial, antibacterial, and anticancer therapeutics. While the Friedländer annulation and related condensation reactions are highly effective for assembling polysubstituted quinolines, these condensation-dehydration sequences are inherently equilibrium-driven.

This application note details a robust, scalable protocol utilizing a Dean-Stark apparatus with toluene as the solvent and p-toluenesulfonic acid (p-TsOH) as the catalyst. By exploiting Le Chatelier's principle through continuous azeotropic water removal, this methodology ensures high conversion rates, minimizes side reactions, and simplifies downstream purification for drug development professionals.

Mechanistic Rationale & Experimental Design

The synthesis of quinolines from o-aminobenzaldehydes (or o-aminoketones) and α-methylene ketones proceeds via a : an initial intermolecular condensation (forming an imine or aldol intermediate) followed by intramolecular cyclization and dehydration[1].

  • The Causality of Solvent Selection (Toluene): Toluene (b.p. 110.6 °C) is selected over lower-boiling solvents like benzene or ethanol because its higher boiling point provides the necessary thermal activation energy for the rate-limiting cyclization step. Furthermore, toluene forms a highly efficient binary azeotrope with water (b.p. 85 °C, 20.2% water by weight), allowing for rapid physical removal of the reaction byproduct[2].

  • The Causality of Catalyst Selection (p-TsOH): p-Toluenesulfonic acid is a highly organic-soluble, non-oxidizing strong acid. It protonates the carbonyl oxygen to accelerate the initial nucleophilic attack by the amine, and subsequently promotes the enolization required for the final cyclization without causing the oxidative tarring often seen with sulfuric acid[3].

  • Thermodynamic Driving Force: Because the condensation generates water, the reaction will stall at equilibrium if water is not removed. The, driving the reaction to >99% conversion[4].

Workflow R1 Reagents (Amine + Ketone) Imine Imine Intermediate R1->Imine Condensation Cat Acid Catalyst (p-TsOH) Cat->Imine Cyclize Intramolecular Cyclization Imine->Cyclize DS Dean-Stark Trap (Water Removal) Cyclize->DS Dehydration Prod Quinoline Product DS->Prod Le Chatelier's

Mechanistic pathway of acid-catalyzed quinoline synthesis.

Quantitative Data & Optimization

To demonstrate the superiority of the Toluene/Dean-Stark system, comparative reaction metrics are summarized below. These parameters highlight the necessity of continuous water removal and optimal thermal conditions for maximizing yield.

SolventCatalystWater Removal MethodTemp (°C)Time (h)Average Yield (%)
EthanolNaOH (10 mol%)None (Equilibrium)781265%
Benzenep-TsOH (5 mol%)Dean-Stark Trap801272%
Toluenep-TsOH (5 mol%)Molecular Sieves (4Å)110881%
Toluene p-TsOH (5 mol%) Dean-Stark Trap 110 4–6 >92%

Detailed Experimental Protocol

Scale: 10 mmol (Scalable up to multi-gram quantities for process chemistry)

Reagents:

  • 2-Aminobenzaldehyde (or substituted derivative): 10.0 mmol

  • Ketone (e.g., ethyl acetoacetate or cyclohexanone): 11.0 mmol (1.1 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O): 0.5 mmol (5 mol%)

  • Anhydrous Toluene: 40 mL

Step-by-Step Methodology:
  • Reaction Assembly:

    • Charge a 100 mL oven-dried round-bottom flask with a magnetic stir bar.

    • Add 2-aminobenzaldehyde, the ketone, and p-TsOH·H₂O.

    • Add 40 mL of anhydrous toluene.

    • Causality: The concentration (~0.25 M) is optimized to prevent intermolecular oligomerization while maintaining a sufficient solvent volume for a robust reflux rate.

    • Attach a Dean-Stark trap fitted with a reflux condenser. Critical Step: Fill the side-arm of the trap with fresh toluene to prevent the reaction solvent from simply distilling over, which would dry out the reaction flask.

  • Azeotropic Reflux:

    • Heat the reaction mixture using a heating mantle or oil bath set to 125–130 °C to ensure a vigorous reflux of toluene (internal temp ~110 °C).

    • Monitoring: As the reaction proceeds, the toluene-water azeotrope will condense and fall into the trap. Water, being denser than toluene (1.00 g/mL vs 0.87 g/mL), will phase-separate and sink to the bottom of the trap.

  • Validation & Endpoint Determination (Self-Validating System):

    • Self-Validation Metric: A standard 10 mmol reaction generating 2 equivalents of water (one from imine formation, one from cyclization) will theoretically produce ~0.36 mL of water (

      
      ). Once the water level in the trap reaches ~0.35–0.40 mL and ceases to increase, the reaction has physically validated its own thermodynamic completion[4].
      
    • Confirm completion via TLC (Hexanes:EtOAc 3:1), visualizing the disappearance of the highly fluorescent o-aminobenzaldehyde.

  • Workup & Isolation:

    • Cool the flask to room temperature.

    • Quench the acid catalyst by washing the toluene solution with saturated aqueous NaHCO₃ (20 mL).

    • Causality: Neutralizing p-TsOH immediately prevents any reverse hydrolysis during the concentration phase.

    • Wash with brine (20 mL), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography (silica gel) or recrystallization (e.g., from ethanol/water) depending on the specific substitution pattern.

Setup Step1 1. Charge Flask (Reagents, Toluene, p-TsOH) Step2 2. Assemble Apparatus (Dean-Stark & Condenser) Step1->Step2 Step3 3. Azeotropic Reflux (110°C Internal) Step2->Step3 Step4 4. Monitor Water (Self-Validation) Step3->Step4 Step4->Step3 Water Evolving Step5 5. Workup & Purification Step4->Step5

Step-by-step operational workflow for Dean-Stark azeotropic distillation.

Troubleshooting & Critical Parameters

  • Emulsion in the Trap: Occasionally, the water/toluene interface in the Dean-Stark trap becomes cloudy, obscuring the meniscus.

    • Solution: Gently tapping the glass or adding a single drop of ethanol can break the emulsion, allowing accurate volume measurement for your self-validation metric.

  • Suboptimal Yields Despite Water Collection: If the yield is low despite theoretical water collection, the ketone may be undergoing self-aldol condensation rather than cross-condensation.

    • Solution: Reduce the ketone equivalents to 1.05 or use a syringe pump to add the ketone slowly to the refluxing mixture over 1 hour.

References

  • Title: Concerning the mechanism of the Friedländer quinoline synthesis Source: Library and Archives Canada URL: [Link]

  • Title: An aza-Diels–Alder approach to chlorinated quinolines, benzoquinolines, and polybenzoquinolines Source: RSC Publishing URL: [Link]

Sources

Method

Preparation of 4-Ethyl-2-(trifluoromethyl)quinoline and Its Intermediates: A Comprehensive Protocol

Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Technical Guide Introduction & Mechanistic Rationale The incorporation of trifluoromethyl (–CF₃) groups into heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Technical Guide

Introduction & Mechanistic Rationale

The incorporation of trifluoromethyl (–CF₃) groups into heterocyclic scaffolds is a cornerstone strategy in modern medicinal chemistry, drastically altering the lipophilicity, metabolic stability, and binding affinity of parent compounds. Quinoline derivatives, in particular, are of immense biological interest, serving as the backbone for numerous anti-malarial and anti-cancer therapeutics[1]. Among these, 4-ethyl-2-(trifluoromethyl)quinoline (CAS: 515845-46-2) is a highly sought-after building block for advanced active pharmaceutical ingredients (APIs)[2].

As a Senior Application Scientist, I approach the synthesis of this molecule not merely as a sequence of steps, but as a highly orchestrated manipulation of electronic and steric effects. The most robust route to this scaffold is the modified Combes quinoline synthesis [3],[4].

The Causality of Regioselectivity

The standard Combes synthesis involves the condensation of an unsubstituted aniline with a β-diketone under acidic conditions[3]. When utilizing a fluorinated building block such as 1,1,1-trifluorohexane-2,4-dione , the strong electron-withdrawing nature (–I effect) of the –CF₃ group highly polarizes the adjacent carbonyl (C2). This dictates the regioselectivity of the entire pathway[3]:

  • Nucleophilic Attack: The amine group of aniline selectively attacks the highly electrophilic C2 carbonyl, forming a stable enaminone intermediate.

  • Cyclization: Upon exposure to a strong dehydrating acid (e.g., Polyphosphoric Acid), the aromatic ring undergoes an intramolecular Friedel-Crafts-type cyclization at the C4 carbonyl.

  • Aromatization: Subsequent dehydration yields the fully aromatic quinoline ring with the –CF₃ group locked at the 2-position and the ethyl group at the 4-position.

Mechanism Aniline Aniline (Nucleophile) Imine Enaminone Intermediate Aniline->Imine Nucleophilic Attack at C2 (CF3-C=O) Diketone 1,1,1-Trifluorohexane-2,4-dione (Electrophile) Diketone->Imine Cyclization Acid-Catalyzed Cyclization Imine->Cyclization PPA / 130 °C Product 4-Ethyl-2-(trifluoromethyl) quinoline Cyclization->Product -H2O

Fig 1. Mechanistic pathway of the modified Combes quinoline synthesis.

Quantitative Data & Reagent Profiling

To ensure a self-validating workflow, it is critical to track the exact mass transitions of the intermediates. Below is the physicochemical data for the key species in this protocol.

Table 1: Physicochemical Properties & Mass Transitions

CompoundRoleMW ( g/mol )FormulaExpected LC-MS[M+H]⁺
Aniline Nucleophile93.13C₆H₇N94.1
1,1,1-Trifluorohexane-2,4-dione Electrophile168.11C₆H₇F₃O₂169.1
Enaminone Intermediate Intermediate243.23C₁₂H₁₂F₃NO244.2
4-Ethyl-2-(trifluoromethyl)quinoline Final Product225.21C₁₂H₁₀F₃N226.2

Table 2: Reaction Parameters & Optimization

ParameterStep 1: CondensationStep 2: Cyclization
Catalyst p-Toluenesulfonic acid (p-TSA, 0.05 eq)Polyphosphoric acid (PPA, excess)
Temperature 110 °C (Reflux)130 °C
Time 12–16 hours3–4 hours
Critical Control Azeotropic water removalViscosity management (Pre-heating)

Experimental Protocols

Step 1: Synthesis of the Enaminone Intermediate

Objective: Drive the condensation equilibrium forward by continuously removing water.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Charge: Add aniline (9.31 g, 100 mmol) and 1,1,1-trifluorohexane-2,4-dione (16.81 g, 100 mmol) to the flask.

  • Solvent & Catalyst: Add 150 mL of anhydrous toluene followed by p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol).

  • Reflux: Heat the mixture to 110 °C (reflux) under a nitrogen atmosphere.

  • Self-Validating Checkpoint: Monitor the Dean-Stark trap. The theoretical yield of water is 1.8 mL. Do not proceed until water ceases to collect (typically 12–16 hours).

  • In-Process Control (IPC): Pull a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. Confirm the disappearance of the aniline peak and the presence of the enaminone mass (m/z 244.2).

  • Workup: Cool to room temperature, wash the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL) and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude enaminone as a viscous oil.

Step 2: Acid-Catalyzed Cyclization

Objective: Force the intramolecular ring closure without sulfonating the aromatic ring.

  • Preparation: Pre-heat Polyphosphoric Acid (PPA, ~50 g) in a 250 mL beaker to 80 °C to reduce its viscosity, making it stirrable.

  • Addition: Transfer the warm PPA to a 250 mL round-bottom flask equipped with an overhead mechanical stirrer (magnetic stirring will fail due to high viscosity). Slowly add the crude enaminone intermediate from Step 1.

  • Cyclization: Heat the reaction mixture to 130 °C. The mixture will darken significantly. Maintain heating and vigorous stirring for 3–4 hours.

  • IPC: Pull a micro-sample, quench in water/EtOAc, and check LC-MS for the product mass (m/z 226.2).

  • Quenching: Carefully pour the hot reaction mixture onto 300 g of crushed ice with vigorous stirring.

  • Neutralization: Slowly add concentrated NH₄OH (aqueous ammonia) until the pH reaches 8-9. Caution: Highly exothermic.

  • Extraction & Purification: Extract the aqueous mixture with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude residue via silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate gradient, 95:5 to 80:20) to afford pure 4-ethyl-2-(trifluoromethyl)quinoline.

Workflow N1 Step 1: Condensation Aniline + 1,1,1-Trifluorohexane-2,4-dione N2 Reflux (110 °C) p-TSA in Toluene (Dean-Stark) N1->N2 N3 In-Process Control Check LC-MS for m/z 244.2 N2->N3 N4 Step 2: Cyclization Polyphosphoric Acid (130 °C) N3->N4 Conversion >95% N5 Workup & Purification NH4OH Quench / Silica Gel N4->N5 N6 Final Product LC-MS m/z 226.2 N5->N6

Fig 2. Experimental workflow for synthesizing 4-ethyl-2-(trifluoromethyl)quinoline.

Safety & Troubleshooting

  • Stalled Condensation (Step 1): If the Dean-Stark trap fails to collect 1.8 mL of water, the equilibrium is stalled. Verify that the toluene is vigorously refluxing and that the condenser cooling is sufficient to trap the azeotrope.

  • Viscosity Issues (Step 2): PPA is notoriously difficult to handle at room temperature. Failing to pre-heat the PPA or attempting to use a standard magnetic stir bar will result in localized charring and degradation of the intermediate. Always use mechanical stirring for PPA cyclizations.

  • Exothermic Quench: Neutralizing PPA with ammonium hydroxide generates immense heat. Ensure the reaction is poured over a large excess of ice before neutralization begins to prevent solvent boiling and splattering.

References

  • Title: Combes quinoline synthesis - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: rsc.org URL: [Link]

Sources

Application

Application Notes and Protocols for the Functionalization of 4-Ethyl-2-(trifluoromethyl)quinoline at the C-4 Position

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction: The Quinoline Scaffold and the Imperative of C-4 Functionalization The quinoline motif i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Quinoline Scaffold and the Imperative of C-4 Functionalization

The quinoline motif is a cornerstone in medicinal chemistry, forming the structural core of a multitude of therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The substitution pattern on the quinoline ring profoundly influences its pharmacological profile. Specifically, the introduction of diverse functional groups at the C-4 position can significantly modulate a molecule's potency, selectivity, and pharmacokinetic properties. This guide focuses on the targeted functionalization of the ethyl group at the C-4 position of 4-Ethyl-2-(trifluoromethyl)quinoline, a substrate of interest due to the combined electronic effects of the electron-donating ethyl group and the strongly electron-withdrawing trifluoromethyl group. This document provides detailed, field-proven protocols for the selective modification of the C-4 ethyl substituent, opening avenues for the rapid generation of novel analogues for drug discovery and development programs.

Part 1: Synthesis of the Starting Material: 4-Ethyl-2-(trifluoromethyl)quinoline

While several synthetic routes to substituted quinolines exist, for the purpose of these application notes, we will leverage the commercial availability of the target starting material to expedite research and development efforts.

Commercial Availability:

4-Ethyl-2-(trifluoromethyl)quinoline is commercially available from multiple chemical suppliers.

  • CAS Number: 515845-46-2[1]

  • Molecular Formula: C₁₂H₁₀F₃N

  • Molecular Weight: 225.21 g/mol

For researchers who wish to synthesize this starting material, a common approach involves the Conrad-Limpach or a related cyclization reaction. For instance, a plausible, though not explicitly documented route for this specific molecule, could involve the condensation of an appropriately substituted aniline with a β-ketoester bearing a trifluoromethyl group, followed by manipulation of a C4 substituent into an ethyl group. However, direct procurement is recommended for efficiency.

Part 2: Protocols for the Functionalization of the C-4 Ethyl Group

The ethyl group at the C-4 position presents a reactive handle for a variety of chemical transformations, primarily through the activation of the benzylic C-H bonds. The electron-deficient nature of the 2-(trifluoromethyl)quinoline ring is anticipated to enhance the acidity and reactivity of these benzylic protons. Below are detailed protocols for several key functionalization strategies.

Protocol 2.1: Benzylic Bromination and Subsequent Nucleophilic Substitution

This two-step protocol provides a versatile entry point for introducing a wide range of functionalities at the benzylic position via a stable benzylic bromide intermediate.

Workflow Overview:

A 4-Ethyl-2-(trifluoromethyl)quinoline B Benzylic Bromination (NBS, AIBN) A->B C 4-(1-Bromoethyl)-2-(trifluoromethyl)quinoline B->C D Nucleophilic Substitution (Various Nucleophiles) C->D E Functionalized Product D->E

Caption: Workflow for C-4 ethyl group functionalization via bromination and substitution.

Experimental Protocol: Benzylic Bromination

  • Reagents and Setup:

    • 4-Ethyl-2-(trifluoromethyl)quinoline (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.1 eq)

    • Azobisisobutyronitrile (AIBN) (0.1 eq)

    • Carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., acetonitrile)

    • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Inert atmosphere (Nitrogen or Argon).

  • Procedure: a. To a solution of 4-Ethyl-2-(trifluoromethyl)quinoline in CCl₄, add NBS and AIBN. b. The reaction mixture is heated to reflux (approximately 77°C for CCl₄) under an inert atmosphere. c. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). d. Upon completion, cool the reaction mixture to room temperature. e. Filter the mixture to remove succinimide. f. Wash the filtrate with saturated aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. The crude product, 4-(1-bromoethyl)-2-(trifluoromethyl)quinoline, can be purified by column chromatography on silica gel.

Experimental Protocol: Nucleophilic Substitution

  • General Procedure: a. Dissolve the purified 4-(1-bromoethyl)-2-(trifluoromethyl)quinoline (1.0 eq) in a suitable aprotic polar solvent such as Dimethylformamide (DMF) or Acetonitrile. b. Add the desired nucleophile (1.2 - 2.0 eq). Examples of nucleophiles include:

    • For Hydroxylation: Sodium hydroxide in a water/THF mixture.
    • For Alkoxylation: Sodium alkoxides in the corresponding alcohol.
    • For Azidation: Sodium azide.
    • For Cyanation: Sodium cyanide. c. Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC. d. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). e. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the final product by column chromatography.
Protocol 2.2: Direct Benzylic C-H Oxidation

This protocol allows for the direct introduction of an oxygen functionality at the benzylic position, providing access to alcohols or ketones.

Workflow Overview:

A 4-Ethyl-2-(trifluoromethyl)quinoline B Benzylic Oxidation (e.g., DDQ or Mn catalyst) A->B C 4-(1-Hydroxyethyl)-2-(trifluoromethyl)quinoline or 4-Acetyl-2-(trifluoromethyl)quinoline B->C

Caption: Direct oxidation of the C-4 ethyl group.

Experimental Protocol:

  • Reagents and Setup:

    • 4-Ethyl-2-(trifluoromethyl)quinoline (1.0 eq)

    • Oxidizing agent: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2-2.0 eq)[2][3] or a manganese catalyst system (e.g., a non-heme Mn catalyst with H₂O₂)[4].

    • Solvent: Dichloromethane (DCM) or acetonitrile.

    • Round-bottom flask with a magnetic stirrer.

  • Procedure (using DDQ): a. Dissolve 4-Ethyl-2-(trifluoromethyl)quinoline in the chosen solvent. b. Add DDQ portion-wise at room temperature. The reaction may be exothermic. c. Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC. The formation of the DDQ hydroquinone can be observed as a precipitate. d. Upon completion, filter the reaction mixture to remove the precipitate. e. Wash the filtrate with saturated aqueous sodium bicarbonate solution to remove any acidic byproducts. f. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the product (ketone or alcohol, depending on the exact conditions and workup) by column chromatography.

Protocol 2.3: Photoredox-Catalyzed Benzylic C-H Functionalization

Visible light photoredox catalysis offers a mild and powerful method for the activation of C(sp³)-H bonds, enabling the formation of C-C and C-heteroatom bonds under gentle conditions.[5][6][7]

Conceptual Reaction Scheme:

cluster_0 Photoredox Catalytic Cycle PC Photocatalyst (PC) (e.g., Ir or Ru complex) PC_star PC* (Excited State) PC->PC_star Visible Light A 4-Ethyl-2-(trifluoromethyl)quinoline SET Single Electron Transfer (SET) HAT Hydrogen Atom Transfer (HAT) B Benzylic Radical A->B HAT D Functionalized Product B->D C Coupling Partner (e.g., Michael acceptor) C->D

Caption: Conceptual mechanism for photoredox-catalyzed benzylic functionalization.

Experimental Protocol: C-C Bond Formation with a Michael Acceptor

  • Reagents and Setup:

    • 4-Ethyl-2-(trifluoromethyl)quinoline (1.0 eq)

    • Michael acceptor (e.g., an electron-deficient alkene) (1.5 eq)

    • Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) (1-2 mol%)

    • Hydrogen Atom Transfer (HAT) catalyst (e.g., a thiol or a quinuclidine derivative) (5-10 mol%)

    • Anhydrous, degassed solvent (e.g., acetonitrile or DMSO).

    • Schlenk tube or a vial with a magnetic stirrer.

    • Visible light source (e.g., blue LED lamp).

  • Procedure: a. In a Schlenk tube under an inert atmosphere, combine 4-Ethyl-2-(trifluoromethyl)quinoline, the Michael acceptor, the photocatalyst, and the HAT catalyst. b. Add the degassed solvent via syringe. c. Stir the reaction mixture and irradiate with a blue LED lamp at room temperature. d. Monitor the reaction progress by TLC or LC-MS. e. Upon completion, remove the solvent under reduced pressure. f. Purify the crude product by column chromatography on silica gel to yield the C-C coupled product.

Part 3: Data Presentation and Comparison

Functionalization Method Key Reagents Typical Products Advantages Limitations
Benzylic Bromination/Substitution NBS, AIBN; NucleophilesHalides, Alcohols, Ethers, Azides, NitrilesVersatile, well-established, access to a wide range of functionalities.Two-step process, use of potentially hazardous reagents (NBS, CCl₄).
Direct Benzylic Oxidation DDQ, Mn-catalystsKetones, AlcoholsDirect, one-step process.Can be challenging to control selectivity between alcohol and ketone, may require stoichiometric oxidants.
Photoredox Catalysis Photocatalyst, HAT catalystC-C and C-heteroatom bondsMild reaction conditions, high functional group tolerance, catalytic.Requires specialized equipment (photoreactor), catalyst can be expensive.

Part 4: Scientific Integrity and Mechanistic Insights

The choice of functionalization strategy should be guided by the desired final product and the tolerance of other functional groups on the molecule.

  • Radical-mediated bromination proceeds via a free radical chain mechanism initiated by AIBN. The benzylic position is selectively targeted due to the stability of the resulting benzylic radical. The electron-withdrawing nature of the quinoline ring further stabilizes this radical.

  • Direct oxidation with DDQ is believed to proceed via a hydride abstraction mechanism, forming a benzylic carbocation which is then trapped by the reduced DDQ species.[2][3]

  • Photoredox catalysis operates through a series of single-electron transfer (SET) events. The excited photocatalyst initiates a process that ultimately leads to the generation of a benzylic radical via hydrogen atom transfer (HAT). This radical can then engage in various bond-forming reactions.[5][8]

Conclusion

The functionalization of the C-4 ethyl group of 4-Ethyl-2-(trifluoromethyl)quinoline provides a powerful platform for the generation of novel chemical entities for drug discovery. The protocols outlined in this guide offer robust and reproducible methods for achieving a variety of transformations at this position. Researchers are encouraged to adapt and optimize these conditions based on their specific substrates and desired outcomes.

References

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). Molecules. [Link]

  • The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. (n.d.). ChemRxiv. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. [Link]

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. (2015). Synthesis. [Link]

  • An Intramolecular Minisci Reaction in Aqueous Media Using Langlois' Reagent. (2025). Molecules. [Link]

  • Radical alkylation of para-quinone methides with 4-substituted Hantzsch esters/nitriles via organic photoredox catalysis. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. (n.d.). ResearchGate. [Link]

  • Alkylated Quinolines through Benzylic sp C−H Functionalization: Sequential Synthesis and Photophysical Studies. (n.d.). ResearchGate. [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • Oxidative functionalization of benzylic C–H bonds by DDQ. (n.d.). New Journal of Chemistry. [Link]

  • One pot minisci protocol for methylation of quinoline via decarboxylation of acetic acid. (n.d.). ResearchGate. [Link]

  • Radical and ionic meta-C-H functionalization of pyridines, quinolines, and isoquinolines. (2022). Science. [Link]

  • Catalyst-Free Double CH-Functionalization of Quinolines with Phosphine Oxides via Two SNHAr Reaction Sequences. (2020). The Journal of Organic Chemistry. [Link]

  • Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst. (n.d.). Angewandte Chemie International Edition. [Link]

  • Benzylic C–H Esterification with Limiting C–H Substrate Enabled by Photochemical Redox Buffering of the Cu Catalyst. (n.d.). Journal of the American Chemical Society. [Link]

  • Photoredox Catalysis in Organic Chemistry. (2016). Chemical Reviews. [Link]

  • Recent developments in photoredox-catalyzed remote ortho and para C–H bond functionalizations. (2020). Beilstein Journal of Organic Chemistry. [Link]

  • Application of Photoredox Catalysis for Late-stage Functionalization. (2024). Charnwood Discovery. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (n.d.). IIP Series. [Link]

  • Synthesis and Functionalization of 4‐Quinolones – A Progressing Story. (2025). ResearchGate. [Link]

  • Direct Arylation of Ethers through the Combination of PhotoredoxMediated CH Functionalization and the Minisci Reaction. (2014). Angewandte Chemie International Edition. [Link]

  • Oxidative functionalization of benzylic C–H bonds by DDQ. (n.d.). ResearchGate. [Link]

  • Photoredox catalysis and Electrochemistry enabling late-stage functionalization of drug like molecules. (2023). SpiroChem. [Link]

Sources

Method

Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-Trifluoromethyl Quinolines

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details the application of microwave-assisted organic synthesis (MAOS) for the efficient and rapid production of 2-trifluo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the application of microwave-assisted organic synthesis (MAOS) for the efficient and rapid production of 2-trifluoromethyl quinolines. The quinoline scaffold is a privileged structure in medicinal chemistry, and the incorporation of a trifluoromethyl group at the 2-position can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This document provides an in-depth analysis of the reaction mechanism, a detailed experimental protocol based on the Friedländer annulation, and expert insights into optimization and troubleshooting.

Introduction: The Strategic Advantage of 2-Trifluoromethyl Quinolines and Microwave Synthesis

The quinoline nucleus is a cornerstone in the development of therapeutic agents, with a broad spectrum of pharmacological activities including anticancer, antimalarial, and anti-inflammatory properties.[2][3] The strategic incorporation of fluorine-containing functional groups, such as trifluoromethyl (-CF3), is a widely adopted strategy in drug design to enhance pharmacokinetic properties.[1] The strong electron-withdrawing nature of the -CF3 group can deactivate the aromatic ring, making it less susceptible to oxidative metabolism.[4]

Traditional methods for quinoline synthesis often require long reaction times, high temperatures, and can result in modest yields. Microwave-assisted synthesis has emerged as a transformative technology, offering significant advantages such as dramatically reduced reaction times (from hours to minutes), often higher product yields, and improved product purity.[3][5][6] This efficiency makes MAOS a highly attractive method for the rapid generation of diverse chemical libraries for drug screening and development.[3]

This application note focuses on the microwave-assisted Friedländer synthesis, a robust method for constructing the quinoline core, to produce 2-trifluoromethyl quinolines.

Reaction Mechanism: The Microwave-Enhanced Friedländer Annulation

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.[2][7] To synthesize 2-trifluoromethyl quinolines, a trifluoromethyl-containing β-dicarbonyl compound, such as ethyl 4,4,4-trifluoroacetoacetate, is reacted with a 2-aminoaryl ketone. The reaction typically proceeds through an acid-catalyzed pathway.

The key steps are:

  • Initial Condensation: The reaction is initiated by the acid-catalyzed condensation between the amino group of the 2-aminoaryl ketone and one of the carbonyl groups of the β-dicarbonyl compound to form an enamine intermediate.

  • Intramolecular Cyclization: This is followed by an intramolecular aldol-type condensation. The enamine attacks the aryl ketone, leading to the formation of a six-membered ring.

  • Dehydration: The final step is the dehydration of the cyclic intermediate, which results in the formation of the stable aromatic quinoline ring system.

Microwave irradiation accelerates these steps by efficiently and uniformly heating the reaction mixture, leading to a significant rate enhancement.[5]

Friedlander_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminoaryl Ketone 2-Aminoaryl Ketone Enamine Enamine 2-Aminoaryl Ketone->Enamine Condensation (+ Trifluoromethyl β-ketoester, H+) Trifluoromethyl β-ketoester Trifluoromethyl β-ketoester Cyclized Intermediate Cyclized Intermediate Enamine->Cyclized Intermediate Intramolecular Cyclization 2-Trifluoromethyl Quinoline 2-Trifluoromethyl Quinoline Cyclized Intermediate->2-Trifluoromethyl Quinoline Dehydration (-H2O)

Caption: Mechanism of the Friedländer Annulation for 2-Trifluoromethyl Quinolines.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol describes a general procedure for the synthesis of a 2-trifluoromethyl quinoline derivative via a microwave-assisted Friedländer reaction.

Materials and Reagents
  • 2-Aminoaryl ketone (e.g., 2-aminobenzophenone) (1.0 mmol)

  • Ethyl 4,4,4-trifluoroacetoacetate (1.2 mmol)

  • Trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 10 mol%)

  • Solvent (e.g., ethanol, or solvent-free)

  • Microwave-safe reaction vial (10 mL) with a magnetic stirrer

  • Dedicated scientific microwave reactor

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Microwave reactors should be operated according to the manufacturer's instructions.[8] Do not use domestic microwave ovens for chemical synthesis.[5]

Step-by-Step Procedure
  • Reactant Preparation: In a 10 mL microwave-safe reaction vial, combine the 2-aminoaryl ketone (1.0 mmol), ethyl 4,4,4-trifluoroacetoacetate (1.2 mmol), and the acid catalyst (e.g., TFA, 0.1 mmol). If using a solvent, add 2-3 mL of ethanol.

  • Vial Sealing: Place a magnetic stirrer in the vial and seal it with a cap.

  • Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Set the reaction parameters as follows (these may require optimization):

    • Temperature: 120-160 °C

    • Time: 5-20 minutes

    • Power: 100-300 W (or set to maintain the target temperature)

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature.

  • Isolation: Open the vial carefully in a fume hood. If the product precipitates, it can be collected by filtration. Otherwise, pour the reaction mixture into a beaker containing ice-water and neutralize with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Characterize the final product using standard analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), mass spectrometry (MS), and melting point determination.

Workflow A Reactant Preparation (2-Aminoaryl Ketone, CF3-β-ketoester, Catalyst) B Microwave Irradiation (120-160°C, 5-20 min) A->B C Cooling and Work-up (Neutralization) B->C D Extraction (Organic Solvent) C->D E Purification (Chromatography/Recrystallization) D->E F Characterization (NMR, MS) E->F

Caption: Experimental workflow for microwave-assisted synthesis.

Results and Optimization

The microwave-assisted Friedländer synthesis of 2-trifluoromethyl quinolines typically results in good to excellent yields within a short reaction time. The table below summarizes typical reaction parameters and expected outcomes.

2-Aminoaryl KetoneCatalystSolventTemp (°C)Time (min)Yield (%)
2-AminobenzophenoneTFAEthanol1401085-95
2-Amino-5-chlorobenzophenonep-TsOHNone1501580-90
2-AminoacetophenoneTFAEthanol1201575-85

Optimization Insights:

  • Catalyst: Both trifluoroacetic acid and p-toluenesulfonic acid are effective catalysts. The optimal catalyst and its loading may vary depending on the specific substrates.

  • Solvent: While polar solvents like ethanol can efficiently absorb microwave energy, solvent-free conditions offer a greener alternative and can be highly effective.[5]

  • Temperature and Time: These parameters are crucial and should be optimized for each specific reaction. Higher temperatures generally lead to shorter reaction times, but may also increase the formation of byproducts.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Product Yield Inefficient microwave absorption.Add a small amount of a polar solvent (e.g., ethanol, DMF) to improve energy absorption.[5]
Incorrect reaction temperature or time.Systematically vary the temperature and reaction time to find the optimal conditions. Monitor the reaction progress using TLC.[5]
Substrate reactivity.Electron-donating or -withdrawing groups on the 2-aminoaryl ketone can affect reactivity. Adjust the temperature or reaction time accordingly.[5]
Formation of Side Products Localized overheating or over-irradiation.Reduce the microwave power or use pulsed heating to maintain a more uniform temperature. Ensure proper stirring.[5]
Self-condensation of starting materials.Optimize the reaction temperature and catalyst loading.
Reaction Stalls Deactivation of the catalyst.Add fresh catalyst or use a more robust catalyst.[5]
Reversible reaction equilibrium.If applicable, remove water as it forms. This can sometimes be achieved using a Dean-Stark trap adapted for microwave synthesis.[5]

Conclusion

The microwave-assisted Friedländer synthesis is a powerful and efficient method for the rapid production of 2-trifluoromethyl quinolines. The significant reduction in reaction times and often improved yields make this technique highly valuable for researchers in medicinal chemistry and drug development. By understanding the reaction mechanism and optimizing the key parameters, a wide variety of these important heterocyclic compounds can be synthesized for further investigation.

References

  • Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. (n.d.). MedChemComm. [Link]

  • Belferdi, F., et al. (2024). MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. World Journal of Pharmaceutical Research. [Link]

  • Synthesis and antimicrobial evaluation of substituted fluoroquinolones under conventional and microwave irradiation conditions. (2017). European Journal of Chemistry. [Link]

  • A Microwave-Assisted, Facile, Regioselective Friedländer Synthesis and Antitubercular Evaluation of 2,9-diaryl-2,3-dihydrothieno-[3,2-b]quinolines. (2010). European Journal of Medicinal Chemistry. [Link]

  • Microwave-assisted Synthesis of Quinolines. (2025). Bentham Science. [Link]

  • Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. [Link]

  • 2-(Trifluoromethyl)quinoline. (n.d.). PubChem. [Link]

  • Microwave Assisted Friedlander Synthesis. (n.d.). Scribd. [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Journal of Organic Chemistry. [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC medicinal chemistry. [Link]

  • Microwave-Promoted Alkynylation-Cyclization of 2-Aminoaryl Ketones: A Green Strategy for the Synthesis of 2,4-Disubstituted Quinolines. (2010). Synlett. [Link]

  • Ravichandran, S., et al. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific Agriculture. [Link]

  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of 2-trifluoromethylquinolines through rhodium-catalysed redox-neutral [3 + 3] annulation between anilines and CF3-ynones using traceless directing groups. (2020). Organic Chemistry Frontiers. [Link]

  • Microwave-assisted, rapid synthesis of 2-vinylquinolines and evaluation of their antimalarial activity. (2019). Tetrahedron Letters. [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020). Frontiers in Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

column chromatography solvent systems for fluorinated quinolines

Welcome to the Technical Support Center for Fluorinated Quinoline Chromatography . This hub is designed for researchers and drug development professionals dealing with the complex purification and analytical resolution o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fluorinated Quinoline Chromatography . This hub is designed for researchers and drug development professionals dealing with the complex purification and analytical resolution of fluorinated quinolines and fluoroquinolones.

Due to their polyaromatic nature, basic nitrogen centers, and the highly electronegative influence of fluorine, these compounds frequently exhibit severe peak tailing, irreversible adsorption, and zwitterionic behavior. This guide provides mechanistic explanations, troubleshooting workflows, and self-validating protocols to resolve these issues.

Diagnostic Workflow

Troubleshooting workflow for fluorinated quinoline chromatography.

Section 1: Normal Phase (Silica Gel) Troubleshooting & FAQs

Q1: Why do my fluorinated quinolines streak or tail so severely on standard silica gel? A: The root cause is an acid-base interaction. Standard silica gel contains surface silanol groups (Si-OH) that are mildly acidic (pKa ~4.5–5.0). Quinolines contain a basic nitrogen atom. While the introduction of highly electronegative fluorine atoms (e.g., -CF3 groups or direct ring fluorination) can alter the lipophilicity and slightly lower the pKa of the quinoline nitrogen[1], the nitrogen often remains basic enough to be protonated by the silanols. This leads to strong ionic interactions (ion-exchange) rather than simple polarity-based partitioning, causing the compound to bind too strongly to the stationary phase and streak[2].

Q2: How do I choose the right basic modifier to prevent this streaking? A: You must add a "sacrificial base" to your mobile phase. This modifier preferentially binds to and deactivates the acidic silanol sites, forcing your fluorinated quinoline to elute as a tight band[2]. The choice depends on your primary solvent system:

Table 1: Selection Guide for Normal Phase Modifiers

ModifierConcentrationRecommended Solvent SystemMechanism & Causality
Triethylamine (TEA) 0.5% - 2.0% (v/v)Hexane / Ethyl AcetateHighly miscible in non-polar solvents. Competes effectively for acidic silanols to neutralize the silica surface[2].
Ammonium Hydroxide (NH₄OH) 1.0% - 5.0% (v/v)Dichloromethane / MethanolIdeal for highly polar fluorinated quinolines. Usually added directly to the methanol portion before mixing[3].
Protocol 1: Self-Validating Deactivated Silica Gel Chromatography

This protocol ensures your column is properly deactivated before your valuable API is loaded.

  • Self-Validation (TLC Check): Before running the column, run two parallel TLC plates of your crude mixture. Develop Plate A in standard Hexane/EtOAc. Develop Plate B in Hexane/EtOAc containing 1% TEA.

    • Validation Check: If Plate B shows a circular, non-tailing spot with a higher

      
       value than Plate A, the modifier system is validated for your specific fluorinated quinoline.
      
  • Eluent Preparation: Prepare your bulk mobile phase (e.g., 70:30 Hexane:EtOAc). Add TEA to a final concentration of 1% (v/v) and mix thoroughly.

  • Column Slurry & Equilibration (Critical Step): Slurry your silica gel in the TEA-modified solvent. Pack the column and pass at least 2 to 3 column volumes (CV) of the modified solvent through the bed.

    • Causality: The silica must be fully saturated with TEA before the sample is introduced; otherwise, the leading edge of your sample will encounter active, acidic silanols and streak[3].

  • Loading: Dissolve your sample in the minimum amount of modified solvent (or pre-absorb onto silica) and load it onto the column.

  • Elution: Elute using the modified mobile phase.

Section 2: Reverse Phase (HPLC/UHPLC) Troubleshooting & FAQs

Q3: Why do fluoroquinolones (e.g., ciprofloxacin, enrofloxacin) show split peaks or poor retention on standard C18 columns? A: Fluoroquinolones present a unique separation challenge because they are polyaromatic basic compounds that often contain both a basic amine (like a piperazine ring) and a carboxylic acid, resulting in zwitterionic properties[4]. At a neutral pH, they are highly polar and interact unpredictably with residual metal impurities or unreacted silanols on older "Type A" silica columns, leading to peak splitting and severe tailing[5].

Q4: How do I optimize my RP-HPLC method to achieve baseline resolution for fluorinated quinolines? A: You must control the ionization state of both the analyte and the stationary phase. Working at a low pH (e.g., pH 2.5) neutralizes the silanol groups on the silica surface (preventing ion exchange) and fully protonates the basic quinoline nitrogen, stabilizing its retention behavior[6]. Additionally, utilizing core-shell technology with highly endcapped particles (e.g., Kinetex XB-C18) provides steric shielding against any remaining active silanols[4].

Table 2: RP-HPLC Optimization Parameters for Fluoroquinolones

ParameterRecommended SettingCausality / Rationale
Stationary Phase Endcapped C18 or Core-Shell (e.g., Kinetex XB-C18)Di-isobutyl C18 ligands offer significant steric shielding of residual silanol interactions, maximizing peak symmetry[4].
Mobile Phase A 20 mM Phosphate Buffer (pH 2.5) or 0.1% Formic AcidLow pH neutralizes surface silanols and protonates the quinoline to stabilize ionization. Formic acid is preferred for LC/MS compatibility[6].
Mobile Phase B Acetonitrile or MethanolMethanol can sometimes provide better peak shape for polyaromatic systems due to protic interactions, though Acetonitrile yields lower backpressure[7].
Protocol 2: RP-HPLC Method for Zwitterionic Fluoroquinolones

A standardized method for the simultaneous quantitative determination of fluoroquinolones[7].

  • Mobile Phase Preparation:

    • Solvent A: Prepare a 15–20 mM Potassium Phosphate buffer. Adjust the pH to 2.5 using dilute phosphoric acid. (If LC/MS is required, substitute with 0.1% Formic Acid in MS-grade water)[6].

    • Solvent B: HPLC-grade Acetonitrile or Methanol.

  • Column Selection & Equilibration: Install a high-efficiency core-shell or monolithic endcapped C18 column (e.g., Chromolith RP-18e or Kinetex 2.6 µm XB-C18)[7]. Equilibrate the column with 15% Solvent B until the baseline is completely stable.

  • Gradient Execution: Run a rapid gradient from 15% B to 90% B over 5 to 10 minutes (depending on column length), maintaining a column temperature of 35°C–40°C to reduce solvent viscosity and improve mass transfer[4].

  • System Suitability (Self-Validation): Inject a known standard mix of fluoroquinolones (e.g., Enoxacin, Ciprofloxacin).

    • Validation Check: Calculate the peak asymmetry factor (

      
      ). The method is validated for routine use only if 
      
      
      
      falls between 0.9 and 1.2. If
      
      
      , verify the pH of Mobile Phase A, as buffer capacity may have drifted.

References

1. 2. 3. 4. 5. 6.

Sources

Optimization

Technical Support Center: Recrystallization &amp; Purification of 4-Ethyl-2-(trifluoromethyl)quinoline

[1] Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9] 4-Ethyl-2-(trifluoromethyl)quinoline (CAS: 515845-46-2) presents specific purification challenges due to the competing physicochemical properties of it...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

4-Ethyl-2-(trifluoromethyl)quinoline (CAS: 515845-46-2) presents specific purification challenges due to the competing physicochemical properties of its substituents. The trifluoromethyl group (CF₃) at the C2 position significantly increases lipophilicity and electron-deficiency of the ring, while the ethyl group at C4 introduces conformational flexibility that often depresses the melting point.

Critical Insight: Many 4-alkyl-2-(trifluoromethyl)quinolines exist as low-melting solids or oils at room temperature.[1] For example, the analog 4-methyl-2-(trifluoromethyl)quinoline has a melting point of only ~55 °C. Consequently, "recrystallization" often fails not because of solvent choice, but because the compound's natural state at ambient conditions borders on liquid.

This guide prioritizes low-temperature crystallization for the free base and salt formation as a robust alternative for high-purity isolation.[1]

Solvent System Selection Guide

The following solvent systems are validated based on the dielectric constants and solubility parameters suited for lipophilic fluoro-quinolines.

Table 1: Recommended Solvent Systems (Free Base)
Solvent SystemRatio (v/v)Temperature ProfileApplication Note
n-Hexane 100%Dissolve at 50°C → Cool to -20°CPrimary Choice. Best for low-melting solids.[1] Requires freezer crystallization.
Ethanol / Water 80:20 to 60:40Reflux → RT → 4°CClassic system. High risk of "oiling out" if water is added too fast.
Pentane 100%Dissolve at RT → Cool to -78°C (Dry Ice)For extremely low-melting solids or viscous oils.[1]
MeOH / Acetone 1:1Reflux → -10°CGood for removing polar tarry impurities.[1]
Table 2: Recommended Solvent Systems (Hydrochloride Salt)

If the free base cannot be crystallized, conversion to the HCl salt is the industry standard for purification.

Solvent SystemRatio (v/v)Mechanism
Ethanol / Diethyl Ether 1:5Dissolve salt in min.[1] hot EtOH; precipitate with Ether.
Isopropanol (IPA) 100%Standard recrystallization (Heat to boil, cool slowly).
Acetone / MeOH 90:10Anti-solvent precipitation.

Decision Tree & Workflow (Visualization)

The following diagram outlines the logical flow for purifying this compound, specifically addressing the "Oiling Out" phenomenon common with trifluoromethylated quinolines.

PurificationWorkflow Start Start: Crude 4-Ethyl-2-(trifluoromethyl)quinoline CheckState Physical State Check (at Room Temp) Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Oil Viscous Oil / Liquid CheckState->Oil Recryst Direct Recrystallization (Solvent: n-Hexane or EtOH/H2O) Solid->Recryst SaltForm STRATEGY SHIFT: Salt Formation (HCl) Oil->SaltForm Cannot Solidify Cooling Cooling Phase (Slow ramp to 4°C or -20°C) Recryst->Cooling Issue_Oil Issue: Oiling Out? Cooling->Issue_Oil Success Vacuum Filtration & Drying Issue_Oil->Success No (Crystals Form) Issue_Oil->SaltForm Yes (Oiling Out) SaltRecryst Recrystallize Salt (Solvent: EtOH/Ether) SaltForm->SaltRecryst Regen Regenerate Free Base (Aq. NaHCO3 / DCM extraction) SaltRecryst->Regen Regen->Success

Figure 1: Purification Decision Matrix. This workflow prioritizes salt formation if the lipophilic free base resists crystallization or oils out.

Troubleshooting Guide (Q&A)

Q1: The compound separates as an oil droplet at the bottom of the flask instead of crystals. How do I fix this "oiling out"?

Diagnosis: This occurs when the saturation temperature of the solute is higher than its melting point in the solvent mixture.[2] The CF₃ group often lowers the melting point, exacerbating this. Corrective Protocol:

  • Re-heat the mixture until the oil redissolves.

  • Add Seed Crystals: If you have any solid material, add it at the cloud point.

  • Change Solvent: Switch to a lower-boiling solvent (e.g., change from Ethanol to n-Hexane ).

  • Vigorous Stirring: Stir rapidly during cooling to disperse the oil droplets, preventing them from coalescing into a single mass. This can sometimes induce nucleation.

Q2: My crude product is dark brown/black. Will recrystallization remove this color?

Diagnosis: Quinolines are prone to oxidation, forming dark tarry byproducts (polymers) that can become trapped in the crystal lattice. Corrective Protocol:

  • Activated Charcoal: Before crystallization, dissolve the crude in hot ethanol, add activated charcoal (1-2% w/w), stir for 15 mins, and filter through Celite while hot.

  • Silica Plug: If the color persists, pass a solution of the compound (in 10% EtOAc/Hexane) through a short pad of silica gel before attempting recrystallization.

Q3: I cannot get the free base to solidify at all; it remains a gum.

Diagnosis: 4-Ethyl-2-(trifluoromethyl)quinoline may naturally be a low-melting solid or oil.[1] Impurities can depress the melting point further, making solidification impossible at RT. Corrective Protocol (Salt Formation): Do not fight the thermodynamics. Convert it to a salt.[3][4]

  • Dissolve the gum in Diethyl Ether or Dichloromethane .

  • Add 2M HCl in Ether (or bubble HCl gas) dropwise.

  • The Hydrochloride salt will precipitate instantly as a white/off-white solid.

  • Recrystallize this salt from Isopropanol/Methanol .

  • Note: The salt is often the preferred form for storage and biological testing due to stability.

Detailed Experimental Protocol: HCl Salt Formation

Use this method if direct recrystallization of the free base fails.

Objective: Isolation of 4-Ethyl-2-(trifluoromethyl)quinoline as the Hydrochloride salt.

  • Dissolution: Dissolve 1.0 g of crude oily amine in 5 mL of anhydrous Diethyl Ether (or MTBE).

  • Acidification: Cool the solution to 0°C in an ice bath. Slowly add HCl in Dioxane (4M) or HCl in Ether (2M) (approx. 1.2 equivalents).[5]

  • Precipitation: A heavy white precipitate should form immediately. If it oils out, add more ether and scratch the glass side with a spatula.

  • Collection: Filter the solid under vacuum/nitrogen atmosphere.

  • Washing: Wash the filter cake with cold anhydrous ether (2 x 5 mL).

  • Recrystallization: Transfer the solid to a clean flask. Dissolve in minimum boiling Isopropanol . Allow to cool slowly to RT, then refrigerate.

  • Yield Check: Dry the white needles in a vacuum oven at 40°C.

References

  • BenchChem Technical Support. (2025).[6][3][2] Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. Retrieved from [1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2140070, Ethyl 4-chloro-2-(trifluoromethyl)quinazoline-6-carboxylate. Retrieved from [1][5]

  • ChemScene. (2025). Product Information: 4-Ethyl-2-(trifluoromethyl)quinoline (CAS 515845-46-2).[1][7] Retrieved from [1]

  • ChemicalBook. (2025). Synthesis and Properties of 2-Trifluoromethylquinoline Derivatives. Retrieved from [1]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Regioselectivity in Trifluoromethyl Quinoline Synthesis

Welcome to the Application Support Center. Synthesizing trifluoromethylated quinolines presents unique regioselectivity challenges, primarily distinguishing between the C2, C3, and C4 positions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Synthesizing trifluoromethylated quinolines presents unique regioselectivity challenges, primarily distinguishing between the C2, C3, and C4 positions. As a Senior Application Scientist, I have designed this guide to provide mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you achieve absolute regiocontrol in your drug discovery workflows.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why do I consistently get an intractable mixture of C2 and C4 isomers during the photocatalytic radical trifluoromethylation of quinoline N-oxides? Mechanistic Causality: In photoredox-catalyzed radical additions (e.g., using Togni's reagent or CF₃I), the quinoline N-oxide activates both the C2 and C4 positions toward radical attack[1]. The •CF₃ radical acts as a nucleophilic SOMO (singly occupied molecular orbital) species that interacts with the LUMO of the cationic azaarene. Because both C2 and C4 are highly electrophilic sites, mixtures are common. Troubleshooting Solution: Regioselectivity here is governed by a delicate balance of orbital coefficients and steric hindrance. To bias the reaction towards C4, introduce electron-withdrawing groups on the quinoline ring, which electronically favor C4 attack. To bias towards C2, utilize sterically demanding photocatalysts or rely on electron-donating substituents[1]. Note that targeting the C3 position via this method is notoriously poor due to the lack of spin density stabilization at that site.

Q2: Direct nucleophilic C-H trifluoromethylation with TMSCF₃ gives me poor yields and low C2-selectivity. How can I optimize this? Mechanistic Causality: While TMSCF₃ is the standard for C2-regioselective incorporation, its inherent reactivity often limits substrate scope, leading to incomplete conversion and side reactions. Troubleshooting Solution: Upgrade your reagent to the bifunctional silyl reagent, Me₂(CH₂Cl)SiCF₃. The polar modification of the silyl methyl group significantly enhances its reactivity compared to TMSCF₃[2]. By employing a modified Kanai & Kuninobu procedure (sequential nucleophilic addition followed by oxidative aromatization), you can achieve strictly C2-CF₃ quinolines with yields often ≥20% higher than those obtained with TMSCF₃[2].

Q3: I am using the modified Combes quinoline synthesis with CF₃-β-diketones. How do I control whether I get the 2-CF₃ or 4-CF₃ regioisomer? Mechanistic Causality: The Combes synthesis involves the condensation of anilines with β-diketones. The regioselectivity is not determined during the initial Schiff base formation, but rather locked in during the rate-determining step: the electrophilic aromatic annulation[3]. Troubleshooting Solution: You must manipulate steric and electronic effects. To force the formation of the 2-CF₃-quinoline, increase the steric bulk of the R-group on the diketone and use electron-rich (e.g., methoxy-substituted) anilines. Conversely, if you need the 4-CF₃ regioisomer, use less bulky diketones paired with electron-deficient anilines (e.g., chloro- or fluoroanilines)[3].

Section 2: Mechanistic Visualizations

Mechanistic divergence in radical trifluoromethylation of quinoline N-oxides.

Steric and electronic control in the modified Combes quinoline synthesis.

Section 3: Validated Experimental Protocols

Protocol A: Highly Regioselective C2-Trifluoromethylation using Me₂(CH₂Cl)SiCF₃

Causality Check: This protocol relies on the enhanced nucleophilicity of the bifunctional silyl reagent to selectively attack the C2 position of an activated quinoline, followed by an oxidative trap to strictly restore aromaticity without scrambling the CF₃ position[2].

  • Preparation: Flame-dry a Schlenk tube and backfill with Argon. Add the quinoline derivative (1.0 mmol) and dissolve in anhydrous THF (5.0 mL).

  • Activation: Cool the mixture to 0 °C. Add an activating agent (e.g., an acyl chloride or chloroformate, 1.2 mmol) dropwise to form the highly electrophilic N-acylquinolinium intermediate.

  • Nucleophilic Addition: Slowly add Me₂(CH₂Cl)SiCF₃ (1.5 mmol) followed by a fluoride initiator (e.g., TBAF, 0.1 mmol) to trigger the transfer of the CF₃ group. Stir at 0 °C for 2 hours. Self-Validation Step: TLC should show complete consumption of the starting material and the formation of a less polar, non-aromatic dihydroquinoline intermediate.

  • Oxidative Aromatization: Add an oxidant such as PIFA (phenyliodine bis(trifluoroacetate), 1.5 mmol) to the reaction mixture and allow it to warm to room temperature over 4 hours. This step restores the aromatic system, locking the CF₃ group exclusively at the C2 position.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc (3 x 15 mL), dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Regioselective SₙAr of 3,4-Dichloro-7-(trifluoromethyl)quinoline

Causality Check: The C4-chloro position is significantly more susceptible to nucleophilic aromatic substitution (SₙAr) than the C3-chloro position. This is due to the electron-withdrawing nature of the aza-nitrogen and the C7-CF₃ group, which synergistically stabilize the Meisenheimer complex at C4[4].

  • Preparation: In an oven-dried reaction vessel, dissolve 3,4-dichloro-7-(trifluoromethyl)quinoline (1.0 eq) in a polar aprotic solvent (e.g., anhydrous DMF or NMP, 0.2 M).

  • Nucleophile Addition: Add the desired amine nucleophile (1.1 eq). Note: Keeping the equivalent close to 1.1 prevents over-reaction at the less reactive C3 position.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to scavenge the generated HCl.

  • Reaction Execution: Heat the mixture to 80–100 °C under a nitrogen atmosphere. Self-Validation Step: Monitor by LC-MS every hour. The mass of the desired C4-substituted product [M+H]⁺ should appear, with minimal formation of the bis-substituted byproduct.

  • Workup: Once the starting material is consumed (typically 4-6 hours), cool to room temperature, dilute with water, and extract with EtOAc. Wash the organic layer extensively with brine to remove DMF, dry, and concentrate for column chromatography[4].

Section 4: Quantitative Data Summary

The following table summarizes the expected regioselectivity and yield profiles of the major trifluoromethylation strategies to aid in your route-scouting decisions:

Synthesis StrategyReagent / PrecursorPrimary RegioselectivityKey Controlling FactorTypical Yield Range
Radical Addition CF₃I or Togni's ReagentC2 / C4 MixtureSOMO-LUMO interactions & Sterics40% – 75%
Nucleophilic Silylation TMSCF₃C2Nucleophilic attack on activated iminium30% – 60%
Modified Silylation Me₂(CH₂Cl)SiCF₃C2 (Highly Selective)Enhanced silyl reagent reactivity60% – 85%
De Novo (Combes) CF₃-β-diketones + Anilines2-CF₃ or 4-CF₃Steric bulk of diketone R-group50% – 80%
SₙAr on Scaffold 3,4-Dichloro-7-CF₃-quinolineC4 (over C3)Electrophilicity at C470% – 90%

References

  • "Improved Direct 2‐Trifluoromethylation of Quinoline Derivatives Using Me₂(CH₂Cl)SiCF₃." ResearchGate. URL: [Link]

  • "Recent Advances in Catalytic and Technology-Driven Radical Addition to N,N-Disubstituted Iminium Species." MDPI. URL: [Link]

  • "Combes quinoline synthesis." Wikipedia. URL: [Link]

Sources

Optimization

Technical Support Center: Quinoline Synthesis Optimization

Topic: Optimizing Reaction Temperature for Quinoline Ring Closure Ticket ID: #Q-OPT-404 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Diagnostic Hub: The Triage Matrix Start here. Match yo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for Quinoline Ring Closure Ticket ID: #Q-OPT-404 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Hub: The Triage Matrix

Start here. Match your experimental observation to the likely thermal cause.

Many quinoline syntheses (Skraup, Combes, Conrad-Limpach) are notoriously sensitive to thermal profiles. Use this matrix to diagnose if temperature is your primary failure mode.

SymptomProbable Thermal CauseThe "Why" (Mechanistic Insight)Immediate Action
Black Tar / Charring Thermal Runaway (Overshoot) Rapid, uncontrolled polymerization of

-unsaturated intermediates (e.g., acrolein in Skraup).
Reduce Ramp Rate. Implement stepwise heating. Add a moderator (e.g., FeSO

).
Wrong Regioisomer Kinetic vs. Thermodynamic Mismatch Reaction trapped at the kinetic product (amide) instead of thermodynamic product (imine). Common in Conrad-Limpach.Increase Temperature. You are likely below the activation energy (

) required for reversibility.
Low Yield (Unreacted SM) Incomplete Cyclization Ring closure often has a higher

than the initial condensation.
Switch Solvent. Your reflux temperature is too low. Move from EtOH (

C) to Diphenyl Ether (

C).
Violent Exotherm Heat Accumulation Reagent addition rate

Heat transfer rate.
Stop Heating. Allow active cooling. Switch to "dosing-controlled" temperature management.

Deep Dive: The "Temperature Switch" (Conrad-Limpach vs. Knorr)

Case Study: Controlling Regioselectivity through Thermal Pathways

The most frequent support ticket we receive involves the reaction of anilines with


-keto esters. This is the classic example where temperature alone dictates the chemical structure .
The Mechanism

The reaction bifurcates based on the initial condensation temperature:

  • Kinetic Control (Low Temp,

    
    C):  The aniline nitrogen attacks the ester  carbonyl (faster, irreversible). This leads to the Knorr  product (2-hydroxyquinoline / carbostyril).
    
  • Thermodynamic Control (High Temp,

    
    C):  The aniline nitrogen attacks the ketone  carbonyl. Although slower and reversible, water removal drives this to the Schiff base, which cyclizes at very high temperatures (
    
    
    
    C) to form the Conrad-Limpach product (4-hydroxyquinoline).
Visualization: Thermal Divergence Pathway

Figure 1: Decision tree showing how temperature acts as a logic gate for product selection.

QuinolinePathways Start Aniline + Beta-Keto Ester LowTemp Low Temp (<100°C) Kinetic Control Start->LowTemp Path A HighTemp High Temp (>140°C) Thermodynamic Control Start->HighTemp Path B Amide Intermediate: Anilide (Amide formation) LowTemp->Amide Fast, Irreversible Attack on Ester Knorr Product: 2-Hydroxyquinoline (Knorr) Amide->Knorr Acid Cyclization Imine Intermediate: Schiff Base (Imine formation) HighTemp->Imine Slow, Reversible Attack on Ketone Cyclization Thermal Cyclization (Requires ~250°C) Imine->Cyclization -EtOH CL Product: 4-Hydroxyquinoline (Conrad-Limpach) Cyclization->CL Ring Closure

Caption: Thermal bifurcation in the reaction of aniline with ethyl acetoacetate. Path A yields the Knorr product; Path B yields the Conrad-Limpach product.

Experimental Protocol: Temperature Optimization Workflow

Do not guess. Use this Design of Experiments (DoE) approach to define your safe operating window.

Phase 1: The Solvent Ladder (Defining )

For ring closure steps (especially Skraup and Conrad-Limpach), the solvent's boiling point acts as your temperature clamp.

  • Step 1: Screen solvents with increasing boiling points.

    • Toluene (

      
      C)
      
    • Xylene (

      
      C)
      
    • Diphenyl Ether / Dowtherm A (

      
      C) 
      
      
      
      Standard for Conrad-Limpach
  • Step 2: Run the reaction for 30 minutes at reflux for each.

  • Step 3: Analyze by LC-MS. If SM remains at

    
    C, you must move to Diphenyl Ether.
    
Phase 2: The "Ramp and Hold" (Managing Exotherms)

Crucial for Skraup Synthesis to prevent tarring.

Protocol:

  • Initial Mix: Combine Aniline, Glycerol, and Moderator (FeSO

    
    ) at Room Temp.
    
  • Acid Addition: Add H

    
    SO
    
    
    
    dropwise at
    
    
    C.
  • Stage 1 Heating (Dehydration): Ramp to

    
    C over 20 mins. Hold for 15 mins.
    
    • Why? This generates acrolein in situ at a controlled rate.

  • Stage 2 Heating (Cyclization): Ramp to

    
    C (reflux).
    
    • Observation: If the mixture bubbles violently, remove heat immediately . This is the "induction period" ending.

  • Completion: Reflux for 3-4 hours.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to skip the high-temperature reflux? A: Yes, and it is often superior. Microwave synthesis heats the solvent/reactants directly (dielectric heating) rather than via conduction.

  • Benefit: You can reach

    
    C in sealed vessels using lower boiling solvents (like EtOH) due to the pressure increase (autogenic pressure).
    
  • Protocol: Set target T to

    
    C, Power to Dynamic (max 300W), Hold Time 10 mins. This often replaces 12 hours of reflux.
    

Q: My Conrad-Limpach reaction solidifies into a rock. How do I recover the product? A: This is common when using Diphenyl Ether.

  • Fix: Do not let it cool to room temperature in the flask. While still warm (

    
    60-80^\circ$C), pour the reaction mixture into a large excess of Hexane  or Petroleum Ether . The solvent remains soluble, but the polar quinoline product will precipitate out as a powder. Filter immediately.
    

Q: Why do I need to remove water/ethanol in the Conrad-Limpach synthesis? A: The formation of the Schiff base (imine) is an equilibrium reaction.



If water is not removed (via Dean-Stark trap or molecular sieves), the high temperature will favor hydrolysis, reverting your intermediate back to starting materials, which then funnel into the irreversible Knorr (amide) pathway.

References

  • Conrad, M., & Limpach, L. (1887).[1] "Über das 4-Oxy-chinaldin und dessen Derivate." Berichte der deutschen chemischen Gesellschaft.

  • Manske, R. H. (1942).[1] "The Chemistry of Quinolines." Chemical Reviews. (Definitive review on the mechanism of Knorr vs. Conrad-Limpach).

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition. (Authority on microwave optimization for heterocycles).

  • Song, S. J., et al. (2019). "Practical Synthesis of 4-Hydroxyquinolines via Conrad-Limpach Reaction." Organic Process Research & Development. (Modern industrial optimization).[2]

Sources

Troubleshooting

Advanced Technical Support Center: Handling Hygroscopic Trifluoroacetoacetate Reagents

As a Senior Application Scientist, I have designed this technical support guide to move beyond basic handling instructions. For researchers and drug development professionals synthesizing fluorinated heterocycles, reagen...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical support guide to move beyond basic handling instructions. For researchers and drug development professionals synthesizing fluorinated heterocycles, reagents like Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) are indispensable. However, their extreme moisture sensitivity often leads to downstream reaction failures.

This guide explores the mechanistic causality behind reagent degradation, establishes self-validating experimental protocols, and provides actionable troubleshooting steps to ensure absolute scientific integrity during your workflows.

Physicochemical & Safety Parameters

Understanding the quantitative properties of ETFAA is the first step in preventing its degradation. The strong electron-withdrawing nature of the trifluoromethyl group dictates both its reactivity and its vulnerabilities 1.

Table 1: Quantitative Properties of Ethyl 4,4,4-Trifluoroacetoacetate

ParameterSpecification
Chemical Name Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)
CAS Number 372-31-6
Molecular Weight 184.11 g/mol
Boiling Point 129–130°C
Density 1.259 – 1.283 g/cm³ (at 25°C)
Refractive Index 1.375 – 1.389
Flash Point 47°C (Flammable Liquid Category 3)
Storage Conditions 2–8°C, Sealed tightly under Inert Gas (Argon/Nitrogen)
Hazard Classification H226 (Flammable), H302 (Harmful if swallowed), H412 (Aquatic toxicity)

Data compiled from authoritative safety and specification sheets23.

Mechanistic Causality of Degradation

Why is ETFAA so sensitive to atmospheric moisture? The causality lies in the extreme electrophilicity of the ketone carbonyl. The adjacent trifluoromethyl (


) group exerts a powerful electron-withdrawing effect, leaving the carbonyl carbon highly electron-deficient. When exposed to atmospheric moisture, water acts as a nucleophile, rapidly attacking the carbonyl to form a gem-diol (hydrate). This hydration is often followed by ester hydrolysis, yielding trifluoroacetic acid and destroying the reagent's utility.

MoistureDegradation A Ethyl Trifluoroacetoacetate (Highly Electrophilic Carbonyl) C Nucleophilic Attack (Gem-diol Hydrate Formation) A->C Exposure B Atmospheric Moisture (H2O Nucleophile) B->C D Ester Hydrolysis (Cleavage) C->D Prolonged Moisture E Loss of Reactivity (Failed Condensation) D->E

Diagram 1: Mechanistic pathway of moisture-induced degradation in trifluoroacetoacetate reagents.

Self-Validating Experimental Protocols

To ensure trustworthiness in your synthetic workflows, every handling procedure must include a built-in validation step.

Protocol A: Anhydrous Schlenk-Line Transfer

Purpose: To transfer ETFAA from its storage vessel to the reactor without exposing it to atmospheric moisture.

  • Preparation: Dry all glassware (syringes, needles, reaction flasks) in an oven at 120°C for at least 4 hours. Assemble the apparatus while hot and allow it to cool under a continuous stream of dry Argon.

  • Purging: Attach the reaction vessel to a Schlenk line. Perform three vacuum/Argon cycles (evacuate to <1 mbar, backfill with Argon) to ensure complete removal of atmospheric moisture.

  • Reagent Access: Puncture the septum of the ETFAA reagent bottle with a sterile, oven-dried needle connected to an Argon line to maintain positive pressure inside the bottle.

  • Transfer: Use a gas-tight, oven-dried syringe to withdraw the required volume of ETFAA. Withdraw the plunger slowly to prevent cavitation, which can draw in ambient air.

  • Validation Check (Critical): Visually inspect the liquid inside the syringe barrel against a white background. The liquid must be perfectly clear and colorless to pale yellow. Any turbidity or cloudiness indicates moisture contamination and polymerization. If cloudy, abort the transfer.

  • Addition: Add the reagent dropwise to the reaction mixture under continuous stirring and positive Argon flow.

TransferWorkflow Start Glassware Preparation (Oven-dried at 120°C) Purge Schlenk Line Purge (3x Vacuum/Argon Cycles) Start->Purge Septum Septum Piercing (Under Positive Argon Pressure) Purge->Septum Inert Atmosphere Syringe Anhydrous Syringe Transfer (Slow Withdrawal) Septum->Syringe Reaction Sealed Reactor Addition (Moisture-Free Environment) Syringe->Reaction Dropwise Transfer

Diagram 2: Self-validating anhydrous transfer workflow for hygroscopic reagents.

Protocol B: Moisture Recovery via Vacuum Distillation

Purpose: To recover and purify ETFAA that has been exposed to trace moisture.

  • Setup: Assemble a short-path distillation apparatus. Ensure all ground-glass joints are lightly greased with high-vacuum silicone grease to prevent air leaks.

  • Loading: Transfer the degraded ETFAA into the distillation flask. Add activated 3Å molecular sieves to the receiving flask to capture any residual trace water post-distillation.

  • Distillation: Apply a vacuum (e.g., 20–30 mmHg). Gently heat the distillation flask. Because ETFAA boils at 129–130°C at atmospheric pressure 4, vacuum distillation allows purification at much lower temperatures, preventing thermal degradation.

  • Fractionation: Discard the initial fore-run, which contains water and volatile trifluoroacetic acid byproducts. Collect the main fraction distilling at the adjusted boiling point.

  • Validation Check (Critical): Perform a Karl Fischer titration on an aliquot of the collected main fraction. The water content must be validated at <50 ppm before the reagent is cleared for use in moisture-sensitive condensation reactions.

Troubleshooting Guide & FAQs

Q: Why does my trifluoroacetoacetate reagent turn cloudy over time? A: Cloudiness is a direct visual indicator of reagent degradation. As explained in Diagram 1, atmospheric moisture acts as a nucleophile, leading to hydration and subsequent hydrolysis of the ester. The cloudiness you observe is the precipitation of these hydrolyzed byproducts or polymerized impurities that are insoluble in the intact ester.

Q: My Claisen condensation using ETFAA failed, yielding mostly unreacted starting material. What went wrong? A: The causality here is acid-base neutralization. If moisture was introduced into the ETFAA, it generates acidic byproducts (like trifluoroacetic acid). During a Claisen condensation, the base (e.g., sodium ethoxide) intended to deprotonate the starting material is instead rapidly consumed by these acidic impurities. This depletes your catalyst/base, completely halting the condensation cycle. Always validate the reagent's moisture content prior to the reaction.

Q: What is the optimal storage environment to prevent degradation? A: ETFAA must be stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at 2–8°C 4. Because it is a flammable liquid (Flash Point: 47°C) 1, it must be kept away from heat sources and open flames. When removing the bottle from cold storage, allow it to reach room temperature before opening to prevent ambient condensation from forming on the cold liquid.

Q: How do I safely quench and dispose of heavily degraded reagent? A: Do not dispose of it directly into aqueous waste. Slowly add the degraded ETFAA to a stirred, ice-cold solution of a mild base (e.g., saturated sodium bicarbonate) to neutralize any trifluoroacetic acid. Once bubbling (CO2 evolution) ceases, transfer the mixture to a designated halogenated organic waste container.

References
  • Fisher Scientific. "SAFETY DATA SHEET: Ethyl trifluoroacetoacetate." Fisher Scientific.[https://vertexaisearch.cloud.google.
  • Tokyo Chemical Industry Co., Ltd. "Ethyl 4,4,4-Trifluoroacetoacetate | 372-31-6." TCI Chemicals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFs7LamOK7iIntKFCb02rNmKI46qzr6MvU6ezx-nPOsamOBSboscvL0J1MSOhaG18HHUrQ8bwvxsZXr-JZlJNqqbIQ7jOGdb-3vBpC-uSlGLG8T3PO-Y9RzMsSKS7zUv5AzFZ9DIw==]
  • Chem-Suppliers. "China Ethyl Trifluoroacetoacetate Suppliers & Manufacturers." Chem-Suppliers.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6V8jnG74tk2NdAm5pASyKmInYERFbVu12nAZVN5InJptzqfK7-JbGD5Z97ejui24H630SQakS3Mud7NPW75M_OU9_SVm2MWXSF0DYWoGnuqAv2WNhpTTPv79-bHLppdbs4bCaGoR66CCjYlQsHOqSP0Kuk6ZfjJDpe-Vozg2_]
  • ALFA GROUP. "China CAS 372-31-6 | Ethyl 4,4,4-trifluoroacetoacetate Manufacturers." Alfa Industry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEonHp0KcFTPmmgrq2Ys3CHMrBZviEFwjnTonrCZskVFIgfrjZgIf0ZRd3-GEbNHsttVUwEENskPEgQBNaiW9RfygfDQGR8aqWgTRNx7flXjdLSJ3J1pshOnhhk7PY-hE3YDpfhb0UrEgW2VNU3oCfS8tsa17h5jVDcDsteZarwE44us4XHqwpJ6CJTMvVrpt35dnD-jvmaRlC6TxsK0w==]

Sources

Optimization

Technical Support Center: Isolation and Resolution of 2-Trifluoromethyl vs. 4-Trifluoromethyl Quinoline Isomers

Welcome to the Advanced Applications Support Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with the separation of fluorinated N-heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with the separation of fluorinated N-heterocycles. The synthesis of trifluoromethyl quinolines—critical scaffolds in antimalarial agents like mefloquine and various PDE4 inhibitors—often yields a stubborn mixture of 2-CF3 and 4-CF3 regioisomers[1]. Because these isomers share identical molecular weights and similar lipophilicities, standard purification workflows often fail, leading to co-elution and compromised downstream biological assays.

This guide is designed to move beyond basic troubleshooting. Here, we will dissect the fundamental chemical physics driving the separation, address your most complex FAQs, and provide a self-validating protocol engineered for baseline resolution.

The Mechanistic Challenge: Why Do Isomers Form?

The classical condensation of anilines with trifluoromethylated 1,3-dicarbonyls (such as ethyl trifluoroacetoacetate) is governed by competing kinetic and thermodynamic pathways. The initial nucleophilic attack by the aniline can occur at either the highly electrophilic trifluoromethyl ketone or the ester carbonyl. This divergence leads to Knorr-type or Conrad-Limpach-type cyclizations, ultimately producing a mixture of 2-trifluoromethyl and 4-trifluoromethyl quinolines[2].

Pathway Aniline Aniline + Trifluoroacetoacetate Intermediate Enamine / Imine Intermediates Aniline->Intermediate Condensation Knorr Knorr-type Cyclization Intermediate->Knorr Attack at CF3-Carbonyl Conrad Conrad-Limpach Cyclization Intermediate->Conrad Attack at Ester-Carbonyl Iso2 2-Trifluoromethyl Quinoline Knorr->Iso2 Dehydration Iso4 4-Trifluoromethyl Quinoline Conrad->Iso4 Dehydration

Mechanistic divergence in the synthesis of trifluoromethyl quinoline regioisomers.

Troubleshooting FAQs

Q: Why does the 2-CF3 isomer consistently elute earlier than the 4-CF3 isomer on normal-phase silica gel? A: This is a classic manifestation of steric shielding and inductive electron withdrawal (-I effect). The CF3 group at the 2-position is directly adjacent to the quinoline nitrogen. It sterically blocks the nitrogen's lone pair and strongly pulls electron density away from it. Consequently, the nitrogen in the 2-CF3 isomer is significantly less basic and acts as a poor hydrogen-bond acceptor. Because normal-phase chromatography relies heavily on hydrogen bonding between the analyte and the acidic silanol groups of the silica gel, the 2-CF3 isomer interacts weakly and elutes first. The 4-CF3 isomer, with its nitrogen more exposed and slightly more basic, is retained longer.

Q: I am using a standard Hexane/Ethyl Acetate gradient, but my isomers are still co-eluting. How can I improve resolution? A: Standard gradients often fail because the polarity difference is subtle. Causality-driven solution: Switch your mobile phase modifier. Instead of Ethyl Acetate, use Dichloromethane (DCM) or Toluene mixed with Hexane. Toluene provides orthogonal π-π interactions with the quinoline core, which differentially retains the isomers based on their distinct electronic distribution rather than just hydrogen bonding. Alternatively, dry-loading the sample on silica gel is critical; wet-loading fluorinated compounds often causes severe band broadening due to their high solubility in the injection solvent[3].

Q: Can these isomers be separated by crystallization instead of chromatography? A: Yes, but it requires derivatization. For example, in the synthesis of mefloquine derivatives, researchers often resolve enantiomers or closely related diastereomers by forming salts with chiral acids (like (+)-mandelic acid or (+)-O,O-di(p-toluyl)tartaric acid)[4]. For simple regioisomers, forming a hydrochloride salt can sometimes selectively precipitate the more basic 4-CF3 isomer, leaving the less basic 2-CF3 isomer in the mother liquor. However, chromatography remains the gold standard for high-yield, high-purity isolation[3].

Quantitative Data Presentation

To predict elution behavior, it is essential to understand the physicochemical differences between the isomers.

Property2-Trifluoromethylquinoline4-TrifluoromethylquinolineCausality / Rationale
Retention Factor (Rf) ~0.65 (Hexane/EtOAc 8:2)~0.35 (Hexane/EtOAc 8:2)CF3 at C2 sterically shields the N-atom, reducing interaction with silica.
Nitrogen Basicity (pKa) LowerHigherThe inductive (-I) effect of CF3 is stronger at the adjacent C2 position.
Silica Gel Interaction Weak (Elutes First)Strong (Elutes Second)Reduced H-bond accepting ability at the nitrogen lone pair.
HPLC Retention (C18) LongerShorterLower polarity increases partitioning into the lipophilic stationary phase.
Standard Operating Protocols (SOPs)

To ensure scientific integrity, the following protocol is designed as a self-validating system . It pairs a high-resolution separation technique with an orthogonal analytical validation step, ensuring that any co-elution is immediately detected and corrected.

Protocol A: Baseline Resolution via Flash Column Chromatography

Objective: Isolate 2-CF3 and 4-CF3 quinoline isomers from a crude synthetic mixture[3].

Step 1: Dry Loading (Critical Step)

  • Action: Dissolve 5.0 g of the crude isomeric mixture in a minimal volume of DCM. Add 10 g of silica gel (230-400 mesh) to the flask. Evaporate the DCM completely using a rotary evaporator until a free-flowing powder is obtained.

  • Causality: Fluorinated heterocycles are highly soluble in organic solvents. Liquid loading often carries the sample too far down the column before partitioning begins, destroying theoretical plates. Dry loading ensures a perfectly flat, narrow sample band at the column head.

Step 2: Column Equilibration

  • Action: Pack a 40 mm x 200 mm column with silica gel using 100% Hexane. Load the dry powder onto the top and cap with a thin layer of sand.

Step 3: Shallow Gradient Elution

  • Action: Begin elution with 100% Hexane (2 column volumes). Gradually step the gradient to 5% EtOAc/Hexane, then 10% EtOAc/Hexane. Maintain a flow rate of 40 mL/min.

  • Causality: A steep gradient will compress the bands of these closely related isomers. A shallow gradient exploits the subtle differences in hydrogen-bonding capacity, allowing the 2-CF3 isomer to elute completely before the 4-CF3 isomer begins to migrate.

Step 4: Fraction Collection & TLC Monitoring

  • Action: Collect 20 mL fractions. Spot fractions on silica TLC plates and develop in 15% EtOAc/Hexane. Visualize under UV light (254 nm). The 2-CF3 isomer will appear at Rf ~0.65, and the 4-CF3 at Rf ~0.35.

Protocol B: Orthogonal HPLC Purity Validation

Objective: Verify the isomeric purity of the isolated fractions to ensure >98% purity.

Step 1: Column Selection

  • Action: Utilize a Pentafluorophenyl (PFP) HPLC column rather than a standard C18 column.

  • Causality: PFP stationary phases provide unique dipole-dipole, π-π, and charge-transfer interactions specifically tailored for fluorinated aromatics. This guarantees baseline resolution of any trace cross-contamination that a C18 column might miss.

Step 2: Analysis

  • Action: Run a gradient of Water/Acetonitrile (both containing 0.1% TFA) from 30% to 90% ACN over 15 minutes. Confirm that each isolated fraction presents as a single, sharp peak.

Separation Workflow Visualization

Workflow Crude Crude Isomeric Mixture (2-CF3 & 4-CF3) DryLoad Dry Loading on Silica Gel Crude->DryLoad Dissolve & Evaporate Elution Gradient Elution (Hexane/EtOAc) DryLoad->Elution Load to Column Frac1 Fraction 1: 2-CF3 Isomer (High Rf) Elution->Frac1 Weak H-Bonding Frac2 Fraction 2: 4-CF3 Isomer (Low Rf) Elution->Frac2 Strong H-Bonding HPLC HPLC PFP Column Purity Validation Frac1->HPLC Validate >98% Frac2->HPLC Validate >98%

Flash chromatography workflow for the baseline resolution of CF3-quinoline isomers.

References
  • Synthesis of 2-Trifluoromethyl Quinoline by the Reaction of Fluorinated Imine with Alkyne Catalyzed by Indium(III)
  • Source: National Institutes of Health (NIH / PMC)
  • Application Note: High-Purity Isolation of 3,4-Dichloro-7-(trifluoromethyl)
  • Source: American Chemical Society (ACS)

Sources

Reference Data & Comparative Studies

Validation

Advanced ¹H NMR Structural Elucidation: A Comparative Guide on 4-Ethyl-2-(trifluoromethyl)quinoline and Analogs

Executive Summary In contemporary medicinal chemistry and drug development, the quinoline scaffold is recognized as a privileged structure. Functionalizing this core with a trifluoromethyl (–CF₃) group is a proven strate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and drug development, the quinoline scaffold is recognized as a privileged structure. Functionalizing this core with a trifluoromethyl (–CF₃) group is a proven strategy to enhance a drug candidate's lipophilicity, metabolic stability, and target binding affinity. However, the exact regiochemistry of these substitutions drastically alters the molecule's pharmacological profile.

This guide provides an in-depth, objective comparison of the ¹H NMR spectral features of 4-Ethyl-2-(trifluoromethyl)quinoline against two critical structural analogs: 4-Methyl-2-(trifluoromethyl)quinoline and 4-Ethylquinoline . By decoding the specific electronic and anisotropic effects of these substituents, researchers can establish a self-validating analytical framework for unambiguous structural confirmation.

Mechanistic Principles of Structural Differentiation

To move beyond mere pattern matching, it is critical to understand the physical chemistry driving the NMR chemical shifts in these heteroaromatic systems [1].

The Trifluoromethyl (–CF₃) Deshielding Effect

The –CF₃ group at the C2 position exerts a profound electron-withdrawing inductive effect (–I) [2]. In a non-fluorinated quinoline, the electron density is relatively distributed, but the introduction of –CF₃ pulls electron density away from the conjugated π-system.

  • Impact on H-3: The adjacent H-3 proton is significantly deshielded, shifting downfield. Furthermore, through-space and through-bond spin-spin interactions often result in observable long-range heteronuclear coupling (

    
     Hz), which can broaden the H-3 singlet or split it into a finely resolved quartet [3].
    
Aliphatic Chain Signatures at C4

The substitution at the C4 position provides the most immediate visual differentiator in the aliphatic region of the spectrum.

  • Ethyl Substitution (A₂X₃ Spin System): The presence of an ethyl group introduces a classic spin-spin splitting pattern. The methylene (–CH₂–) protons are strongly deshielded by the aromatic ring current of the quinoline core, resonating as a quartet around 3.15 ppm. The terminal methyl (–CH₃) group appears as a triplet near 1.40 ppm.

  • Methyl Substitution (A₃ Spin System): In contrast, a C4-methyl analog presents a sharp, integrated 3H singlet around 2.75 ppm, completely lacking scalar coupling.

Self-Validating Experimental Protocol

To ensure reproducibility and quantitative reliability across different laboratories, the following standardized protocol must be adhered to for the acquisition of ¹H NMR spectra.

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of the highly purified analyte in 0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is non-coordinating and minimizes solvent-solute interactions that could artificially shift the sensitive heteroaromatic protons.

  • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). Causality: TMS provides an absolute zero reference (0.00 ppm), ensuring chemical shift values are directly comparable to literature databases.

  • Filtration: Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube. Causality: Removing paramagnetic impurities and particulate matter is critical for achieving high magnetic field homogeneity (shimming), which is required to resolve fine

    
     couplings.
    
Step 2: Data Acquisition

Utilize a high-field NMR spectrometer (e.g., 400 MHz or 600 MHz) equipped with a broadband or cryoprobe.

  • Pulse Sequence: Standard 1D single-pulse sequence (zg30).

  • Relaxation Delay (D1): Set to

    
     seconds. Causality: Aromatic protons in rigid heterocyclic systems often exhibit longer longitudinal relaxation times (
    
    
    
    ). A sufficient D1 ensures complete relaxation before the next pulse, preventing signal saturation and guaranteeing that integration accurately reflects the stoichiometric ratio of the protons.
  • Number of Scans (NS): 16 to 64 scans, depending on exact concentration.

Step 3: Spectral Processing
  • Window Function: Apply an exponential window function (Line Broadening, LB = 0.3 Hz) prior to Fourier Transformation. Causality: This optimizes the signal-to-noise ratio without excessively broadening the fine splitting patterns of the ddd multiplets on the fused benzene ring.

  • Correction: Perform rigorous manual phase correction (zero and first order) and polynomial baseline correction to ensure precise integration values.

Comparative ¹H NMR Data Analysis

The table below summarizes the expected chemical shifts (


), multiplicities, and coupling constants (

) for the target compound and its analogs, acquired at 400 MHz in CDCl₃.
Proton Assignment4-Ethyl-2-(trifluoromethyl)quinoline4-Methyl-2-(trifluoromethyl)quinoline4-Ethylquinoline
H-2 N/A (Substituted)N/A (Substituted)~8.85 ppm (d, J = 4.5 Hz)
H-3 ~7.65 ppm (s, broad)~7.60 ppm (s, broad)~7.30 ppm (d, J = 4.5 Hz)
H-5 ~8.05 ppm (d, J = 8.4 Hz)~8.00 ppm (d, J = 8.4 Hz)~8.00 ppm (d, J = 8.4 Hz)
H-6 ~7.60 ppm (ddd)~7.60 ppm (ddd)~7.55 ppm (ddd)
H-7 ~7.75 ppm (ddd)~7.75 ppm (ddd)~7.70 ppm (ddd)
H-8 ~8.20 ppm (d, J = 8.4 Hz)~8.20 ppm (d, J = 8.4 Hz)~8.10 ppm (d, J = 8.4 Hz)
C4-Alkyl (CH₂) ~3.15 ppm (q, 2H, J = 7.5 Hz)N/A~3.10 ppm (q, 2H, J = 7.5 Hz)
C4-Alkyl (CH₃) ~1.40 ppm (t, 3H, J = 7.5 Hz)~2.75 ppm (s, 3H)~1.40 ppm (t, 3H, J = 7.5 Hz)
Key Analytical Takeaways:
  • The H-2 Indicator: The most immediate way to verify the presence of the –CF₃ group at C2 is the absence of the highly deshielded H-2 doublet (~8.85 ppm), which is prominently visible in 4-Ethylquinoline due to its proximity to the electronegative nitrogen atom.

  • The H-3 Singlet: In both trifluoromethylated analogs, H-3 appears as a singlet (lacking adjacent protons). Its downfield shift (~7.65 ppm) compared to 4-Ethylquinoline (~7.30 ppm) confirms the strong –I effect of the –CF₃ group.

  • Aliphatic Differentiation: The C4 substitution is unambiguously assigned by integrating the aliphatic region. The 4-ethyl derivatives yield a distinct 2H quartet and 3H triplet, whereas the 4-methyl derivative yields a solitary 3H singlet.

Workflow Visualization

The following decision tree maps the logical workflow for differentiating these closely related quinoline analogs based on their ¹H NMR spectra.

NMR_Decision_Tree Start 1H NMR Spectrum Analysis (Unknown Quinoline Derivative) Q1 Is there a highly deshielded aromatic doublet > 8.5 ppm (H-2)? Start->Q1 CompC 4-Ethylquinoline (Unsubstituted at C2) Q1->CompC Yes Q2 CF3 present at C2. Analyze Aliphatic Region (1.0 - 3.5 ppm) Q1->Q2 No CompA 4-Ethyl-2-(trifluoromethyl)quinoline (Triplet @ 1.4 ppm, Quartet @ 3.15 ppm) Q2->CompA Ethyl Spin System CompB 4-Methyl-2-(trifluoromethyl)quinoline (Singlet @ 2.75 ppm) Q2->CompB Methyl Singlet

Decision tree for the structural differentiation of quinoline analogs via ¹H NMR.

References

  • Barbieri, G., et al. "The ¹H NMR spectra of quinoline, quinoline N‐oxide, the quinolinium ion and of their monomethyl derivatives." Organic Magnetic Resonance, 1975.[Link]

  • Pazdan, J., et al. "NMR Spectra of Benzenes Containing Trifluoromethyl Groups." Bulletin of the Chemical Society of Japan, 1985.[Link]

Comparative

characteristic 19F NMR chemical shift of 2-trifluoromethyl group

Executive Summary The 2-trifluoromethyl (2-CF ) group , particularly when attached to heteroaromatic scaffolds like pyridine, exhibits a distinct F NMR chemical shift signature that differentiates it from its positional...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-trifluoromethyl (2-CF


) group , particularly when attached to heteroaromatic scaffolds like pyridine, exhibits a distinct 

F NMR chemical shift
signature that differentiates it from its positional isomers (3-CF

, 4-CF

) and carbocyclic analogues (e.g., benzotrifluoride).[1]

For drug development professionals, accurate assignment of the 2-CF


 moiety is critical.[1] This group is a bioisostere for the isopropyl group but offers superior metabolic stability (blocking P450 oxidation) and increased lipophilicity.[1] However, its proximity to the heteroatom (typically nitrogen) induces unique electronic shielding effects that can lead to misassignment if relying solely on carbocyclic reference standards.[1]

This guide objectively compares the


F NMR characteristics of the 2-CF

group against its primary alternatives, providing experimental protocols to ensure data integrity.

Part 1: Comparative Analysis of Chemical Shifts[1][2]

The


F chemical shift (

) is dominated by the paramagnetic shielding term , which is highly sensitive to the local electron density and the excitation energy of valence electrons.[1] In pyridine systems, the position of the CF

group relative to the nitrogen lone pair creates a diagnostic shift pattern.[1]
The "Ortho-Heteroatom" Effect

Unlike proton NMR, where electron-withdrawing groups typically cause downfield shifts, fluorine shifts are often governed by the "Ortho Effect."[1] The 2-CF


 group (ortho to nitrogen) is significantly shielded  (shifted upfield/more negative) compared to the 3-CF

and 4-CF

isomers.[1]
Comparative Data Table (in CDCl )

Reference Standard: CFCl


 (

= 0.0 ppm)
Scaffold TypePositionCompound StructureTypical

(ppm)
Electronic Environment
Target 2-Position 2-(Trifluoromethyl)pyridine -68.0 ± 1.0 Shielded. Proximity to N-lone pair increases electron density around F via

interactions.[1]
Alternative3-Position3-(Trifluoromethyl)pyridine-62.5 ± 0.5Deshielded. Meta-like position.[1] Minimal interaction with N-lone pair. Resembles phenyl ring.[1][2]
Alternative4-Position4-(Trifluoromethyl)pyridine-64.5 ± 0.5Intermediate. Para-like position.[1] Inductive withdrawal by N dominates, but lacks ortho-shielding.[1]
ControlPhenyl

-Trifluorotoluene
-63.7 ± 0.2Baseline. Standard aromatic CF

shift.[1]

Key Insight: A shift of -68 ppm is diagnostic for the 2-CF


 pyridine isomer.[1] If your signal appears at -63 ppm , you likely have the 3-isomer or a carbocyclic contaminant, not the 2-isomer.[1]

Part 2: Experimental Protocol & Validation

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your data, follow this self-validating protocol.

Internal Standardization

Relying on "calibrated" spectrometer files is insufficient for publication-quality


F NMR.[1] You must use an internal standard with a shift distinct from your analyte.[1]
  • Primary Recommendation: Hexafluorobenzene (C

    
    F
    
    
    
    )
    [1][2][3]
    • Shift: -164.9 ppm.[1][3]

    • Why: It is chemically inert, has a singlet signal far removed from the CF

      
       region (-60 to -80 ppm), and does not interact with the basic nitrogen of pyridine.[1]
      
  • Secondary Recommendation:

    
    -Trifluorotoluene (PhCF
    
    
    
    )
    • Shift: -63.72 ppm.[1][3]

    • Use Case: Use only if you suspect your product is not in the -60 to -65 ppm range.[1] If analyzing a 2-CF

      
       pyridine (-68 ppm), PhCF
      
      
      
      provides a close reference point to verify the ~4 ppm upfield shift.
Solvent Effects (The "Solvent Scan" Validation)

The 2-CF


 shift is solvent-dependent due to the basicity of the adjacent pyridine nitrogen.
  • Experiment: Record spectra in CDCl

    
      and DMSO-
    
    
    
    .
  • Observation:

    • 2-CF

      
      :  Will show a shift variation (
      
      
      
      ppm) because DMSO H-bonds to the ring nitrogen, altering the shielding cone affecting the ortho-CF
      
      
      .[1]
    • 3-CF

      
       / Ph-CF
      
      
      
      :
      Will show minimal shift variation (< 0.5 ppm) as the CF
      
      
      is distant from the solvation site.[1]
Acquisition Parameters

Fluorine has a wide chemical shift anisotropy (CSA) and longer relaxation times (


) than protons.[1]
  • Pulse Angle: 30° (to allow faster repetition).

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    . For CF
    
    
    groups,
    
    
    is typically 1–2 seconds.[1] Set
    
    
    seconds
    for quantitative integration.
  • Spectral Width: Ensure the window covers +10 to -200 ppm to catch inorganic fluoride contaminants (NaF/KF at -120 to -150 ppm) or sulfonyl fluorides (+50 ppm).[1]

Part 3: Diagnostic Workflow (Visualization)

The following decision tree outlines the logic for assigning a trifluoromethyl-bearing aromatic scaffold.

G Start Unknown CF3-Aromatic Compound (Acquire 19F NMR in CDCl3) CheckRegion Check Chemical Shift Region (Ref: CFCl3 = 0 ppm) Start->CheckRegion RegionA -62 to -64 ppm CheckRegion->RegionA Deshielded RegionB -67 to -70 ppm CheckRegion->RegionB Shielded AnalyzeCoupling Analyze 13C-19F Coupling (if 13C spectrum available) RegionA->AnalyzeCoupling SolventTest Validation: Solvent Scan (Compare CDCl3 vs DMSO-d6) RegionB->SolventTest Isomer3 Likely 3-CF3-Pyridine or Phenyl-CF3 AnalyzeCoupling->Isomer3 Conclusion3 CONFIRMED: 3-CF3 Isomer or Carbocycle Isomer3->Conclusion3 Isomer2 Likely 2-CF3-Pyridine (Ortho-Heteroatom Effect) ResultStable Minimal Shift Change (< 0.5 ppm) SolventTest->ResultStable No H-Bonding ResultShift Significant Shift Change (> 1.0 ppm) SolventTest->ResultShift H-Bonding to N ResultStable->Isomer3 Conclusion2 CONFIRMED: 2-CF3 Isomer ResultShift->Conclusion2

Figure 1: Logical workflow for distinguishing 2-trifluoromethylpyridines from positional isomers using chemical shift and solvent dependency.

References

  • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (The definitive text on F-NMR standards and relaxation times).

  • SpectraBase. (2025).[1][4] 19F NMR Spectrum of 2-(Trifluoromethyl)pyridine. Wiley Science Solutions.[1] Link[1][4]

  • Alfa Chemistry. (2024).[1] 19F NMR Chemical Shift Table and Solvent Effects. Link

  • University of Colorado. (2023).[1] 19F NMR Reference Standards and Sign Conventions. Link

  • Reich, H. J. (2022).[1] Bordwell pKa Table and NMR Data Collections. University of Wisconsin-Madison.[1] (Source for electronic effects on chemical shifts).[1][5][6]

Sources

Validation

HRMS Comparison Guide: C₁₂H₁₀F₃N Characterization

This guide serves as a technical benchmark for the High-Resolution Mass Spectrometry (HRMS) analysis of C₁₂H₁₀F₃N , specifically identifying the drug intermediate 1-[4-(trifluoromethyl)phenyl]cyclobutanecarbonitrile . Th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical benchmark for the High-Resolution Mass Spectrometry (HRMS) analysis of C₁₂H₁₀F₃N , specifically identifying the drug intermediate 1-[4-(trifluoromethyl)phenyl]cyclobutanecarbonitrile .

This compound represents a critical class of fluorinated cycloalkanes used in the synthesis of bioactive amines and androgen receptor modulators. Its analysis presents unique challenges due to the stability of the trifluoromethyl group and the poor proton affinity of the nitrile moiety.

Executive Summary
  • Primary Analyte: 1-[4-(trifluoromethyl)phenyl]cyclobutanecarbonitrile (C₁₂H₁₀F₃N).[1]

  • Exact Mass (Neutral): 225.07657 Da.

  • The Challenge: Distinguishing the target from acyclic isomers (e.g., 2-methyl-2-(4-trifluoromethylphenyl)propionitrile) and preventing signal suppression in ESI.

  • Verdict: APCI+ Ionization on an Orbitrap platform yields the most robust data, outperforming ESI-QTOF workflows for this specific lipophilic nitrile.

Technical Comparison: Ionization & Analyzer Performance

As a Senior Application Scientist, I have evaluated two primary workflows for this analyte. The choice of ionization source is more critical than the mass analyzer for C₁₂H₁₀F₃N due to its chemical properties.

A. Ionization Source: APCI vs. ESI

Nitriles are weak bases. In Electrospray Ionization (ESI), they often fail to protonate ([M+H]⁺) efficiently, instead splitting signal between [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺ adducts, reducing sensitivity.

FeatureAtmospheric Pressure Chemical Ionization (APCI) Electrospray Ionization (ESI)
Primary Species [M+H]⁺ (m/z 226.0838) Mixed: [M+H]⁺, [M+Na]⁺ (248.0657)
Sensitivity High (Gas-phase ionization favors neutrals)Moderate/Low (Dependent on mobile phase pH)
Matrix Tolerance High (Less susceptible to salt suppression)Low (Susceptible to ion suppression)
Fragmentation Some in-source fragmentation (thermal)Soft (Intact adducts dominating)
Recommendation PREFERRED ALTERNATIVE (requires ammonium acetate)
B. Mass Analyzer: Orbitrap (Thermo) vs. Q-TOF (Agilent/Waters)
MetricOrbitrap Exploris 480 Agilent 6545 Q-TOF
Resolution (FWHM) 120,000 @ m/z 200 ~30,000 @ m/z 200
Mass Accuracy < 1 ppm (Internal Cal)< 2 ppm (Internal Cal)
Fine Isotope Structure Can resolve ³⁴S interferences if presentCannot resolve fine structure at low mass
Scan Speed 40 Hz50-100 Hz
Verdict Best for Structural Confirmation Best for High-Throughput Quantitation
Experimental Data & Fragmentation Analysis

The following data validates the structural assignment of C₁₂H₁₀F₃N. The fragmentation pattern is distinct due to the "cyclobutane click"—the release of ethylene (C₂H₄) from the strained ring.

Table 1: HRMS Exact Mass Data (APCI+ Mode)
Ion IdentityFormulaCalc.[1][2][3] Mass (m/z)Exp. Mass (m/z)*Error (ppm)RDBE**
[M+H]⁺ C₁₂H₁₁F₃N⁺226.0838226.0841+1.37.5
[M+H - C₂H₄]⁺ C₁₀H₇F₃N⁺198.0525198.0522-1.57.5
[M+H - HCN]⁺ C₁₁H₁₀F₃⁺199.0729199.0731+1.06.5
[M+H - CF₃]⁺ C₁₁H₁₁N⁺157.0886157.0890+2.57.5

*Simulated typical Orbitrap performance data. **Ring Double Bond Equivalent.

Mechanistic Insight (The "Why")

The loss of 28.0313 Da (C₂H₄) is the diagnostic fingerprint of the cyclobutane ring. Acyclic isomers (e.g., isopropyl derivatives) will not show this transition; they will instead favor methyl radical loss (15 Da). This specific transition (m/z 226 → 198) allows you to distinguish the drug intermediate from synthetic byproducts.

Visualization: Fragmentation Pathway

The following diagram illustrates the High-Energy Collision Dissociation (HCD) pathway. Note the parallel competition between the loss of the trifluoromethyl group and the cyclobutane ring opening.

FragmentationPathway Precursor Precursor [M+H]+ m/z 226.0838 (C12H11F3N) Frag_Ethylene Loss of Ethylene (Cyclobutane Ring Opening) [M+H - C2H4]+ Precursor->Frag_Ethylene -28.03 Da (Dominant Path) Frag_CF3 Loss of CF3 Radical (Homolytic Cleavage) [M+H - CF3]+ Precursor->Frag_CF3 -69.00 Da (High Energy) Frag_HCN Loss of HCN (Nitrile Cleavage) Precursor->Frag_HCN -27.01 Da Product_198 Diagnostic Ion m/z 198.0525 (Phenyl-Acrylonitrile deriv.) Frag_Ethylene->Product_198 Product_157 Defluorinated Ion m/z 157.0886 Frag_CF3->Product_157 Product_199 Ion m/z 199.0729 Frag_HCN->Product_199

Figure 1: HCD Fragmentation pathway for 1-[4-(trifluoromethyl)phenyl]cyclobutanecarbonitrile. The green path identifies the cyclobutane ring.

Recommended Protocol (Self-Validating)

This protocol ensures reproducibility and minimizes adduct confusion.

Step 1: Sample Preparation

  • Solvent: Dissolve 1 mg in 1 mL Methanol (HPLC grade).

  • Dilution: Dilute 1:100 into 50:50 Methanol:Water + 0.1% Formic Acid .

    • Why Formic Acid? Even in APCI, a proton source is necessary to drive [M+H]⁺ formation over radical cations [M]⁺• which can complicate spectra.

Step 2: Instrument Parameters (Orbitrap Exploris / Q-Exactive)

  • Source: APCI (Heated Nebulizer).[4]

  • Discharge Current: 4.0 µA.

  • Vaporizer Temp: 350°C (High temp required for fluorinated aromatics).

  • Sheath Gas: 30 arb units; Aux Gas: 5 arb units.

  • Scan Range: m/z 100–500.

  • Resolution: 60,000 (Sufficient for <2ppm accuracy).

Step 3: Validation Criteria

  • Mass Accuracy Check: The monoisotopic peak must be within ±3 ppm of 226.0838.

  • Fragment Confirmation: MS/MS (NCE 30-40 eV) must show the base peak at m/z 198.0525 (Loss of C₂H₄). If the base peak is m/z 211 (Loss of CH₃), you have the wrong isomer (likely the isopropyl derivative).

References
  • Royal Society of Chemistry. (2020). Electronic Supplementary Information for Photoredox Catalysis. (Confirming HRMS methods for fluorinated nitriles). Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). Compound Summary: C12H10F3N Isomers. Retrieved from [Link]

  • Michigan State University. (2023). Mass Spectrometry Fragmentation Patterns: Nitriles and Aromatics. Retrieved from [Link]

Sources

Comparative

Comparative Analysis: 4-Ethyl-2-(trifluoromethyl)quinoline vs. Chloroquine Activity

Executive Summary Quinoline scaffolds remain a cornerstone in antimalarial and antimicrobial drug discovery. While 4-aminoquinolines like Chloroquine (CQ) have historically dominated the landscape, the emergence of multi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline scaffolds remain a cornerstone in antimalarial and antimicrobial drug discovery. While 4-aminoquinolines like Chloroquine (CQ) have historically dominated the landscape, the emergence of multi-drug resistant Plasmodium falciparum strains has necessitated structural innovations. The introduction of trifluoromethyl (


) groups at the 2-position of the quinoline ring—exemplified by clinical drugs like mefloquine and specialized building blocks like 4-Ethyl-2-(trifluoromethyl)quinoline —fundamentally alters the physicochemical and pharmacodynamic profile of the molecule.

As a Senior Application Scientist, I have structured this guide to objectively compare the mechanistic divergence, activity profiles, and the self-validating experimental protocols required to evaluate 4-Ethyl-2-(trifluoromethyl)quinoline (as a representative


-quinoline) against the traditional chloroquine standard.

Mechanistic Divergence: The "Why" Behind the Activity

To understand the difference in efficacy between these two molecules, we must examine their interactions within the parasite's microenvironment.

Chloroquine (The 4-Aminoquinoline Standard): CQ is a weak base that diffuses freely into the highly acidic digestive vacuole (pH ~4.7) of the Plasmodium parasite. Upon entry, it becomes protonated and trapped. Its primary mechanism of action is binding to hematin (a toxic byproduct of host hemoglobin degradation), thereby inhibiting the enzyme heme polymerase [1]. This prevents the biocrystallization of hematin into non-toxic hemozoin, leading to a buildup of free heme that lyses the parasite. However, mutations in the P. falciparum chloroquine resistance transporter (PfCRT) create an efflux channel that actively pumps CQ out of the vacuole, rendering the drug ineffective in resistant strains [2].

4-Ethyl-2-(trifluoromethyl)quinoline (The


-Quinoline Scaffold): 
The substitution of a highly electronegative trifluoromethyl group at the 2-position and an ethyl group at the 4-position significantly increases the molecule's lipophilicity and alters its 

. This structural modification provides a critical dual-action advantage:
  • PfCRT Evasion: The increased steric bulk and altered protonation state prevent the molecule from being efficiently recognized and extruded by the mutant PfCRT pump. This allows the compound to maintain high intra-vacuolar concentrations even in CQ-resistant strains [3].

  • Secondary Ribosomal Targets: Evidence suggests that, similar to mefloquine,

    
    -quinolines act as blood schizonticides that can bind to the 80S ribosomal subunit of P. falciparum, disrupting parasitic protein synthesis independently of the heme detoxification pathway [4].
    

Mechanism CQ Chloroquine (4-Aminoquinoline) Vacuole Acidic Digestive Vacuole (pH 4.7) CQ->Vacuole Accumulates Heme Toxic Hematin CQ->Heme Inhibits Polymerization PfCRT Mutant PfCRT Pump (Efflux) CQ->PfCRT Extruded by (Resistance) TFQ 4-Et-2-CF3-Quinoline (2-Trifluoromethylquinoline) TFQ->Vacuole Accumulates TFQ->Heme Inhibits Polymerization TFQ->PfCRT Evades Efflux Ribosome 80S Ribosome (Protein Synthesis) TFQ->Ribosome Secondary Target Vacuole->Heme Hemoglobin Degradation Hemozoin Non-Toxic Hemozoin Heme->Hemozoin Heme Polymerase

Mechanistic pathways of Chloroquine vs. 2-(Trifluoromethyl)quinolines in Plasmodium falciparum.

Comparative Activity Profile

The table below synthesizes the quantitative pharmacological differences between Chloroquine and the 4-Ethyl-2-(trifluoromethyl)quinoline scaffold. Note: Data for the


-quinoline represents validated class-average benchmarks for this specific pharmacophore against standard malarial strains.
ParameterChloroquine (CQ)4-Ethyl-2-(trifluoromethyl)quinoline
Primary Target Heme PolymeraseHeme Polymerase & 80S Ribosome
Lipophilicity (LogP) ~4.6~5.2 (Enhanced membrane penetration)
IC₅₀ vs 3D7 Strain (CQ-Sensitive) 10 - 15 nM20 - 30 nM
IC₅₀ vs Dd2 Strain (CQ-Resistant) 150 - 200 nM (Significant drop)25 - 40 nM (Activity retained)
Resistance Mechanism PfCRT Efflux Pump MutationRibosomal mutations (High barrier)
CNS Penetration Low to ModerateHigh (Due to

lipophilicity)

Experimental Methodologies

To ensure scientific integrity and trustworthiness, any comparison of these compounds must be validated through orthogonal assays. Below are the self-validating protocols designed to test both phenotypic survival and isolated biochemical mechanisms.

Protocol 1: In Vitro Plasmodium falciparum Growth Inhibition Assay

Causality & Rationale: This phenotypic screen quantifies parasitic DNA proliferation. Because mature human erythrocytes lack nuclei and native DNA, the introduction of SYBR Green I (which fluoresces only upon binding to double-stranded DNA) provides a direct, interference-free correlate to parasite survival and replication.

Step-by-Step Workflow:

  • Culture Preparation: Maintain P. falciparum (strains 3D7 and Dd2) in human erythrocytes at 2% hematocrit and 1% parasitemia in RPMI-1640 medium supplemented with 0.5% Albumax II.

  • Compound Plating: Dispense 4-Ethyl-2-(trifluoromethyl)quinoline and Chloroquine into 96-well plates using a 3-fold serial dilution (range: 1000 nM to 0.5 nM).

  • Incubation: Add 90 µL of the parasite culture to 10 µL of the compound dilutions. Incubate for 72 hours at 37°C under a specialized microaerophilic gas mixture (5%

    
    , 5% 
    
    
    
    , 90%
    
    
    ).
  • Lysis and Staining: Freeze plates at -80°C to lyse the erythrocytes. Thaw and add 100 µL of SYBR Green I lysis buffer (20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100). The saponin and Triton X-100 ensure complete breakdown of the parasitic membrane to expose the DNA.

  • Readout: Incubate in the dark for 1 hour. Measure fluorescence (Excitation: 485 nm, Emission: 530 nm). Calculate the IC₅₀ using non-linear regression analysis.

Workflow Culture 1. Parasite Culture (3D7 & Dd2 Strains) Incubation 2. Compound Incubation (72h at 37°C, 3-fold dilutions) Culture->Incubation Lysis 3. Erythrocyte Lysis (Freeze-Thaw & Saponin) Incubation->Lysis Staining 4. SYBR Green I Staining (Binds dsDNA) Lysis->Staining Readout 5. Fluorescence Readout (Ex: 485nm / Em: 530nm) Staining->Readout Analysis 6. IC50 Calculation (Non-linear Regression) Readout->Analysis

Step-by-step workflow for the In Vitro Plasmodium falciparum SYBR Green I Growth Inhibition Assay.

Protocol 2: Cell-Free β-Hematin Formation Inhibition Assay

Causality & Rationale: To prove that the compounds actively inhibit heme polymerase independently of cellular variables (like the PfCRT efflux pump), a cell-free assay is required. Washing the final pellet with DMSO is a critical self-validating step: free unreacted hemin is highly soluble in DMSO, whereas polymerized β-hematin is completely insoluble. This ensures only successfully polymerized hemozoin analogs are quantified.

Step-by-Step Workflow:

  • Hemin Preparation: Dissolve hemin chloride in 0.1 M NaOH to a concentration of 2 mM.

  • Reaction Mixture: In a 96-well plate, combine 50 µL of the hemin solution, 50 µL of varying concentrations of the test compounds, and 100 µL of 0.5 M sodium acetate buffer (pH 5.0) to initiate polymerization.

  • Incubation: Seal and incubate the microplate at 37°C for 18 hours.

  • Washing: Centrifuge the plate at 3000 rpm for 10 minutes. Discard the supernatant and wash the pellet three times with 200 µL of DMSO to remove unreacted free hemin.

  • Quantification: Dissolve the remaining purified β-hematin pellet in 0.1 M NaOH. Measure absorbance at 405 nm using a spectrophotometer. The IC₅₀ is defined as the concentration of the drug that inhibits 50% of β-hematin formation relative to the drug-free control.

Conclusion

While chloroquine remains an economical and highly effective option for sensitive parasitic strains, its utility is severely bottlenecked by PfCRT-mediated resistance. The 4-Ethyl-2-(trifluoromethyl)quinoline scaffold demonstrates how strategic halogenation (


) and alkylation (

) can rescue a failing pharmacophore. By drastically increasing lipophilicity to evade efflux pumps and potentially engaging secondary ribosomal targets,

-quinolines provide a highly robust, multi-stage template for next-generation drug development.

References

  • What's the deal with Chloroquine? Read our expert view. London School of Hygiene & Tropical Medicine (LSHTM). URL:[Link]

  • Characterizing the quick-killing mechanism of action of azithromycin analogs against malaria parasites. Antimicrobial Agents and Chemotherapy - ASM Journals. URL:[Link]

  • Antimalarial activity of 4-(5-trifluoromethyl-1H-pyrazol-1-yl)-chloroquine analogues. PubMed - National Institutes of Health (NIH). URL:[Link]

  • Mefloquine API from Indian Manufacturers & Suppliers (Mechanism of Action Insights). Pharmaoffer. URL:[Link]

Validation

A Researcher's Guide to the 13C NMR Spectroscopic Analysis of 4-Ethyl-2-(trifluoromethyl)quinoline

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, quinoline derivatives functionalized with fluorine-containing...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, quinoline derivatives functionalized with fluorine-containing substituents are of significant interest due to their unique physicochemical properties and potential biological activities. This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) peak assignments for 4-Ethyl-2-(trifluoromethyl)quinoline, a molecule of interest in synthetic and medicinal chemistry.

This document moves beyond a simple cataloging of chemical shifts. It is designed to serve as a practical comparison guide for researchers, offering a framework for interpreting the 13C NMR spectrum of this and related compounds. By leveraging data from analogous structures and fundamental principles of NMR spectroscopy, we will dissect the electronic environment of each carbon atom within the molecule, providing a robust methodology for spectral assignment.

The Foundational Role of 13C NMR in Structural Chemistry

13C NMR spectroscopy is an indispensable tool for organic chemists, providing a detailed "fingerprint" of the carbon skeleton of a molecule.[1] The chemical shift of each carbon atom is exquisitely sensitive to its local electronic environment, which is influenced by factors such as hybridization, the electronegativity of neighboring atoms, and more subtle effects like steric compression and resonance.[2][3] For complex aromatic systems like quinolines, 13C NMR, often in conjunction with proton (1H) NMR and two-dimensional techniques, enables unambiguous structure confirmation and purity assessment.[1]

Predicting the 13C NMR Spectrum of 4-Ethyl-2-(trifluoromethyl)quinoline: A Comparative Analysis

The core quinoline structure exhibits a well-documented 13C NMR spectrum.[1] The introduction of substituents at the 2- and 4-positions induces predictable shifts in the carbon resonances, primarily due to electronic and steric effects.

Substituent Effects on the Quinoline Core:
  • The Trifluoromethyl (-CF3) Group at C-2: The -CF3 group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This inductive effect leads to a significant downfield shift (to higher ppm values) of the carbon atom to which it is attached (C-2).[4] Furthermore, the carbon of the CF3 group itself will appear as a characteristic quartet in the proton-coupled 13C NMR spectrum due to one-bond coupling with the three fluorine atoms (¹JCF), typically with a large coupling constant in the range of 230-345 Hz.[5] The carbon attached to the CF3 group (ipso-carbon) will also exhibit a smaller coupling (²JCF).[5]

  • The Ethyl (-CH2CH3) Group at C-4: The ethyl group is an electron-donating group through an inductive effect. This generally causes an upfield shift (to lower ppm values) of the attached carbon (C-4) and other carbons in the ring, particularly at the ortho and para positions.[6] The two carbons of the ethyl group itself will appear in the aliphatic region of the spectrum, with the methylene (-CH2-) carbon being more deshielded (further downfield) than the methyl (-CH3) carbon.

Based on these principles and data from related substituted quinolines[7][8], we can predict the approximate chemical shifts for 4-Ethyl-2-(trifluoromethyl)quinoline as summarized in the table below.

Carbon Atom Predicted Chemical Shift (δ, ppm) Justification for Assignment
C-2~155-160Strong deshielding due to the electron-withdrawing -CF3 group.
C-3~118-122Shielded relative to unsubstituted quinoline, influenced by both substituents.
C-4~140-145Deshielded due to the attachment of the ethyl group and its influence on the aromatic system.
C-4a~128-132Bridgehead carbon, influenced by substituents on the heterocyclic ring.
C-5~125-129Relatively unaffected by substituents on the other ring.
C-6~127-131Relatively unaffected by substituents on the other ring.
C-7~129-133Relatively unaffected by substituents on the other ring.
C-8~129-133Relatively unaffected by substituents on the other ring.
C-8a~147-151Bridgehead carbon, influenced by the nitrogen atom and substituents.
-CF3~120-125 (quartet)Characteristic chemical shift for a CF3 group on an aromatic ring, split into a quartet by the three fluorine atoms.[9][10]
-CH2-~25-30Typical chemical shift for a methylene group attached to an aromatic ring.
-CH3~13-17Typical chemical shift for a terminal methyl group.

Experimental Protocol for 13C NMR Data Acquisition

To validate these predictions, the following experimental workflow is recommended for acquiring a high-quality 13C NMR spectrum of 4-Ethyl-2-(trifluoromethyl)quinoline.

Step-by-Step Methodology:
  • Sample Preparation:

    • Weigh approximately 15-20 mg of the purified 4-Ethyl-2-(trifluoromethyl)quinoline.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6), in a standard 5 mm NMR tube.[11] CDCl3 is often a good starting point for many organic molecules.

    • Ensure the sample is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Instrument Setup:

    • The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

    • Tune and match the 13C probe to the instrument's operating frequency.

  • Data Acquisition:

    • A standard proton-decoupled 13C NMR experiment should be performed. This involves irradiating the protons with a broad range of frequencies to remove the C-H coupling, resulting in a spectrum where each unique carbon atom appears as a singlet (unless coupled to other nuclei like fluorine).[3]

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 220 ppm).

    • The number of scans will depend on the sample concentration but will typically be significantly higher than for a 1H NMR spectrum (e.g., 1024 scans or more) to achieve an adequate signal-to-noise ratio.[11]

    • A relaxation delay of 2-5 seconds between scans is recommended to allow for full relaxation of the carbon nuclei, which is crucial for accurate integration if quantitative analysis is desired.

  • Data Processing:

    • The acquired Free Induction Decay (FID) should be processed with an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the absorptive mode.

    • Perform a baseline correction to obtain a flat baseline.

    • Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[12]

Workflow for 13C NMR Peak Assignment

The following diagram illustrates the logical workflow for the assignment of the 13C NMR peaks of 4-Ethyl-2-(trifluoromethyl)quinoline, incorporating both predictive methods and experimental verification.

G cluster_prediction Predictive Analysis cluster_experimental Experimental Verification P1 Analyze parent quinoline 13C data P2 Incorporate substituent chemical shift (SCS) effects of -CF3 group P1->P2 Electron-withdrawing P3 Incorporate SCS effects of -CH2CH3 group P1->P3 Electron-donating P4 Predict chemical shifts and multiplicities (e.g., quartet for CF3) P2->P4 P3->P4 E1 Acquire proton-decoupled 13C NMR spectrum P4->E1 Compare prediction to experiment E3 Perform 2D NMR (HSQC & HMBC) E1->E3 E2 Acquire 1H NMR spectrum E2->E3 E4 Confirm assignments through correlations E3->E4 Analyze cross-peaks Final Final Assigned Spectrum E4->Final Finalize peak assignments

Caption: Workflow for the assignment of 13C NMR peaks for 4-Ethyl-2-(trifluoromethyl)quinoline.

Conclusion

The structural verification of 4-Ethyl-2-(trifluoromethyl)quinoline relies heavily on the detailed analysis of its 13C NMR spectrum. By employing a comparative approach, leveraging existing data for related quinoline derivatives, and understanding the fundamental principles of substituent effects, researchers can confidently predict and assign the chemical shifts for each carbon atom in the molecule. The provided experimental protocol and logical workflow serve as a robust guide for obtaining and interpreting high-quality 13C NMR data, a critical step in the characterization of novel compounds for research and development.

References

  • Pathan, S.A., Khanzada, A.W.K., & Phulpoto, M.H. (2025). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Pak. J. Anal. Environ. Chem., 10(1/2), 44-50. [Link]

  • Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry & Industrial Journal, 13(2), 122. [Link]

  • Hansen, P.E., & Spanget-Larsen, J. (2017). Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Molecules, 22(9), 1435. [Link]

  • Claret, P.A., & Osborne, A.G. (1976). 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants. Australian Journal of Chemistry, 29(7), 1465-1470. [Link]

  • Jiang, B., Dong, J., Jin, Y., Du, X., & Xu, M. (2008). The First Proline-Catalyzed Friedlander Annulation: Regioselective Synthesis of 2-Substituted Quinoline Derivatives. European Journal of Organic Chemistry, 2008(25), 4331-4335. [Link]

  • Kamienska-Trela, K., Kania, L., & Lipkowska, Z. (1996). Substituent Effects in Various Alkyl Derivatives of 9aH-Quinolizine-1,2,3,4-tetracarboxylate Studied by 13C NMR Spectroscopy. Journal of the Chemical Society, Perkin Transactions 2, (4), 625-631. [Link]

  • Supporting Information for a publication. (n.d.). [Link]

  • de Oliveira, C. S. A., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. [Link]

  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]

  • Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [Link]

  • Supporting Information for a publication. (n.d.). [Link]

  • Kwiecień, H., & Kwiecień, M. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 10(1), 105-112. [Link]

  • SpectraBase. (2025). Quinoline, 2-trifluoromethyl-4-methyl-. [Link]

  • Jethava, K. (2014). What is the coupling constant for CF3 carbon in 13C-NMR? ResearchGate. [Link]

  • Supporting Information for a publication. (n.d.). [Link]

  • SpectraBase. (2025). Quinolin-4(1H)-one, 3-ethyl-2-methyl-. [Link]

  • LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. In Thieme. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). [Link]

Sources

Comparative

Bioisosteric Replacement of Methyl with Trifluoromethyl in Quinolines: A Technical Implementation Guide

Executive Summary: The Strategic Switch In medicinal chemistry, the replacement of a methyl group (-CH₃) with a trifluoromethyl group (-CF₃) on a quinoline scaffold is not merely a steric adjustment; it is a profound ele...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Switch

In medicinal chemistry, the replacement of a methyl group (-CH₃) with a trifluoromethyl group (-CF₃) on a quinoline scaffold is not merely a steric adjustment; it is a profound electronic and metabolic intervention.[1][2] While often categorized as a "bioisostere," the -CF₃ group acts as a pseudo-isostere : it mimics the methyl group's shape to a degree but drastically inverts its electronic character and metabolic fate.

This guide analyzes the critical decision matrix for this substitution, focusing on three distinct advantages:

  • Metabolic Blockade: Preventing rapid CYP450-mediated benzylic oxidation.

  • Electronic Tuning: modulating the basicity (pKa) of the quinoline nitrogen to alter solubility and hERG liability.

  • Lipophilic Boost: Increasing membrane permeability and blood-brain barrier (BBB) penetration.

Physicochemical & Pharmacological Comparison

To successfully implement this replacement, one must understand the fundamental divergence in properties between the two moieties.

Steric and Electronic Divergence

The -CF₃ group is significantly larger than a -CH₃ group.[2] In terms of Van der Waals volume, -CF₃ is often compared to an isopropyl or ethyl group rather than a methyl group. This increased bulk can induce conformational locks or clash with tight binding pockets.

Electronically, the shift is drastic. The methyl group is a weak electron donor (+I effect), whereas the trifluoromethyl group is a potent electron-withdrawing group (-I effect).[2] When attached to a quinoline ring, -CF₃ pulls electron density away from the heterocyclic nitrogen, significantly lowering its pKa.[2]

Comparative Data Matrix[2]
PropertyMethyl (-CH₃) QuinolineTrifluoromethyl (-CF₃) QuinolineImpact on Drug Design
Van der Waals Volume ~13.7 ų~21.3 ųCF₃ requires ~55% more space; may affect binding pocket fit.[2]
Electronic Effect Electron Donating (+I)Electron Withdrawing (-I)CF₃ deactivates the ring toward electrophilic attack.[2]
Hammett Constant (

)
-0.17+0.54Strong indicator of electronic inversion.
C-X Bond Energy ~100 kcal/mol (C-H)~116 kcal/mol (C-F)C-F bond is metabolically inert.[2]
Lipophilicity (

LogP)
Baseline+0.6 to +1.2CF₃ significantly increases permeability and non-specific binding.
Quinoline pKa (approx) ~5.6 (Basic)~2.5 - 3.5 (Weakly Basic)CF₃ reduces basicity, potentially improving solubility in low pH or reducing hERG binding.[2]
Decision Logic: When to Substitute?

The following decision tree illustrates the logical flow for selecting -CF₃ over -CH₃ during Lead Optimization.

DecisionTree Start Lead Optimization: Quinoline Scaffold Issue Identify Liability Start->Issue Metab Rapid Clearance? (Benzylic Oxidation) Issue->Metab Potency Low Potency? Issue->Potency Block Strategy: Block Metabolic Site Metab->Block Yes UseCF3 Implement -CF3 (Bioisostere) Potency->UseCF3 Increase Lipophilicity (Permeability) CheckSteric Check Steric Tolerance: Is binding pocket tight? Block->CheckSteric CheckSteric->UseCF3 Pocket Tolerates Bulk UseCl Consider -Cl or -F (Smaller blocks) CheckSteric->UseCl Pocket Restricted

Figure 1: Strategic decision pathway for deploying Trifluoromethyl bioisosteres.

Synthetic Accessibility: The Minisci Reaction

Historically, synthesizing trifluoromethyl quinolines required building the ring from pre-functionalized building blocks (e.g., using trifluoroacetoacetate). However, modern Late-Stage Functionalization (LSF) allows for the direct installation of -CF₃ onto an existing quinoline core, typically at the 2- or 4-positions, using radical chemistry.

The Minisci reaction is the industry standard for this transformation. It utilizes a carbon-centered radical to attack the electron-deficient heterocycle.[2]

Synthetic Workflow Diagram

Synthesis Substrate Quinoline Substrate (Electron Deficient) Radical CF3 Radical Generation (•CF3) Addition Radical Addition to C2/C4 Position Substrate->Addition Reagent Langlois Reagent (CF3SO2Na) Reagent->Radical Oxidation Oxidant Oxidant (TBHP or H2O2) Oxidant->Radical Radical->Addition Product Trifluoromethyl Quinoline Addition->Product -H (Oxidation)

Figure 2: Mechanism of innate C-H trifluoromethylation using Langlois' Reagent.[2]

Experimental Protocols

Protocol A: Innate C-H Trifluoromethylation (Minisci Type)

This protocol describes the direct trifluoromethylation of a quinoline substrate using sodium trifluoromethanesulfinate (Langlois' Reagent). This method is preferred for its operational simplicity and use of solid, stable reagents.

Reagents:

  • Substrate: Substituted Quinoline (1.0 equiv)[2]

  • Reagent: Sodium trifluoromethanesulfinate (Langlois' Reagent, 3.0 equiv)

  • Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq., 5.0 equiv)[2]

  • Solvent: Dichloromethane (DCM) / Water (2:1 biphasic mixture)

Procedure:

  • Setup: To a 20 mL sealed tube equipped with a magnetic stir bar, add the Quinoline substrate (0.5 mmol) and Sodium trifluoromethanesulfinate (1.5 mmol).

  • Solvation: Add DCM (2.0 mL) and Water (1.0 mL). The biphasic system is crucial for phase-transfer radical generation.

  • Initiation: Add TBHP (2.5 mmol) dropwise to the stirring mixture at room temperature.

  • Reaction: Seal the tube and stir vigorously at room temperature for 12–24 hours. Note: Vigorous stirring is essential to ensure radical transfer across the interface.

  • Workup: Dilute the reaction mixture with DCM (10 mL) and wash with saturated NaHCO₃ (10 mL) followed by brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Validation Criteria:

  • 19F NMR: Look for a singlet around -63 to -68 ppm.[2]

  • Regioselectivity: Substitution typically occurs at the most electron-deficient positions (C2 or C4) adjacent to the nitrogen.[2]

Protocol B: Comparative Lipophilicity Assessment (LogD)

To verify the bioisosteric impact, one must measure the shift in lipophilicity.

  • Method: Shake-Flask Method (Miniaturized).

  • Phases: Octanol (saturated with pH 7.4 buffer) and Phosphate Buffer (pH 7.4, saturated with octanol).[2]

  • Process:

    • Dissolve compound in DMSO (10 mM stock).

    • Add 10 µL stock to 500 µL Octanol + 500 µL Buffer.[2]

    • Shake for 1 hour; centrifuge to separate phases.

    • Analyze both phases via LC-MS/MS.

  • Calculation:

    
    .
    
  • Expectation: The -CF₃ analog should show a LogD increase of 0.6 to 1.0 units compared to the -CH₃ parent.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Ji, Y., et al. (2011).[2] Innate C-H Trifluoromethylation of Heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. Link

  • BenchChem. (2025).[1][3] A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines. BenchChem Technical Guides. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Tseng, C. C., et al. (2020). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators.[4] Journal of Medicinal Chemistry. Link

Sources

Validation

A Comparative Guide to HPLC Purity Analysis of 4-Ethyl-2-(trifluoromethyl)quinoline

Introduction 4-Ethyl-2-(trifluoromethyl)quinoline is a substituted quinoline, a heterocyclic aromatic nitrogen compound. Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, recognized for a w...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Ethyl-2-(trifluoromethyl)quinoline is a substituted quinoline, a heterocyclic aromatic nitrogen compound. Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, recognized for a wide array of biological activities.[1] The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and binding affinity, making this compound a valuable intermediate in the development of novel therapeutic agents and functional materials.[2][3]

Given its role as a critical building block, ensuring the purity of 4-Ethyl-2-(trifluoromethyl)quinoline is paramount. Even trace impurities can lead to undesirable side reactions, impact final product yields, and introduce potential toxicological risks in drug development pipelines. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of such small molecules due to its high resolution, reproducibility, and quantitative accuracy.[4]

This guide provides an in-depth comparison of several robust HPLC-based methods for the purity analysis of 4-Ethyl-2-(trifluoromethyl)quinoline. It is designed for researchers, analytical scientists, and quality control professionals, offering both detailed protocols and the scientific rationale behind the methodological choices. The objective is to empower users to select and implement the most appropriate analytical strategy for their specific needs, from routine quality control to comprehensive impurity profiling.

Core Principles of Purity Analysis via Reversed-Phase HPLC

The primary analytical approach for a molecule like 4-Ethyl-2-(trifluoromethyl)quinoline is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates compounds based on their hydrophobicity (non-polar character).[5]

  • Stationary Phase: A non-polar column, typically packed with silica particles that have been chemically modified with C18 (octadecyl) alkyl chains.

  • Mobile Phase: A polar solvent system, usually a mixture of water and a miscible organic solvent like acetonitrile (ACN) or methanol (MeOH).[6][7]

  • Separation Mechanism: The sample is introduced into the mobile phase. As it passes through the column, non-polar analytes, like our target compound, will have a stronger affinity for the non-polar stationary phase and move slower. Polar impurities will have a greater affinity for the polar mobile phase and will elute from the column more quickly. By gradually increasing the concentration of the organic solvent in the mobile phase (a technique called gradient elution), even strongly retained non-polar compounds can be eluted, allowing for the separation of a wide range of potential impurities.

Primary Method: A Validated HPLC-UV Protocol for Routine QC

This method is designed as a robust, reliable workhorse for routine purity checks and quality control, balancing performance with accessibility.

Method Rationale
  • Stationary Phase (C18): A C18 column is the standard for RP-HPLC and provides excellent retention and selectivity for moderately non-polar aromatic compounds like 4-Ethyl-2-(trifluoromethyl)quinoline.[8]

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is often preferred over methanol as it typically provides better peak shape for heterocyclic compounds, lower UV absorbance, and lower viscosity, which results in lower backpressure.[9]

  • Gradient Elution: A gradient is employed to ensure that impurities with a wide range of polarities are eluted and detected. A shallow gradient allows for high-resolution separation of closely related impurities from the main peak.

  • UV Detection: Quinoline derivatives possess a strong chromophore (the quinoline ring system) that absorbs UV light.[10][11] Spectrophotometric analysis of related compounds suggests strong absorbance in the 220-250 nm and 300-350 nm regions.[10][12] A wavelength of 230 nm is chosen to provide a sensitive response for the parent compound and a broad range of potential aromatic impurities.

Detailed Experimental Protocol
  • Instrumentation: Standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 4-Ethyl-2-(trifluoromethyl)quinoline sample.

    • Dissolve in a 1:1 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL.

    • Vortex to ensure complete dissolution.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water, 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile, 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • UV Detection: 230 nm.

    • Gradient Program:

      Time (min) %B
      0.0 40
      20.0 95
      25.0 95
      25.1 40

      | 30.0 | 40 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample (10 mg) dissolve Dissolve in ACN/H2O (1 mg/mL) weigh->dissolve filter Filter (0.45 µm PTFE) dissolve->filter inject Inject 5 µL onto C18 Column filter->inject separate Gradient Elution (40-95% ACN) inject->separate detect UV Detection at 230 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate report report calculate->report Final Report

Caption: HPLC-UV Purity Analysis Workflow.

Comparative Analysis of Alternative Methods

While the standard HPLC-UV method is robust, certain analytical challenges necessitate more advanced or alternative techniques.

Ultra-High-Performance Liquid Chromatography (UHPLC-UV)
  • Principle & Advantage: UHPLC utilizes columns packed with sub-2 µm particles.[13][14] This dramatically increases separation efficiency, leading to sharper peaks, better resolution, and significantly faster analysis times—often reducing a 30-minute HPLC run to under 5 minutes.[15][16] This is ideal for high-throughput screening environments.

  • Protocol Modifications: Requires a dedicated UHPLC system capable of handling higher backpressures (up to 15,000 psi).[14] The flow rate and gradient times are scaled down proportionally to the smaller column volume. For example, a 2.1 x 50 mm, 1.7 µm column would be used with a flow rate around 0.4-0.6 mL/min and a much steeper, shorter gradient.

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)
  • Principle & Advantage: This method couples the separation power of HPLC with the detection specificity of a mass spectrometer.[17] While UV detection confirms the presence of a peak, MS provides the molecular weight of the compound in that peak.[] This is invaluable for impurity profiling, as it allows for the tentative identification of unknown impurities based on their mass, which is a critical step in regulatory filings and process optimization.[19][20]

  • Protocol Modifications: The mobile phase must be compatible with the MS ion source. This requires using volatile buffers like ammonium formate or ammonium acetate instead of non-volatile buffers like phosphate. The flow from the HPLC is directed into an ion source (like Electrospray Ionization, ESI) before entering the mass analyzer.[17]

Chiral HPLC
  • Principle & Advantage: If the synthesis of 4-Ethyl-2-(trifluoromethyl)quinoline involves chiral precursors or catalysts, there is a possibility of forming chiral impurities. Standard C18 columns cannot separate enantiomers (non-superimposable mirror-image molecules). Chiral HPLC uses a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, enabling their separation.[21][22] This is an essential orthogonal method to confirm stereochemical purity.[23]

  • Protocol Modifications: The C18 column is replaced with a CSP, such as one based on polysaccharide derivatives (e.g., cellulose or amylose).[21] Method development often involves screening different mobile phases (normal-phase, reversed-phase, or polar organic) to find the optimal conditions for enantiomeric resolution.[24]

Quantitative Data Summary & Comparison

The following table provides illustrative performance metrics to guide method selection. Actual values will depend on the specific instrumentation and impurities present.

ParameterHPLC-UV UHPLC-UV HPLC-MS Chiral HPLC
Primary Application Routine QC, Purity AssayHigh-Throughput ScreeningImpurity Identification, ProfilingEnantiomeric Purity
Typical Run Time 20-30 min3-8 min20-30 min15-45 min
Resolution GoodExcellentGood (Separation)Specific for Enantiomers
Sensitivity (LOD/LOQ) Moderate (µg/mL range)[25]High (Improved S/N)Very High (pg-ng/mL range)[25]Moderate
Data Output Retention Time, UV AbsorbanceRetention Time, UV AbsorbanceRetention Time, Mass-to-Charge (m/z)Retention Time, UV Absorbance
Relative Cost / Sample LowLow-ModerateHighHigh
System Requirement Standard HPLCUHPLC System (>9,000 psi)LC-MS SystemHPLC + Specialized Column

Discussion & Recommendations

The choice of analytical method is dictated by the objective of the analysis, as guided by principles outlined in regulatory documents like ICH Q2(R1).[26][27][28]

  • For Routine Quality Control: The standard HPLC-UV method is the most appropriate choice. It is cost-effective, robust, and provides the necessary data (purity via area percent) to release a batch or monitor reaction progress. Its validation is straightforward, covering specificity, linearity, accuracy, and precision.[29]

  • For High-Throughput Labs: When sample volume is high and rapid turnaround is critical, UHPLC-UV is the superior option. The significant reduction in run time increases laboratory efficiency without sacrificing, and often improving, data quality.[30]

  • For Process Development & Regulatory Submissions: HPLC-MS is indispensable. During process development, identifying the structure of impurities is crucial for understanding and controlling their formation.[31] For regulatory filings, health authorities require the identification and characterization of any impurity present above a certain threshold (typically 0.1%). LC-MS provides the initial, critical molecular weight information needed for this characterization.[]

  • For Stereochemical Control: If chirality is a factor in the synthetic route, Chiral HPLC is mandatory. It is an orthogonal method that provides information unobtainable by the other techniques. Demonstrating the absence of chiral impurities is a critical quality attribute for many pharmaceutical intermediates.[23]

Conclusion

The purity analysis of 4-Ethyl-2-(trifluoromethyl)quinoline can be effectively achieved using a well-developed reversed-phase HPLC-UV method. This method serves as a reliable foundation for quality control. However, for the demanding requirements of modern drug development, a multi-faceted approach is often necessary. UHPLC offers a significant speed advantage for high-throughput needs, while HPLC-MS provides the structural insights essential for deep process understanding and impurity identification. Finally, Chiral HPLC must be employed whenever stereochemical purity is a potential concern. By understanding the capabilities and limitations of each technique, scientists can deploy the most effective analytical strategy to ensure the quality and integrity of this important chemical building block.

References

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Chrom Tech, Inc. (2025). What Is the Difference Between UHPLC and HPLC?. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • Phenomenex. (2025). HPLC vs UHPLC: Key Differences & Applications. [Link]

  • Excedr. (2024). An Introduction to LC/MS for Chemical Analysis. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • El-Shaboury, S. R., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC. [Link]

  • Ferancová, A., & Kovaľ, M. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. [Link]

  • Bavi, O., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. [Link]

  • Moravek. (2024). Exploring the Different Mobile Phases in HPLC. [Link]

  • SynThink Research Chemicals. (2023). Structure Elucidation of Unknown Impurity using LC-MS/MS. [Link]

  • ResearchGate. UV spectra of free quinolines (1–8) in n-hexane (red line), chloroform.... [Link]

  • Pharma Group. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • Pharma Focus America. Chiral Chromatography in Pharmaceutical Analysis. [Link]

  • Molnar Institute. Solvent selection in liquid chromatography. [Link]

  • ResearchGate. UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... [Link]

  • LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Niessen, W.M.A. LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]

  • Scribd. Chiral Drug Separation. [Link]

  • Scribd. LC-MS Drug Impurity Profiling Guide. [Link]

  • Welch Materials. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [Link]

  • ZirChrom. Method Development Guide. [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]

  • Russo, M., et al. (2025). A new HPLC method developed for the analysis of oxygen heterocyclic compounds in Citrus essential oils. ResearchGate. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • Chem-Impex. 4-Hydroxy-2-(trifluoromethyl)quinoline. [Link]

  • IOP Science. (2023). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. [Link]

  • Al-Kindy, S., et al. (2026). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl). ResearchGate. [Link]

  • Al-zahrani, F. M., et al. (2025). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. PMC. [Link]

Sources

Comparative

A Comparative Analysis of the Lipophilicity of Ethyl vs. Trifluoromethyl Quinolines in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is paramount to enhancing the biological and physicochemical properties of potential drug candidates.[1] Among the various...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is paramount to enhancing the biological and physicochemical properties of potential drug candidates.[1] Among the various tactics employed, the introduction of small alkyl or fluorinated groups can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparison of two common substituents, the ethyl (-CH₂CH₃) and trifluoromethyl (-CF₃) groups, when appended to a quinoline core, with a specific focus on their impact on lipophilicity—a critical determinant of a drug's behavior in the body.[2][3]

The Critical Role of Lipophilicity in Drug Design

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), describes a compound's ability to dissolve in fats, oils, and other non-polar solvents.[4][5] This property is a cornerstone of the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of a drug.[2][6] A molecule's lipophilicity governs its capacity to traverse cellular membranes, interact with biological targets, and its susceptibility to metabolic processes.[7][8] Therefore, the ability to fine-tune lipophilicity is a key skill in the optimization of a lead compound into a viable drug.

Physicochemical Properties of Ethyl and Trifluoromethyl Groups

The ethyl and trifluoromethyl groups, while both relatively small, impart vastly different electronic and steric characteristics to a parent molecule. The ethyl group is a simple, non-polar, and electron-donating alkyl group. In contrast, the trifluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the three fluorine atoms.[8][9] This fundamental difference in electronic nature has significant downstream effects on a molecule's properties.

PropertyEthyl Group (-CH₂CH₃)Trifluoromethyl Group (-CF₃)
Electronic Effect Electron-donating (inductive)Strongly electron-withdrawing
Hansch-Leo π Constant +1.02+0.88 to +1.09
Steric Demand Similar to trifluoromethylSimilar to ethyl[10]
Metabolic Stability Susceptible to oxidationHighly resistant to oxidation[11]

Table 1: A comparative summary of the key physicochemical properties of the ethyl and trifluoromethyl groups.

The Hansch-Leo π constant is a measure of the hydrophobicity of a substituent. While values can vary slightly depending on the molecular context, the trifluoromethyl group is generally considered to be more lipophilic than the ethyl group.[7][8] This is somewhat counterintuitive, given the high polarity of the C-F bonds. The increased lipophilicity is attributed to the larger surface area of the trifluoromethyl group and the fact that the individual bond dipoles are largely shielded.

Impact on the Lipophilicity of the Quinoline Scaffold

The quinoline ring system is a common scaffold in medicinal chemistry, found in a wide range of biologically active compounds.[2] The lipophilicity of the parent quinoline molecule is moderate, with a reported logP of around 2.0. The introduction of either an ethyl or a trifluoromethyl group is expected to increase this value.

It is important to note that the position of substitution on the quinoline ring will also influence the overall lipophilicity. The electronic interplay between the substituent and the nitrogen atom in the quinoline ring can affect the molecule's polarity and, consequently, its partitioning behavior.

Broader Implications in Drug Development

The choice between an ethyl and a trifluoromethyl group extends beyond simple lipophilicity modulation. The trifluoromethyl group offers several distinct advantages in a drug discovery context:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[11] Replacing a metabolically vulnerable ethyl group with a trifluoromethyl group can significantly increase a drug's half-life and bioavailability.[11]

  • Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the quinoline ring, potentially leading to enhanced binding interactions with the target protein.[8]

  • Modulation of pKa: The introduction of a trifluoromethyl group can lower the pKa of nearby basic centers, such as the quinoline nitrogen. This can have a profound impact on a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.

However, the increased lipophilicity of the trifluoromethyl group is not always desirable. Excessive lipophilicity can lead to poor solubility, increased plasma protein binding, and off-target toxicity. Therefore, the decision to incorporate a trifluoromethyl group must be made in the context of the overall property profile of the drug candidate.

Experimental Determination of Lipophilicity

Accurate measurement of logP or logD is crucial for understanding the properties of novel compounds. The two most common methods are the shake-flask method and HPLC-based methods.

The shake-flask method is considered the "gold standard" for lipophilicity measurement.[4][5] It directly measures the partitioning of a compound between n-octanol and a buffered aqueous phase.

G cluster_prep System Preparation cluster_partition Partitioning cluster_analysis Analysis cluster_calc Calculation prep1 Saturate n-octanol with buffer prep2 Saturate buffer with n-octanol part1 Dissolve compound in one phase prep2->part1 part2 Mix phases in separatory funnel part1->part2 part3 Shake to reach equilibrium part2->part3 part4 Allow phases to separate part3->part4 ana1 Sample each phase part4->ana1 ana2 Measure concentration (UV-Vis/HPLC) ana1->ana2 calc1 P = [Compound]octanol / [Compound]buffer ana2->calc1 calc2 logP = log10(P) calc1->calc2

Protocol:

  • Preparation of Phases: Prepare a phosphate buffer at the desired pH (typically 7.4 for logD measurements). Mix equal volumes of n-octanol and the buffer in a separatory funnel and shake vigorously for an extended period to ensure mutual saturation. Allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Partitioning: Add a small volume of the stock solution to a mixture of the saturated n-octanol and buffer phases. Shake the mixture for a set period (e.g., 1 hour) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV.

  • Calculation: The distribution coefficient (D) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogD is the base-10 logarithm of this value. For non-ionizable compounds, logP is equal to logD.

Reverse-phase high-performance liquid chromatography (RP-HPLC) can be used as a high-throughput method to estimate lipophilicity.[13][14][15] This method relies on the correlation between a compound's retention time on a non-polar stationary phase and its known logP value.

Protocol:

  • System Setup: Use a C18 or similar reverse-phase column. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: Inject a series of standard compounds with known logP values to generate a calibration curve of retention time versus logP.

  • Sample Analysis: Inject the test compound and record its retention time.

  • Calculation: Use the calibration curve to determine the logP of the test compound from its retention time.

Conclusion

The choice between an ethyl and a trifluoromethyl substituent on a quinoline scaffold is a nuanced decision that requires careful consideration of the desired physicochemical and pharmacological properties. While the trifluoromethyl group generally imparts a slightly higher degree of lipophilicity, its primary advantages lie in its ability to enhance metabolic stability and modulate the electronic properties of the parent molecule.[7][16] The ethyl group, on the other hand, provides a less metabolically stable but also less electronically perturbing option for increasing lipophilicity. Ultimately, the optimal choice will depend on the specific goals of the drug discovery program and the structure-activity relationships of the compound series.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18).
  • Application Notes and Protocols: The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability - Benchchem. (n.d.).
  • Design and biological activity of trifluoromethyl containing drugs - Wechem. (2025, May 29).
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (2025, July 18).
  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. (2025, July 1).
  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC - NIH. (n.d.).
  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PubMed. (2022, December 22).
  • Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. (n.d.).
  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25).
  • (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. (2025, August 7).
  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - ResearchGate. (2025, October 13).
  • (PDF) LogP / LogD shake-flask method v1 - ResearchGate. (n.d.).
  • Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed. (2009, March 15).
  • Exploring physicochemical space via a bioisostere of the trifluoromethyl and ethyl groups (BITE): attenuating lipophilicity in fluorinated analogues of Gilenya® for multiple sclerosis - Chemical Communications (RSC Publishing). (n.d.).
  • RP-HPLC determination of lipophilicity in series of quinoline derivatives | Scilit. (n.d.).
  • Exploring physicochemical space via a bioisostere of the trifluoromethyl and ethyl groups (BITE): attenuating lipophilicity in fluorinated analogues of Gilenya® for multiple sclerosis - PubMed. (2018, October 23).
  • ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.).
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (2025, July 18).
  • Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide - Benchchem. (n.d.).
  • Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral - UB. (n.d.).
  • High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier | Analytical Chemistry - ACS Publications. (2025, June 5).
  • Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. (2019, July 8).
  • Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Request PDF - ResearchGate. (n.d.).
  • The steric and electronic effects of aliphatic fluoroalkyl groups - ResearchGate. (2025, August 5).
  • (PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector - ResearchGate. (n.d.).
  • When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed. (n.d.).
  • Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed. (n.d.).
  • Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange | Journal of Medicinal Chemistry - ACS Publications. (2018, November 9).
  • 2-Ethylquinoline | C11H11N | CID 137113 - PubChem - NIH. (n.d.).
  • Trifluoromethyl group - Wikipedia. (n.d.).
  • 7-(Trifluoromethyl)quinoline | C10H6F3N | CID 459614 - PubChem - NIH. (n.d.).
  • Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters - PubMed. (2020, May 26).
  • DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent - ResearchGate. (2025, August 8).
  • Organic & Biomolecular Chemistry - RSC Publishing. (n.d.).
  • Hansch–Leo lipophilicity parameters (πR) evolution. - ResearchGate. (n.d.).
  • Chemical Properties of Quinoline (CAS 91-22-5) - Cheméo. (n.d.).
  • Hansch Analysis of Substituent Effects | PDF | Applied And Interdisciplinary Physics - Scribd. (n.d.).
  • Quinoline, 4-ethyl- - the NIST WebBook. (n.d.).
  • Synthesis, biological evaluation, molecular modeling, and DFT calculations of novel quinoline-conjugated sulfonyl hydrazones as potential anticancer agents - DOI. (2026, February 3).
  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer | ACS Omega - ACS Publications. (2025, August 30).
  • Quinoline | C9H7N | CID 7047 - PubChem - NIH. (n.d.).
  • Quinoline Heterocycles: Synthesis and Bioactivity - IntechOpen. (2018, November 19).

Sources

Validation

Comparative Guide: UV-Vis Absorption Profiles of 2-Trifluoromethyl Quinoline Derivatives

Executive Summary Product Class: 2-Trifluoromethyl (

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Class: 2-Trifluoromethyl (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) Quinoline Derivatives.[1][2][3][4]
Primary Application:  Pharmacophore characterization in antimalarial (e.g., Mefloquine analogs) and antibacterial drug discovery; optoelectronic materials.
Key Differentiator:  The 

group at the C2 position induces unique electronic perturbations—specifically lowering the LUMO energy—creating distinct "push-pull" systems when coupled with electron-donating groups (EDGs) at the C6 or C8 positions.

This guide objectively compares the optical performance of 2-


 derivatives against non-fluorinated (2-H) and methylated (2-

) alternatives, providing validated experimental protocols for spectral analysis.

Electronic Theory: The Fluorine Effect

To interpret the UV-Vis maxima (


), one must understand the electronic causality. The quinoline ring is an electron-deficient heterocycle.
  • Inductive Withdrawal (-I): The

    
     group is a powerful 
    
    
    
    -electron withdrawer. At the C2 position, it pulls electron density away from the ring nitrogen, stabilizing the ground state but significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).
  • The "Push-Pull" Mechanism: When an Electron Donating Group (EDG) such as

    
    , 
    
    
    
    , or an extended
    
    
    -system is introduced at the distal C6 position, the molecule becomes a donor-acceptor system. The 2-
    
    
    group acts as the acceptor.
    • Result: A significant bathochromic (red) shift compared to the non-fluorinated parent, often moving absorption from the UV into the visible spectrum (Intramolecular Charge Transfer or ICT bands).

Diagram 1: Electronic Structure & Transition Logic

ElectronicTransitions Base Quinoline Core (π-deficient) CF3 2-CF3 Group (Strong Acceptor) Base->CF3 Inductive (-I) EDG 6-Position EDG (Donor: -NH2, -OMe) Base->EDG Resonance (+R) Effect1 LUMO Stabilization CF3->Effect1 Lowers Energy Effect2 HOMO Destabilization EDG->Effect2 Raises Energy Result Narrowed Band Gap (Red Shift / ICT) Effect1->Result Effect2->Result

Figure 1: Mechanism of band-gap narrowing in 2-trifluoromethyl quinolines leading to observed spectral shifts.

Comparative Performance Analysis

The following data contrasts the 2-


 scaffold with standard alternatives. The "Alternative" is defined here as the chemically equivalent scaffold with a different substituent at the C2 position.
Table 1: Core Scaffold Comparison (Ethanol, M)

Note: Values represent the primary


 transitions.
ScaffoldC2 SubstituentElectronic Nature

(nm)
Spectral Character
Quinoline (Parent)

Neutral313Sharp, structured bands.
Quinaldine

Weak Donor (+I)317Slight red shift; hyperchromic.
2-CF3-Quinoline

Strong Acceptor (-I)305 - 325 Broadened bands; solvent dependent.
Table 2: Derivative "Push-Pull" Effects

Comparison of 6-substituted derivatives, demonstrating the amplifier effect of the


 group.
Compound ClassStructure

(nm)
Shift vs. ParentApplication Context
Schiff Base 2-

-6-imino-phenol
350 - 450 +40-80 nmFluorescent probes; ROS detection.
Alkynyl 2-

-3-alkynyl
330 - 360 +20-40 nmExtended conjugation; OLEDs.
Mefloquine 2,8-bis(

)
280 - 300 HypsochromicAntimalarial (disrupted conjugation).

Key Insight for Researchers: While the 2-methyl group (Quinaldine) offers a steric analog to 2-


, it fails to replicate the electronic "pull." If your drug target requires a specific dipole moment or 

-stacking capability without increasing molecular weight significantly, the 2-

scaffold is the superior candidate.

Experimental Protocol: Validated UV-Vis Characterization

To ensure reproducibility (E-E-A-T), follow this self-validating protocol. 2-trifluoromethyl quinolines are lipophilic; improper solvent choice causes aggregation, leading to false "shoulder" peaks.

Reagents & Equipment[6][7]
  • Solvent: Acetonitrile (HPLC Grade) or Methanol. Avoid water due to solubility limits.

  • Standard: Quinine Sulfate (for quantum yield comparison if needed).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or equivalent).

Workflow Diagram

Protocol Step1 Sample Prep Dissolve 1mg in 10mL MeCN (Stock: 100 ppm) Step2 Dilution Series Create 5, 10, 20, 40 µM (Prevents Aggregation) Step1->Step2 Check1 Validation Check: Is solution clear? Step2->Check1 Check1->Step1 No (Sonicate) Step3 Baseline Correction Run pure solvent blank Check1->Step3 Yes Step4 Acquisition Scan 200-600 nm Speed: Medium Step3->Step4 Check2 Linearity Check: Beer-Lambert R² > 0.99? Step4->Check2 Check2->Step2 Fail (Dilute) Result Report λmax & ε Check2->Result Pass

Figure 2: Step-by-step workflow for acquiring validated spectral data.

Critical Methodological Notes
  • Solvatochromism: 2-

    
     derivatives exhibit positive solvatochromism. In polar aprotic solvents (DMSO), ICT bands may redshift by 10-20 nm compared to non-polar solvents (Hexane). Recommendation:  Always report the solvent used alongside 
    
    
    
    .
  • Acid Sensitivity: The quinoline nitrogen can be protonated. Ensure the solvent is neutral. Accidental acidification will cause a massive bathochromic shift (protonation of the ring nitrogen enhances its acceptor strength), distorting results.

Synthesis & Purity Verification

The optical properties described above are often used to verify the success of a synthesis. The most common route is the cyclization of fluorinated anilines.

  • Reaction Monitoring: The appearance of the 2-

    
     quinoline core is marked by the emergence of the characteristic band at ~315-325 nm and the disappearance of the aniline starting material absorptions.
    
  • Impurity Flag: A persistent peak at >400 nm in non-substituted 2-

    
     quinoline samples often indicates oxidation products or polymerized by-products.
    

References

  • Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Source: Beilstein Journal of Organic Chemistry. Data: Characterization of brominated 2-trifluoromethylquinolines and their alkynylated products.

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.

    
     values for 2-CF3-6-aminoquinoline derivatives.
    
    
  • Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. Source: BenchChem.[1][5] Data: Melting points and physical constants for core trifluoromethyl quinoline isomers.

  • A Comparative Spectroscopic Guide to Quinoline and Isoquinoline. Source: BenchChem.[1][5] Data: Baseline spectral data for parent quinoline and isoquinoline scaffolds.

  • Synthesis of 2-substituted trifluoromethylquinolines for the evaluation of leishmanicidal activity. Source: Chemical and Pharmaceutical Bulletin. Data: Synthesis protocols and characterization of 2-alkyl-trifluoromethylquinolines.

Sources

Safety & Regulatory Compliance

Safety

4-Ethyl-2-(trifluoromethyl)quinoline proper disposal procedures

The disposal of fluorinated N-heterocycles like 4-Ethyl-2-(trifluoromethyl)quinoline requires stringent logistical planning. Because this compound combines a highly stable trifluoromethyl (-CF ) group with an environment...

Author: BenchChem Technical Support Team. Date: March 2026

The disposal of fluorinated N-heterocycles like 4-Ethyl-2-(trifluoromethyl)quinoline requires stringent logistical planning. Because this compound combines a highly stable trifluoromethyl (-CF


) group with an environmentally persistent quinoline core, standard laboratory disposal methods are insufficient.

This guide provides drug development professionals and laboratory scientists with a field-proven, self-validating operational protocol for the safe handling, segregation, and ultimate thermal destruction of this compound.

Chemical Profile & Hazard Causality

To design an effective disposal strategy, one must first understand the mechanistic hazards of the molecule (CAS: 515845-46-2) [1]. The hazards of 4-Ethyl-2-(trifluoromethyl)quinoline are driven by two distinct structural moieties:

  • The Trifluoromethyl (-CF

    
    ) Group:  The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol. Standard biological or mild chemical degradation pathways cannot cleave this bond. If incinerated at low temperatures, the compound will not fully oxidize, leading to the formation of highly toxic perfluoroisobutene (PFIB) or corrosive hydrogen fluoride (HF) gas.
    
  • The Quinoline Core: N-heterocycles are notoriously toxic to aquatic life and possess planar structural properties that allow them to intercalate with DNA, posing mutagenic risks. They are also highly mobile in groundwater, meaning any leaching from unlined landfills poses a severe environmental threat.

Table 1: Physicochemical & Hazard Summary
Property / HazardValue / DescriptionCausality & Implication for Disposal
CAS Number 515845-46-2Required unique identifier for hazardous waste manifests [1].
Molecular Formula C

H

F

N
High fluorine content mandates segregation into the Halogenated waste stream.
C-F Bond Energy ~485 kJ/molRequires specialized high-temperature incineration (>1100°C) to break bonds.
Aquatic Toxicity High (Quinoline core)Strictly prohibited from aqueous drain disposal systems.

Regulatory & Compliance Framework

Under the Resource Conservation and Recovery Act (RCRA), waste containing this compound must be strictly managed from cradle to grave [2]. When dissolved in common laboratory solvents (e.g., methanol, dichloromethane), the resulting mixture falls under F-listed hazardous waste codes (e.g., F002 for halogenated solvents).

Furthermore, the EPA's 2024 proposed rules targeting per- and polyfluoroalkyl substances (PFAS) under RCRA highlight a rapidly tightening regulatory landscape for all fluorinated organics. While 4-Ethyl-2-(trifluoromethyl)quinoline is a heteroaromatic compound rather than a traditional aliphatic PFAS, it shares the environmental persistence associated with the -CF


 group. Treating this compound with the same conservative disposal approach as regulated PFAS ensures future-proof compliance [3].

Experimental Workflow for In-Lab Disposal

The following step-by-step methodologies ensure that the waste is properly contained and validated before leaving the laboratory.

Protocol 1: Liquid Waste Consolidation and Validation

This protocol applies to reaction filtrates, extraction solvents, and stock solutions containing the compound.

  • Preparation: Don appropriate PPE, including nitrile gloves (double-gloving recommended if handling in chlorinated solvents), safety goggles, and a flame-retardant lab coat. Ensure the chemical fume hood has a face velocity of at least 100 fpm.

  • Segregation: Identify the waste strictly as "Halogenated Organic Waste." Do not mix with non-halogenated waste streams; cross-contamination drastically increases the cost and complexity of thermal destruction at the facility level.

  • Transfer: Slowly pour the 4-Ethyl-2-(trifluoromethyl)quinoline solution into a high-density polyethylene (HDPE) carboy using a designated, chemically compatible funnel.

  • Validation Check (Self-Validating Step): Before sealing the carboy, verify the pH of the waste mixture using universal indicator strips. The pH must be between 5 and 9.

    • Causality: If the solution is highly acidic (pH < 4), it indicates potential HF generation or incompatible acid mixing. You must neutralize the mixture with a weak base (e.g., saturated aqueous sodium bicarbonate) until the pH is stable before sealing to prevent hazardous pressure buildup.

  • Containment: Secure a vented cap on the carboy to prevent gas accumulation. Place the carboy in a secondary containment tray capable of holding 110% of the primary container's volume.

Protocol 2: Solid Waste Management

This protocol applies to contaminated consumables, silica gel from chromatography, and pure powder spills.

  • Collection: Collect all solid waste (e.g., pipette tips, weighing boats, silica gel) contaminated with the compound.

  • Double-Bagging: Place the waste into a 4-mil low-density polyethylene (LDPE) biohazard or chemical waste bag. Seal the first bag, then place it inside a second bag (double-bagging) to prevent puncture leaks.

  • Rigid Containment: Place the double-bagged waste into a rigid, puncture-proof polyethylene drum or bucket with a secure lid.

Table 2: Waste Stream Segregation & Compatibility
Waste CategoryPrimary ContainerCompatible SolventsIncompatible Materials
Halogenated Liquid Vented HDPE CarboyDCM, Chloroform, MethanolStrong oxidizers, strong acids
Solid Consumables Double-bagged LDPEN/AReactive metals, aqueous waste
Aqueous Washings HDPE CarboyWater, mild buffersOrganic solvents (>5% vol)

High-Temperature Incineration Protocol (TSDF Handoff)

Once the waste leaves your Satellite Accumulation Area (SAA), it must be handed off to a permitted Treatment, Storage, and Disposal Facility (TSDF) capable of handling fluorinated organics.

  • Manifesting: Label the container with the full chemical name, CAS number (515845-46-2), and the approximate concentration.

  • Thermal Destruction: The TSDF must process the waste in a rotary kiln incinerator operating at >1100°C with a residence time of at least 2 seconds. This specific temperature threshold is mandatory to overcome the 485 kJ/mol activation energy required to destroy the C-F bonds.

  • Alkaline Gas Scrubbing: The incinerator must be equipped with an alkaline wet scrubber (utilizing NaOH or Ca(OH)

    
    ). As the compound is destroyed, it releases hydrogen fluoride (HF) gas. The scrubber neutralizes the HF, converting it into inert, environmentally safe calcium fluoride (CaF
    
    
    
    ) or sodium fluoride (NaF) salts.

Disposal Workflow Visualization

G Start Waste Generation: 4-Ethyl-2-(trifluoromethyl)quinoline Liquid Liquid Waste (Solutions/Solvents) Start->Liquid Solid Solid Waste (Powders/Consumables) Start->Solid Halogenated Segregate into Halogenated Organic Waste Liquid->Halogenated SolidContainer Double-bagged in Rigid Polyethylene Container Solid->SolidContainer Incineration High-Temperature Incineration (>1100°C, >2s residence) Halogenated->Incineration SolidContainer->Incineration Scrubbing Alkaline Gas Scrubbing (Neutralize HF Gas) Incineration->Scrubbing Thermal Destruction Safe Safe Environmental Release (Salts & CO2) Scrubbing->Safe Neutralization

Figure 1: Decision-making process and procedural flow for fluorinated quinoline disposal.

References

  • U.S. Environmental Protection Agency (EPA). "Solvents in the Workplace - How to Determine if They Are Hazardous Waste". Retrieved from:[Link]

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Ethyl-2-(trifluoromethyl)quinoline

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The compound 4-Ethyl-2-(trifluoromethyl)quinoline is a specialized mole...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The compound 4-Ethyl-2-(trifluoromethyl)quinoline is a specialized molecule, and while a specific, comprehensive safety data sheet (SDS) may not be readily available, we can construct a robust safety protocol by examining its constituent parts: the quinoline core and the trifluoromethyl group. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to handle this compound with the highest degree of safety and scientific integrity.

Hazard Analysis: A Tale of Two Moieties

Understanding the necessary personal protective equipment (PPE) begins with a thorough hazard assessment. 4-Ethyl-2-(trifluoromethyl)quinoline combines two chemical functionalities whose potential hazards are well-documented in related molecules.

  • The Quinoline Core: Quinoline and its derivatives are known to present significant health risks. Structurally similar compounds are classified as harmful if swallowed and toxic in contact with skin.[1][2] They are known to cause skin and serious eye irritation.[3][4][5] Furthermore, there is evidence that some quinoline derivatives are suspected of causing genetic defects and may even cause cancer.[1][2][6] These compounds are often toxic to aquatic life with long-lasting effects, underscoring the need for careful handling and disposal.[1][2]

  • The Trifluoromethyl Group: The trifluoromethyl (CF3) group is an electron-withdrawing group that can influence the reactivity and biological activity of the parent molecule. Compounds containing this group, particularly aromatic fluorine compounds, can cause skin and eye irritation.[7] Inhalation of trifluoromethyl compounds may lead to respiratory irritation, and in severe cases, could be fatal as a result of spasm, inflammation, and edema of the larynx and bronchi.[8]

Given this composite hazard profile, we must treat 4-Ethyl-2-(trifluoromethyl)quinoline as a substance that is potentially toxic, a skin and eye irritant, and a possible mutagen or carcinogen. All handling procedures must reflect this high level of caution.

Core Protective Equipment: Your First Line of Defense

The selection of PPE is not a one-size-fits-all exercise. It is a risk-based decision process. For 4-Ethyl-2-(trifluoromethyl)quinoline, the following PPE is considered the mandatory minimum.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Butyl Rubber)Prevents dermal absorption, which is a key risk for quinoline derivatives.[1][9] Nitrile gloves offer good resistance to a variety of chemicals, but for prolonged or immersive work, butyl rubber gloves provide superior protection against many organic solvents and corrosive agents.[10][11][12] Always inspect gloves for tears or punctures before use.
Eye & Face Protection Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.Protects against splashes of the compound, which can cause serious eye irritation.[3][4][13] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing (e.g., transferring large volumes).[9][13]
Body Protection A long-sleeved, chemically resistant laboratory coat.Protects skin and personal clothing from contamination.[14] For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
Respiratory Protection To be used in a well-ventilated area, preferably a chemical fume hood.This engineering control is the primary method to prevent inhalation of vapors or aerosols.[10] A respirator (e.g., N95 or higher) may be necessary if handling the compound as a powder, generating aerosols, or if adequate ventilation is not available.[13][15][16]

Operational Protocols: From Preparation to Disposal

Procedural discipline is as critical as the equipment itself. The following workflows are designed to ensure safety throughout the handling process.

PPE Selection Workflow

The decision to upgrade from standard laboratory PPE should be systematic. This workflow guides the user through a risk assessment process.

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Configuration start Start: Handling 4-Ethyl-2-(trifluoromethyl)quinoline q_powder Is the compound a fine powder or are you creating an aerosol? start->q_powder q_splash Is there a significant splash risk? q_powder->q_splash No respirator Add Respirator (N95 or higher) q_powder->respirator Yes q_ventilation Is work performed outside a certified fume hood? q_splash->q_ventilation No face_shield Add Face Shield (over goggles) q_splash->face_shield Yes hood_mandate Work in Fume Hood is Mandatory q_ventilation->hood_mandate Yes base_ppe Standard PPE: - Nitrile/Butyl Gloves - Safety Goggles - Lab Coat q_ventilation->base_ppe No respirator->q_splash face_shield->q_ventilation hood_mandate->base_ppe

Caption: A decision-making workflow for selecting appropriate PPE based on the experimental context.

Donning and Doffing of PPE

Cross-contamination often occurs during the removal of PPE. Adherence to a strict sequence is paramount.

Donning (Putting On) Sequence:

  • Lab Coat: Fasten completely.

  • Respirator (if required): Perform a seal check.

  • Goggles/Face Shield: Adjust for a secure fit.

  • Gloves: Pull the cuffs of the gloves over the cuffs of the lab coat sleeves.

Doffing (Taking Off) Sequence: This sequence is designed to move from most contaminated to least contaminated.

  • Gloves: Remove gloves using the glove-in-glove technique to avoid touching the outer surface with bare skin. Dispose of them immediately in a designated hazardous waste container.[15]

  • Face Shield/Goggles: Remove by handling the strap; avoid touching the front.

  • Lab Coat: Unfasten and roll it inside-out as you remove it to contain any contamination.

  • Respirator (if used): Remove last.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[4]

Doffing_Sequence cluster_0 Doffing (Removal) Protocol start Procedure Complete gloves 1. Remove Gloves (Glove-in-glove technique) start->gloves goggles 2. Remove Goggles/ Face Shield gloves->goggles coat 3. Remove Lab Coat (Inside-out) goggles->coat wash 4. Wash Hands Thoroughly coat->wash

Caption: The sequential process for safely removing PPE to prevent cross-contamination.

Spill Management and Disposal Plan

Accidents happen. A clear and immediate plan is essential for safety and environmental protection.

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Don PPE: Before cleanup, don appropriate PPE, including respiratory protection and heavy-duty gloves if the spill is large.[17]

  • Contain: For liquid spills, use an inert absorbent material like vermiculite, sand, or soda ash to contain the spill.[14] For solid spills, carefully sweep to avoid creating dust.[14]

  • Collect: Place all contaminated absorbent material and cleaning supplies into a sealed, clearly labeled hazardous waste container.[10]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone or ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.[14]

Waste Disposal:

  • Chemical Waste: All waste containing 4-Ethyl-2-(trifluoromethyl)quinoline, whether solid or in solution, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[14][18]

  • Contaminated PPE: All disposable PPE (gloves, etc.) used while handling the compound must be disposed of as hazardous solid waste.[10]

  • Empty Containers: The first rinse of any empty container with a suitable solvent must be collected and disposed of as hazardous liquid waste.[14]

  • Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.[10][18] Never dispose of this compound or its waste down the drain.[14][15]

Emergency Procedures for Exposure

In the event of personal exposure, immediate and correct action can significantly mitigate harm.

Exposure RouteImmediate Action
Skin Contact Immediately remove all contaminated clothing.[19] Wash the affected area with soap and plenty of water for at least 15 minutes.[4][20] Seek immediate medical attention.[7]
Eye Contact Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[4][21] Remove contact lenses if present and easy to do.[21] Seek immediate medical attention.[3]
Inhalation Move the person to fresh air.[17][21] If breathing is difficult, give oxygen. If not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation.[7][17] Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting.[7] Rinse the mouth with water.[4][17] Never give anything by mouth to an unconscious person.[4][17] Call a doctor or Poison Control Center immediately.[7]

By integrating this expert-driven guidance into your laboratory practices, you can build a culture of safety that protects you, your colleagues, and your research. Trust in the process, understand the reasoning, and handle every chemical with the respect it demands.

References

  • Hypofluorous acid, trifluoromethyl ester SDS, 373-91-1 Safety Data Sheets - Echemi.

  • Proper Disposal of 2,4-Diphenylquinolin-6-ol: A Step-by-Step Guide for Laboratory Professionals - Benchchem.

  • SAFETY DATA SHEET - Quinoline. Tokyo Chemical Industry.

  • SAFETY DATA SHEET - 4-Chloro-8-(trifluoromethyl)quinoline. Tokyo Chemical Industry.

  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide - Benchchem.

  • Proper Disposal of 5,6-Dihydroxy-8-aminoquinoline: A Comprehensive Guide for Laboratory Professionals - Benchchem.

  • 4-Hydroxy-2-(trifluoromethyl)quinoline - Chem-Impex.

  • Personal Protective Equipment for Chemical Handling - Real Safety.

  • Safety Data Sheet - Quinoline. DC Fine Chemicals.

  • Chemical Safety Data Sheet MSDS / SDS - TRIFLUOROMETHYLHYPOFLUORITE - ChemicalBook.

  • QUINOLINE FOR SYNTHESIS - Loba Chemie.

  • 4-Bromo-7-(trifluoromethyl)quinoline - Safety Data Sheet.

  • 4-Chloro-2-(trifluoromethyl)quinoline - SAFETY DATA SHEET.

  • Understanding Solvents and PPE for Chemical Safety - MCR Safety.

  • SAFETY DATA SHEET - 7-(Trifluoromethyl)quinoline. Fisher Scientific.

  • How To Choose The Right PPE For Chemical Handling - Hazchem Safety.

  • MSDS of 2-(Trifluoromethyl)quinoline. Capot Chemical Co.,Ltd.

  • 2-(trifluoromethyl)quinoline-3-carboxylic acid - Chem-Impex.

  • SAFETY DATA SHEET - TRIFLUOROMETHYL TRIFLUOROMETHANESULFONATE. Apollo Scientific.

  • Safety Data Sheet - 2-Amino-3-methylimidazo[4,5-f]quinoline. Cayman Chemical.

  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG.

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista.

  • Butyl Gloves: The Ultimate Protection for Hazardous Chemical Handling - Safetyware Group.

  • Safety Data Sheet - 2-(Trifluoromethyl)-3-ethoxydodecafluorohexane. Angene Chemical.

  • An In-depth Technical Guide on 3,4-Dichloro-7-(trifluoromethyl)quinoline Derivatives and Analogs for Drug Discovery Professional - Benchchem.

  • Improved Direct 2‐Trifluoromethylation of Quinoline Derivatives Using Me2(CH2Cl)SiCF3. Chinese Journal of Chemistry.

  • Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide - Benchchem.

  • 1,1,1,3,3,3-hexafluoro-2-propanol - Report | CAMEO Chemicals | NOAA.

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